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  • Product: 3-hydroxy-N-(4-methylphenyl)benzamide
  • CAS: 197141-59-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-hydroxy-N-(4-methylphenyl)benzamide

[1][2][3] Executive Summary 3-Hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) is a synthetic small molecule belonging to the N-arylbenzamide class.[1][2][3][4] Characterized by a central amide linker connecting a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

3-Hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) is a synthetic small molecule belonging to the N-arylbenzamide class.[1][2][3][4] Characterized by a central amide linker connecting a phenolic ring and a para-tolyl moiety, the compound serves as a critical scaffold in medicinal chemistry.[2] Its structural features—specifically the meta-hydroxyl group—mimic key amino acid side chains (e.g., Tyrosine, Serine), making it a valuable fragment in the design of kinase inhibitors, phosphatase probes, and protein-protein interaction modulators.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and potential utility in drug discovery workflows.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12][13]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 3-Hydroxy-N-(4-methylphenyl)benzamide
Common Synonyms 3-Hydroxy-N-p-tolylbenzamide; N-(p-Tolyl)-3-hydroxybenzamide
CAS Number 197141-59-6
Molecular Formula C₁₄H₁₃NO₂
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(O)=CC=C2
InChIKey PTWBIHKNVHUCSO-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:[2]

  • Ring A (Benzoyl): Substituted at the 3-position with a hydroxyl group, acting as a hydrogen bond donor/acceptor.[2]

  • Linker (Amide): A rigid spacer that restricts conformational freedom and provides additional H-bonding capability.[2]

  • Ring B (Aniline-derived): A 4-methylphenyl (p-tolyl) group providing hydrophobic bulk and van der Waals contact points.[1][2]

G cluster_0 Pharmacophore Map OH 3-OH Group (H-Bond Donor/Acceptor) Benzoyl Benzoyl Ring (π-Stacking) OH->Benzoyl Meta-substitution Amide Amide Linker (Rigid Spacer) Benzoyl->Amide Electronic coupling Tolyl p-Tolyl Ring (Hydrophobic/Lipophilic) Amide->Tolyl N-Aryl bond

Figure 1: Pharmacophore segmentation of 3-hydroxy-N-(4-methylphenyl)benzamide highlighting functional zones.[1][2]

Physicochemical Data
PropertyValue (Experimental/Predicted)Relevance
Molecular Weight 227.26 g/mol Fragment-like; suitable for lead optimization.[1][2]
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; likely good membrane permeability.[1][2]
TPSA ~49.3 ŲExcellent oral bioavailability potential (<140 Ų).[2]
H-Bond Donors 2 (Phenol -OH, Amide -NH)Key for target engagement.[1][2]
H-Bond Acceptors 2 (Amide -CO, Phenol -OH)Key for target engagement.[1][2]
Melting Point Solid (Est. >150°C)Stable crystalline solid at room temperature.[2][5]

Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route involves the formation of the amide bond between a benzoic acid derivative and an aniline.[2] Direct coupling of 3-hydroxybenzoic acid is possible but requires careful selection of coupling agents to prevent self-esterification (polymerization).[1] Alternatively, a protected phenol (e.g., 3-acetoxybenzoic acid) can be used.[1][2]

Protocol: Direct Amide Coupling (HATU Method)

This protocol minimizes side reactions and maximizes yield without requiring phenol protection.[2]

Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)[1][2]

  • p-Toluidine (4-methylaniline) (1.1 eq)[1][2]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[2]

Step-by-Step Methodology:

  • Activation: Dissolve 3-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ). Add DIPEA (25 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (12 mmol) in one portion. Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add p-toluidine (11 mmol) slowly to the reaction mixture.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the acid.[2]

  • Work-up: Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.[2]
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes) or recrystallization from Ethanol/Water.[2]
    

Synthesis Acid 3-Hydroxybenzoic Acid Reagents HATU, DIPEA DMF, RT, 12h Acid->Reagents Amine p-Toluidine Activated Activated Ester Species Amine->Activated Reagents->Activated Product 3-Hydroxy-N-(4-methylphenyl)benzamide (Crude) Activated->Product Amide Bond Formation Pure Purified Solid (>98% Purity) Product->Pure Flash Chromatography (EtOAc/Hex)

Figure 2: HATU-mediated synthesis pathway for high-yield production.[1][2]

Biological Potential & Applications[1][2][6][13]

Pharmacophore Modeling

The 3-hydroxy-N-arylbenzamide motif is a "privileged structure" in drug discovery.[1][2]

  • Kinase Inhibition: The amide-phenol motif often mimics the hinge-binding region of ATP or interacts with the "gatekeeper" residue in protein kinases.[1][2]

  • Estrogen Receptor Modulators: The phenolic ring can mimic the A-ring of estradiol, allowing the molecule to dock into nuclear receptor ligand-binding domains.[1][2]

  • Enzyme Inhibitors: Similar analogues have shown activity against oxidoreductases (e.g., lipoxygenase) and cholinesterases.

Structural Activity Relationship (SAR) Implications

Researchers utilize this compound to probe the electronic and steric requirements of a binding pocket:

  • 3-OH vs. 4-OH: Comparing this compound with its 4-hydroxy isomer helps map the hydrogen-bonding network within a receptor site.[1][2]

  • Methyl Group Scan: The p-methyl group serves as a probe for hydrophobic depth.[1][2] Replacing it with -Cl, -CF3, or -OMe alters electronic properties and metabolic stability.[1][2]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for substituted benzamides and phenols.[2]

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][2][5]
Eye Irritation H319Causes serious eye irritation.[2][5][6]
STOT-SE H335May cause respiratory irritation.[1][2][5]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term) away from strong oxidizing agents.

References

  • PubChem Compound Summary. 3-Amino-N-(4-methylphenyl)benzamide (Analog Reference).[1][2] National Center for Biotechnology Information.[2] Link

  • Sigma-Aldrich. 3-Hydroxy-N-(4-methylphenyl)benzamide Product Detail. Merck KGaA.[2] Link[2]

  • Abbasi, M.A., et al. (2014).[7] "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives." Pakistan Journal of Chemistry. Link[2]

  • Cao, Y., & Ghadiri, M. (2025).[8] "Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions." Microchemical Journal. Link

  • ChemicalBook. 3-Hydroxybenzamide Properties and Synthesis.Link[2]

Sources

Exploratory

molecular weight and formula of 3-hydroxy-N-(4-methylphenyl)benzamide

This technical guide provides a comprehensive overview of 3-hydroxy-N-(4-methylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-hydroxy-N-(4-methylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and characterization.

Core Molecular Profile

3-hydroxy-N-(4-methylphenyl)benzamide, also known as 3-hydroxy-N-(p-tolyl)benzamide, is an aromatic amide. Its structure features a benzamide core with a hydroxyl group at the meta-position of the benzoyl ring and a methyl group at the para-position of the N-phenyl ring.

Table 1: Key Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
CAS Number 197141-59-6[1]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O[1]
InChI Key PTWBIHKNVHUCSO-UHFFFAOYSA-N
Appearance Expected to be a solid, likely a powder.

Below is a diagram illustrating the logical relationship of the core components of 3-hydroxy-N-(4-methylphenyl)benzamide.

C14H13NO2 Molecular Formula C₁₄H₁₃NO₂ Structure Chemical Structure C14H13NO2->Structure Defines 227.26 Molecular Weight 227.26 g/mol 227.26->Structure Quantifies

Caption: Core properties of 3-hydroxy-N-(4-methylphenyl)benzamide.

Synthesis and Mechanism

The synthesis of N-arylbenzamides like 3-hydroxy-N-(4-methylphenyl)benzamide is typically achieved through the acylation of an amine with a carboxylic acid or its derivative. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.

Synthetic Pathway

The logical flow for a standard synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂ to form Acyl Chloride) 3-Hydroxybenzoic_acid->Activation p-Toluidine p-Toluidine (4-Methylaniline) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) p-Toluidine->Coupling Activation->Coupling Product 3-hydroxy-N-(4-methylphenyl)benzamide Coupling->Product

Caption: Synthetic workflow for 3-hydroxy-N-(4-methylphenyl)benzamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is based on established methods for benzamide synthesis.[2]

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • p-Toluidine (4-methylaniline)

  • Pyridine or triethylamine (base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve p-toluidine (1 equivalent) and a base such as pyridine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C with stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 3-hydroxy-N-(4-methylphenyl)benzamide is not extensively available in the provided search results, we can infer expected characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Melting Point Relatively highThe presence of the amide and hydroxyl groups allows for strong intermolecular hydrogen bonding.[3]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, DMSO), limited solubility in water.The aromatic rings contribute to its non-polar character, while the polar functional groups provide some affinity for polar solvents.[3]
Physical Form Expected to be a powder at room temperature.
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton (N-H), the hydroxyl proton (O-H), and the methyl protons. The aromatic region will display complex splitting patterns due to the substitution on both rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon. The carbon attached to the hydroxyl group will be shifted downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (a broad band around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Applications and Research Interest

N-arylbenzamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They have been investigated as potential therapeutic agents, including enzyme inhibitors and receptor antagonists.[4][5] The presence of the hydroxyl and methyl groups on the 3-hydroxy-N-(4-methylphenyl)benzamide scaffold provides sites for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

This technical guide has provided a detailed overview of the fundamental properties, synthesis, and characterization of 3-hydroxy-N-(4-methylphenyl)benzamide. The provided synthetic protocol offers a reliable method for its preparation, and the outlined analytical techniques are crucial for its structural verification. This information serves as a valuable resource for researchers engaged in the synthesis and application of novel benzamide derivatives.

References

  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Chem Publishers. Available at: [Link]

  • 2-hydroxy-4-methyl-N-(p-tolyl)benzamide. PubChem. Available at: [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. Available at: [Link]

  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available at: [Link]

  • N-[(3,4-dihydroxyphenyl)methyl]benzamide. PubChem. Available at: [Link]

  • 3-Methyl-N-(4-methylphenyl)benzamide. PMC. Available at: [Link]

  • 3-fluoro-n-(3-hydroxy-4-methylphenyl)benzamide (C14H12FNO2). PubChemLite. Available at: [Link]

  • 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

  • 3-Nitro-N-P-tolyl-benzamide. PubChem. Available at: [Link]

  • N-(4-Methylphenyl)benzamide. PMC - NIH. Available at: [Link]

  • Preparation of N-(4-methylphenyl)benzamide. PrepChem.com. Available at: [Link]

Sources

Foundational

predicted biological activity of 3-hydroxy-N-(4-methylphenyl)benzamide

Topic: Predicted Biological Activity & Technical Profile of 3-Hydroxy-N-(4-methylphenyl)benzamide Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity & Technical Profile of 3-Hydroxy-N-(4-methylphenyl)benzamide Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]

[1][2][3]

Executive Summary

3-Hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) is a benzanilide derivative characterized by a 3-hydroxybenzoic acid core coupled with a p-toluidine moiety.[1][2] While often utilized as a synthetic intermediate, structural activity relationship (SAR) analysis identifies this molecule as a "privileged structure" with high predicted potency in Poly(ADP-ribose) polymerase (PARP) inhibition and Acetylcholinesterase (AChE) modulation .[1]

This guide synthesizes the physicochemical profile, predicted pharmacological targets, and validation protocols for this compound, serving as a foundational resource for researchers investigating novel benzamide scaffolds for oncology and neurodegenerative applications.[1]

Chemical Profile & Structural Analysis[1][5]

Physicochemical Properties

The molecule exhibits properties consistent with Lipinski’s Rule of Five, suggesting favorable oral bioavailability and membrane permeability.[1]

PropertyValue (Predicted)Relevance
Molecular Formula C₁₄H₁₃NO₂Core Scaffold
Molecular Weight 227.26 g/mol Small Molecule (<500)
LogP (Octanol/Water) ~2.8 - 3.1Good Lipophilicity (CNS Penetrant)
H-Bond Donors 2 (Phenol -OH, Amide -NH)Target Binding / Solubility
H-Bond Acceptors 2 (Amide C=O, Phenol -O-)Target Binding
Rotatable Bonds 3Conformational Flexibility
Topological Polar Surface Area ~49 ŲHigh BBB Permeability Potential
Pharmacophore Mapping

The biological activity is dictated by two distinct domains:[1]

  • The 3-Hydroxybenzamide Head Group: A classic pharmacophore for PARP inhibition.[1] The amide moiety mimics the nicotinamide arm of NAD+, while the 3-hydroxyl group can participate in critical hydrogen bonding networks within the enzyme active site.[1]

  • The N-(4-methylphenyl) Tail: The p-tolyl group provides a hydrophobic anchor, capable of

    
    -
    
    
    
    stacking interactions (e.g., with Trp residues in the AChE peripheral anionic site) or filling hydrophobic pockets in kinase domains.[1]

Synthesis Protocol (High-Fidelity)

To ensure high purity and avoid polymerization of the unprotected phenol, a carbodiimide-mediated coupling is recommended over the traditional acid chloride route.[1]

Reaction Scheme

Reagents: 3-Hydroxybenzoic acid (1.0 eq), p-Toluidine (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[1]

Synthesis SM1 3-Hydroxybenzoic Acid ACT Active Ester (OBt Intermediate) SM1->ACT EDC/HOBt DMF, 0°C SM2 p-Toluidine PROD 3-Hydroxy-N-(4-methylphenyl)benzamide SM2->PROD Nucleophilic Attack RT, 12h ACT->PROD

Figure 1: Convergent synthesis via HOBt-active ester method to prevent self-esterification.

Step-by-Step Methodology
  • Activation: Dissolve 3-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ). Cool to 0°C. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes to generate the active benzotriazole ester.[1]
    
  • Coupling: Add p-toluidine (10 mmol) and DIPEA (20 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.[1]
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 7:3).
    

Predicted Pharmacological Targets[1][6]

Based on structural homology to known bioactive benzanilides, 3-hydroxy-N-(4-methylphenyl)benzamide is predicted to exhibit activity against the following targets.

Target 1: Poly(ADP-ribose) Polymerase-1 (PARP-1)[1][7][8]
  • Confidence: High

  • Mechanism: Competitive Inhibition.[1] The 3-substituted benzamide motif is the ancestral scaffold for PARP inhibitors.[1] The carboxamide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, mimicking the nicotinamide riboside of

    
    .[1] The 3-hydroxyl group likely enhances affinity via water-mediated bridges or direct interaction with the glutamate residues.[1]
    
  • Therapeutic Potential: Chemosensitizer for DNA-damaging agents (e.g., cisplatin) in oncology; Neuroprotection in ischemia/reperfusion injury.[1]

Target 2: Acetylcholinesterase (AChE)[1]
  • Confidence: Moderate-High[1]

  • Mechanism: Dual Binding Site Inhibition.[1] Hydroxybenzanilides have been documented to inhibit AChE.[1] The 4-methylphenyl ring is predicted to bind to the Peripheral Anionic Site (PAS) via hydrophobic interactions, while the benzamide core extends down the gorge towards the Catalytic Active Site (CAS).[1]

  • Therapeutic Potential: Symptomatic treatment of Alzheimer’s disease.[1]

Target 3: Antimicrobial Activity (InhA/FabI)
  • Confidence: Moderate

  • Mechanism: Enoyl-ACP Reductase Inhibition.[1] Benzanilides are known inhibitors of the InhA enzyme in Mycobacterium tuberculosis.[1] The hydrophobic p-tolyl tail is essential for occupying the long hydrophobic substrate-binding channel of the enzyme.[1]

Mechanism of Action & Signaling Pathways[1][9]

The following diagram illustrates the predicted mechanism for PARP-1 inhibition, the most likely primary activity of this compound.[1]

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (ROS/Radiation) PARP_Act PARP-1 Activation DNA_Damage->PARP_Act NAD NAD+ Depletion PARP_Act->NAD Excessive Activation PARylation PARylation of Nuclear Proteins PARP_Act->PARylation Uses NAD+ Necrosis Cell Necrosis (Energy Crisis) NAD->Necrosis Repair DNA Repair (BER Pathway) PARylation->Repair Inhibitor 3-Hydroxy-N-(4-methylphenyl)benzamide (Competitive Inhibitor) Inhibitor->PARP_Act Blocks NAD+ Binding Inhibitor->Repair Inhibits (Synthetic Lethality)

Figure 2: Predicted intervention of the compound in the PARP-1 mediated DNA damage response pathway.[1]

Experimental Validation Protocols

To validate the predicted activities, the following standardized assays are recommended.

PARP-1 Inhibition Assay (Chemiluminescent)
  • Principle: Measures the incorporation of biotinylated ADP-ribose into histone proteins.

  • Protocol:

    • Coat 96-well plates with histone mixture.

    • Add activated DNA and PARP-1 enzyme.[1]

    • Add test compound (0.1 nM – 10

      
      M) and incubate for 30 min.
      
    • Initiate reaction with Biotin-NAD+.[1]

    • Detect using Streptavidin-HRP and chemiluminescent substrate.[1]

    • Calculate

      
       relative to Olaparib (positive control).[1][3]
      
Ellman’s Assay (AChE Inhibition)
  • Principle: Colorimetric determination of cholinesterase activity.[1]

  • Protocol:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

    • Incubate enzyme (AChE from Electrophorus electricus) with test compound for 10 min.

    • Add ATCh and DTNB.[1] Measure absorbance at 412 nm.

References

  • Abbasi, M. A., et al. (2014).[1][4] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Link[1]

  • Curtin, N. J. (2005).[1][3] PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine. Link

  • Krátký, M., et al. (2010).[1] Salicylanilide ester prodrugs as potential antimycobacterial agents.[1] Bioorganic & Medicinal Chemistry. Link[1]

  • Costantino, L., & Barlocco, D. (2006).[1] Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-hydroxy-N-(4-methylphenyl)benzamide (CAS 197141-59-6).[1] Link[1]

Sources

Exploratory

Technical Guide: Synthesis and Optimization of 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary This technical guide details the synthesis, optimization, and characterization of 3-hydroxy-N-(4-methylphenyl)benzamide (also known as N-(p-tolyl)-3-hydroxybenzamide). This molecule represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, optimization, and characterization of 3-hydroxy-N-(4-methylphenyl)benzamide (also known as N-(p-tolyl)-3-hydroxybenzamide). This molecule represents a critical pharmacophore in medicinal chemistry, serving as a structural fragment in histone deacetylase (HDAC) inhibitors, kinase inhibitors, and opioid receptor antagonists.

Its structure combines a phenolic "warhead" (often involved in hydrogen bonding or zinc chelation in metalloenzymes) with a lipophilic tolyl tail, providing a balance of solubility and hydrophobic interaction potential. This guide outlines three distinct synthetic routes tailored for different scales and requirements: a robust Industrial Route (via acid chloride), a rapid Medicinal Chemistry Route (via carbodiimide coupling), and a sustainable Green Chemistry Route (boric acid catalysis).

Retrosynthetic Analysis

The strategic disconnection of the amide bond reveals two commercially available precursors: 3-hydroxybenzoic acid and p-toluidine (4-methylaniline). The primary synthetic challenge lies in the chemoselectivity required to form the amide bond without competing esterification of the phenolic hydroxyl group.

Retrosynthesis Target 3-Hydroxy-N-(4-methylphenyl)benzamide (Target Molecule) AmideBond Amide Disconnection Target->AmideBond Retro-cut Acid 3-Hydroxybenzoic Acid (Electrophile) AmideBond->Acid Amine p-Toluidine (Nucleophile) AmideBond->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly from benzoic acid and aniline precursors.

Synthetic Methodologies

Method A: The Industrial Route (Acid Chloride via Protection)

Best for: Multi-gram to kilogram scale; cost-efficiency. Mechanism: Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution.[1]

Critical Technical Insight: Direct reaction of 3-hydroxybenzoic acid with thionyl chloride (


) is ill-advised. The phenolic hydroxyl group can react to form chlorosulfites or polymerize. Therefore, a Protection-Deprotection  strategy using an acetyl group is the gold standard for process stability.
Protocol:
  • Protection:

    • Reflux 3-hydroxybenzoic acid (1.0 eq) in acetic anhydride (3.0 eq) with catalytic

      
       for 2 hours.
      
    • Pour into ice water, filter the precipitate (3-acetoxybenzoic acid). Dry thoroughly.

  • Activation:

    • Suspend 3-acetoxybenzoic acid in dry toluene. Add

      
       (1.5 eq) and a drop of DMF (catalyst).
      
    • Heat to 70°C for 3 hours until gas evolution ceases. Evaporate excess

      
       to obtain crude 3-acetoxybenzoyl chloride.
      
  • Coupling:

    • Dissolve p-toluidine (1.0 eq) and triethylamine (

      
      , 1.2 eq) in DCM at 0°C.
      
    • Add the acid chloride solution dropwise.[2] Allow to warm to RT and stir for 4 hours.

  • Global Deprotection:

    • Treat the intermediate (3-acetoxy-N-(p-tolyl)benzamide) with aqueous NaOH (2M) in methanol at RT for 1 hour to cleave the acetate ester.

    • Acidification: Carefully acidify with HCl to pH 4-5 to precipitate the final phenolic product.

Yield Expectation: 75-85% (over 3 steps).

Method B: The MedChem Route (Direct Coupling)

Best for: Library generation, milligram scale, speed. Mechanism: In situ activation using carbodiimides (EDC) or uronium salts (HATU).

Expertise Note: Phenols are weak nucleophiles compared to primary anilines. Under standard EDC/HOBt conditions, the amide forms selectively without protecting the phenol, provided the stoichiometry is controlled.

Protocol:
  • Reaction Setup:

    • To a solution of 3-hydroxybenzoic acid (1.0 mmol) in DMF (dry, 3 mL), add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

    • Stir for 15 minutes to form the active ester.

  • Amine Addition:

    • Add p-toluidine (1.1 mmol) and DIPEA (2.0 mmol).

    • Stir at room temperature for 12-16 hours.

  • Workup (The "Self-Validating" Step):

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (Removes unreacted p-toluidine and DIPEA).

    • Wash 2: Saturated

      
       (Removes unreacted benzoic acid). Note: Do not use NaOH, as it will deprotonate the product's phenol and wash it into the aqueous layer.
      
    • Wash 3: Brine. Dry over

      
       and concentrate.
      

Yield Expectation: 60-75% (Single step).

Method C: The Green Route (Boric Acid Catalysis)

Best for: Sustainability, "Green Chemistry" compliance, avoiding toxic coupling agents.

Protocol:
  • Combine 3-hydroxybenzoic acid (1.0 eq) and p-toluidine (1.0 eq) in Toluene or Xylene.

  • Add Boric Acid (

    
    , 10 mol%) as catalyst.
    
  • Reflux using a Dean-Stark trap to continuously remove water.

  • Upon completion (TLC monitoring), cool to precipitate the product or recrystallize from ethanol.

Mechanism of Action (EDC Coupling)

Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is often due to the failure of the active ester formation or hydrolysis of the O-acylisourea intermediate.

Mechanism Acid 3-Hydroxybenzoic Acid Intermediate O-Acylisourea (Unstable Active Species) Acid->Intermediate + EDC EDC EDC (Carbodiimide) Product Target Amide Intermediate->Product + Amine Urea Urea Byproduct Intermediate->Urea Rearrangement Amine p-Toluidine

Figure 2: Mechanistic pathway of carbodiimide-mediated amide coupling.

Analytical Specifications & Characterization

To validate the synthesis, the following analytical data should be obtained.

ParameterSpecificationNotes
Physical State White to off-white solid
Melting Point 168 - 172 °CDistinct from p-toluidine (43°C) and acid (200°C+).
MS (ESI+) m/z = 228.1

Molecular Weight: 227.26 g/mol .
1H NMR (DMSO-d6)

10.0 (s, 1H, NH)
Amide proton is diagnostic.

9.6 (s, 1H, OH)
Phenolic proton (broad).

7.6 (d, 2H, Tolyl)

7.3 - 6.9 (m, 4H, Benzoyl)
Aromatic region.

2.25 (s, 3H,

)
Methyl singlet.

Process Optimization & Troubleshooting

Solvent Selection Matrix
SolventSuitabilityComments
DCM HighStandard for Method A/B. Good solubility of reactants.
DMF MediumGood for Method B, but difficult to remove during workup.
Toluene HighRequired for Method C (azeotropic removal of water).
Water LowPoor solubility of reactants; requires surfactant (TPGS-750-M) for green aqueous coupling.
Common Failure Modes
  • Low Yield in Method A: Often caused by incomplete hydrolysis of the acetate group. Ensure the final basic step is allowed sufficient time (monitor by TLC).

  • Product Loss in Workup (Method B): Using NaOH or

    
     (pH > 10) during extraction will deprotonate the phenol (
    
    
    
    ), pulling the product into the aqueous waste. Always use
    
    
    or dilute citric acid.
  • Coloration: Oxidation of the phenol or aniline can lead to pink/brown impurities. Perform reactions under Nitrogen/Argon atmosphere.

References

  • National Institutes of Health (PubChem). Benzamide, N-(4-methylphenyl)- (Analogous Structure & Properties). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (General Review of Coupling Reagents). [Link]

  • Gowda, B. T., et al. (2008).[3] N-(4-Methylphenyl)benzamide.[3][4][5][6] Acta Crystallographica Section E. (Structural Characterization of the scaffold). [Link]

Sources

Foundational

solubility of 3-hydroxy-N-(4-methylphenyl)benzamide in organic solvents

Solubility Profiling of 3-Hydroxy-N-(4-methylphenyl)benzamide: Protocols and Thermodynamic Analysis Abstract This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 3-Hydroxy-N-(4-methylphenyl)benzamide: Protocols and Thermodynamic Analysis

Abstract

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6).[1] As a structural hybrid containing both a phenolic hydroxyl group and a hydrophobic p-tolyl moiety, this compound exhibits complex solubility behavior critical for pharmaceutical formulation and crystallization processes.[1] This guide details the structural basis for solvent interactions, defines a self-validating experimental protocol for solubility determination, and outlines the thermodynamic modeling required to correlate experimental data.[1]

Part 1: Chemical Identity & Structural Analysis

To understand the solubility behavior of 3-hydroxy-N-(4-methylphenyl)benzamide, we must first analyze its molecular architecture.[1] The molecule consists of three distinct functional zones that dictate its interaction with solvents.

Functional Zone Chemical Feature Solubility Impact
Core Linker Amide Group (-CONH-)Acts as both H-bond donor (NH) and acceptor (C=O).[1] Facilitates solubility in polar protic/aprotic solvents.[1]
Ring A (Acid Side) 3-HydroxyphenylThe phenolic -OH group significantly enhances polarity and H-bonding capability compared to unsubstituted benzamides.[1]
Ring B (Amine Side) 4-Methylphenyl (p-Tolyl)Hydrophobic domain.[1] Reduces water solubility and increases affinity for non-polar or moderately polar organic solvents.[1]

Predicted Solubility Trends (SAR Analysis): Based on the "Like Dissolves Like" principle and structural analogs (e.g., N-(4-methylphenyl)benzamide and 3-hydroxybenzamide), the solubility profile follows this hierarchy:

  • High Solubility: Polar Aprotic solvents (DMF, DMSO) > Polar Protic (Methanol, Ethanol).[1]

  • Moderate Solubility: Polar Aprotic (Acetone, Ethyl Acetate).[1]

  • Low Solubility: Water (due to the hydrophobic bis-aryl scaffold dominating the single -OH group).[1]

  • Negligible Solubility: Non-polar alkanes (Hexane, Heptane).[1]

Part 2: Experimental Protocol (Self-Validating System)

The following protocol uses the Isothermal Saturation Method coupled with HPLC-UV quantification. This is the industry "Gold Standard" for generating thermodynamic solubility data.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask, T ± 0.05 K) Start->Equilibration 24-48 hrs Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Isothermal Dilution Dilution (Mobile Phase) Separation->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV) Dilution->Analysis Validation Data Validation (Mass Balance/Repeats) Analysis->Validation Validation->Start If RSD > 3%

Figure 1: Step-by-step workflow for the isothermal saturation method.

Detailed Methodology

1. Preparation of Saturated Solutions:

  • Apparatus: Jacketed glass vessel controlled by a circulating water bath (accuracy

    
     K).[1]
    
  • Procedure: Add excess 3-hydroxy-N-(4-methylphenyl)benzamide to 10 mL of the selected pure solvent (e.g., Methanol, Ethanol, Acetone).[1]

  • Equilibration: Stir continuously using a magnetic stirrer for 24–48 hours. Ensure solid phase is always present (add more if solution becomes clear).

2. Sampling and Phase Separation:

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

  • Filtration: Withdraw the supernatant using a pre-warmed glass syringe equipped with a 0.45 µm PTFE filter.[1]

    • Critical Control Point: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

3. Quantification (HPLC-UV):

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Methanol) to bring the concentration within the linear calibration range.[1]

  • HPLC Conditions (Suggested):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).[1]

    • Mobile Phase: Methanol : Water (70:30 v/v).[1]

    • Wavelength: 254 nm (typical for benzamide absorption).[1]

    • Flow Rate: 1.0 mL/min.[1]

4. Calculation: Calculate the mole fraction solubility (


) using the equation:


Where

and

are the masses of the solute and solvent, and

and

are their respective molecular weights.

Part 3: Thermodynamic Modeling

Once experimental data is collected across a temperature range (e.g., 278.15 K to 318.15 K), mathematical models are used to correlate solubility with temperature.[1][2][3][4]

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions to smooth data and predict solubility at unmeasured temperatures.[1]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2][5]
    
  • 
     : Empirical parameters derived from multiple linear regression.
    
    • Interpretation: If

      
       is positive, solubility increases with temperature (endothermic).[1]
      
Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), use the Van't Hoff equation:

[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    
Thermodynamic Logic Diagram

ThermoLogic cluster_0 Interpretation Rules Data Experimental Data (x_i vs T) Model Model Fitting (Apelblat / Van't Hoff) Data->Model Regression Params Extract Parameters (A, B, C or ΔH, ΔS) Model->Params Calculation Insight Mechanistic Insight (Solvent-Solute Interaction) Params->Insight Interpretation Rule1 ΔH > 0: Endothermic (Solubility increases with T) Insight->Rule1 Rule2 ΔS > 0: Entropy Driven (Disorder increases) Insight->Rule2

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Part 4: Data Presentation Template

Use the following standardized table format to report your findings. This structure ensures compatibility with peer-reviewed engineering journals (e.g., J. Chem. Eng. Data).

Table 1: Mole Fraction Solubility (


) of 3-hydroxy-N-(4-methylphenyl)benzamide 
Solvent278.15 K288.15 K298.15 K308.15 K318.15 K
Methanol





Ethanol





Acetone ...............[1]
Ethyl Acetate ...............[1][3][6][7]
Water (Low)(Low)(Low)(Low)(Low)

Note: Values should be reported as mean


 standard deviation (n=3).

References

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] Link[1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] 3-hydroxy-N-(4-methylphenyl)benzamide Product Information. Link

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 199, 397-401.[1] Link[1]

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxy-N-(4-methylphenyl)benzamide: A Technical Guide for Drug Development

Executive Summary In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, formulation strategy, and in vivo pharmacokinetic profile. 3-hydroxy-N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, formulation strategy, and in vivo pharmacokinetic profile. 3-hydroxy-N-(4-methylphenyl)benzamide (CAS 197141-59-6) is a structurally highly functionalized N-phenylbenzamide derivative. It features a benzamide core, a hydrogen-bonding 3-hydroxyl group, and an electron-donating p-tolyl substitution.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing the solid-state and solution-state stability of this compound. By analyzing the causality between its molecular structure and its macroscopic thermodynamic behavior, researchers can engineer highly stable formulations and predict degradation pathways with high fidelity.

Structural Thermodynamics & Molecular Interactions

The thermodynamic stability of 3-hydroxy-N-(4-methylphenyl)benzamide is governed by the interplay of resonance stabilization, steric hindrance, and intermolecular hydrogen bonding.

Solid-State Stability: The Role of the 3-Hydroxyl Group

In the crystalline state, the thermodynamic stability (measured via enthalpy of fusion,


, and sublimation, 

) is heavily dependent on the lattice energy. Unsubstituted benzamides exhibit baseline stability driven by amide-amide dimer formation[1]. However, the introduction of the 3-hydroxyl group fundamentally alters the crystal packing. The 3-OH moiety acts as both a strong hydrogen bond donor and acceptor, creating an extended intermolecular hydrogen-bonded network that significantly increases the lattice energy[2]. This robust network is responsible for the compound's relatively high melting point of approximately 163 °C[3].
Solution-State Stability: Substituent Effects on Amide Hydrolysis

In aqueous environments, the thermodynamic vulnerability of the molecule lies in the hydrolytic cleavage of the non-activated amide bond[4]. The stability of this bond is dictated by two structural features:

  • The p-Tolyl Group: The methyl group at the para position of the aniline ring exerts an electron-donating inductive effect (+I). This increases the electron density on the amide nitrogen, strengthening the C–N bond resonance and increasing the activation energy (

    
    ) required for nucleophilic attack at the carbonyl carbon.
    
  • pH-Dependent Electronic Shifts: The 3-hydroxyl group possesses a mildly acidic pKa of 9.22 ± 0.10[3]. At physiological pH (7.4), the hydroxyl group remains protonated. However, in alkaline formulations (pH > 9.2), it deprotonates to form a phenoxide anion. The phenoxide is strongly electron-donating via resonance (+R), which significantly reduces the electrophilicity of the carbonyl carbon, thereby thermodynamically stabilizing the amide against base-catalyzed hydrolysis.

Pathway Amide Intact Amide 3-OH-N-(p-tolyl)benzamide Tetra Tetrahedral Intermediate (Rate-Limiting Step) Amide->Tetra H2O / OH- (pH > 9.2) Acid 3-Hydroxybenzoic Acid Tetra->Acid C-N Cleavage Amine p-Toluidine Tetra->Amine

Figure 1: Base-catalyzed hydrolytic cleavage pathway of the N-phenylbenzamide core.

Experimental Methodologies for Stability Profiling

To establish a self-validating system for thermodynamic profiling, the following field-proven protocols must be executed. These methodologies ensure that both solid-state lattice thermodynamics and solution-state kinetic degradation are accurately quantified.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the enthalpy of fusion and detect thermally induced phase transitions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 3-hydroxy-N-(4-methylphenyl)benzamide into an aluminum standard crucible. Seal the crucible with a pierced lid to allow for gas expansion.

  • Instrument Calibration: Calibrate the DSC instrument using an indium standard (mp 156.6 °C,

    
     28.45 J/g) to ensure accuracy near the compound's expected melting point.
    
  • Thermal Cycling: Equilibrate the sample at 25 °C for 5 minutes. Heat the sample from 25 °C to 200 °C at a controlled heating rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Acquisition: Record the onset temperature (

    
    ) and the peak melting temperature (
    
    
    
    ).
  • Thermodynamic Calculation: Integrate the area under the endothermic melting peak to calculate the enthalpy of fusion (

    
    ) in kJ/mol. Correlate this value with sublimation data to estimate the total crystal lattice energy.
    
Protocol 2: Accelerated Hydrolytic Degradation Kinetics

To determine the Gibbs free energy of activation (


) for hydrolysis, forced degradation studies are conducted across a pH and temperature matrix.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three sets of 50 mM buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate).

  • Sample Incubation: Dissolve the compound in a 10% DMSO/buffer co-solvent system to a final concentration of 100 µg/mL. Aliquot into sealed amber HPLC vials.

  • Thermal Stressing: Place the vials in thermostated chambers at 40 °C, 60 °C, and 80 °C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined time points (0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by diluting 1:1 with ice-cold mobile phase (Acetonitrile:Water 50:50 v/v).

  • HPLC-UV Quantification: Analyze the samples using a C18 reverse-phase column at 254 nm. Quantify the disappearance of the intact amide peak and the appearance of p-toluidine and 3-hydroxybenzoic acid.

  • Kinetic Modeling: Plot

    
     versus time to determine the observed rate constant (
    
    
    
    ). Use the Arrhenius equation to calculate the activation energy (
    
    
    ).

Workflow Start 3-hydroxy-N-(4-methylphenyl)benzamide Sample Preparation Solid Solid-State Analysis (Crystal Lattice & Sublimation) Start->Solid Liquid Solution-State Analysis (Hydrolytic Degradation) Start->Liquid DSC DSC / TGA Determine ΔH_fus & ΔH_sub Solid->DSC HPLC HPLC-UV Quantify Degradants Liquid->HPLC Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) DSC->Thermo Kinetics Kinetic Parameters (k_obs, E_a) HPLC->Kinetics Thermo->Kinetics Arrhenius correlation

Figure 2: Comprehensive workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and extrapolated thermodynamic kinetic data based on the structural behavior of functionalized N-phenylbenzamides.

Table 1: Physicochemical and Solid-State Thermodynamic Properties

ParameterValueAnalytical Significance
Molecular Weight 227.26 g/mol Standard mass spec verification[3].
Melting Point (

)
~163 °CIndicates strong lattice energy driven by 3-OH hydrogen bonding[3].
Boiling Point (Predicted) 331.3 ± 35.0 °CHigh thermal stability prior to volatilization[3].
Density (Predicted) 1.241 ± 0.06 g/cm³Relevant for solid dosage form compaction[3].
Acidity Constant (pKa) 9.22 ± 0.10Defines the ionization state of the 3-OH group in solution[3].

Table 2: Solution-State Hydrolytic Degradation Kinetics (Extrapolated at 40 °C)

pH EnvironmentDominant MechanismRelative Hydrolysis Rate (

)
Thermodynamic Stability
pH 4.0 Acid-CatalyzedModerateCarbonyl oxygen protonation lowers

for water attack.
pH 7.4 Neutral Water AttackVery SlowHigh stability; un-ionized 3-OH and intact amide resonance.
pH 10.0 Base-CatalyzedSlowPhenoxide formation (+R effect) repels hydroxide nucleophiles.

Conclusion

The thermodynamic stability of 3-hydroxy-N-(4-methylphenyl)benzamide is a direct consequence of its highly synergistic functional groups. In the solid state, the 3-hydroxyl group acts as a thermodynamic anchor, establishing a rigid hydrogen-bonded lattice that resists thermal degradation and phase transitions. In solution, the p-tolyl group and the pH-dependent ionization of the 3-hydroxyl group provide a robust kinetic barrier against amide hydrolysis. By leveraging the experimental protocols outlined in this guide, drug development professionals can accurately map the thermodynamic boundaries of this compound, ensuring the design of highly stable, efficacious pharmaceutical formulations.

References

Sources

Foundational

Unlocking the Privileged Scaffold: Potential Pharmaceutical Applications of 3-Hydroxy-N-(4-methylphenyl)benzamide

Whitepaper & Technical Guide Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the identification of a "privileged scaffold"—a molecular framework capabl...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper & Technical Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the identification of a "privileged scaffold"—a molecular framework capable of binding to diverse target receptors with high affinity—is a critical inflection point. As an application scientist with over a decade of experience in hit-to-lead optimization, I approach 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) not merely as a commercially available building block, but as a highly modular pharmacophore.

This compound features a benzanilide core decorated with a meta-hydroxyl group and a para-methyl group. While it is structurally simple, this specific topology mimics several blockbuster drug classes. This technical guide extrapolates the pharmaceutical potential of this molecule based on its structural homology to known antimicrobial, antiviral, and epigenetic modulators, providing actionable, self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Physicochemical Profiling

The pharmacological versatility of 3-hydroxy-N-(4-methylphenyl)benzamide is rooted in its precise stereoelectronic arrangement. Every functional group serves a distinct mechanistic purpose:

  • The Meta-Hydroxyl Group: This moiety acts as a critical hydrogen bond donor and acceptor. In the context of enzyme inhibition, the 3-OH group is often essential for anchoring the molecule within allosteric clefts[1].

  • The Benzanilide Linker: The amide bond provides a rigid vector, minimizing the entropic penalty upon target binding. While susceptible to specific amidases, it is generally stable in human plasma.

  • The para-Methylphenyl (p-Tolyl) Ring: The para-methyl group acts as a classic bioisostere for a halogen. It provides necessary lipophilicity to fill hydrophobic pockets while simultaneously blocking the metabolically vulnerable para-position from rapid CYP450-mediated hydroxylation, thereby extending the biological half-life[2].

Table 1: Physicochemical and Pharmacokinetic Profile
PropertyValuePharmacological Rationale
Molecular Weight 227.26 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring optimal oral bioavailability.
H-Bond Donors 2 (-OH, -NH)Facilitates targeted anchoring in kinase/GTPase active sites.
H-Bond Acceptors 2 (C=O, -OH)Enables interaction with backbone amides of target proteins.
Rotatable Bonds 2High conformational rigidity reduces entropic penalty upon binding.
LogP (Estimated) ~2.8Ideal lipophilicity for membrane permeability without excessive non-specific binding.

Pharmacological Domains of Interest

Based on extensive structure-activity relationship (SAR) data of related analogs, 3-hydroxy-N-(4-methylphenyl)benzamide exhibits high potential in three primary therapeutic domains:

Antimicrobial Activity via FtsZ Inhibition

Bacterial cell division relies heavily on FtsZ, a tubulin homolog that forms the Z-ring at the division septum. Derivatives of 3-hydroxybenzamide have been extensively validated as potent FtsZ inhibitors[1]. The molecule binds to the interdomain cleft of FtsZ, physically preventing the GTPase activity required for protofilament dynamics.

MOA A 3-OH-N-(p-tolyl)benzamide B Bacterial FtsZ Protein A->B Binds allosteric site C Inhibition of GTPase Activity B->C D Prevention of Z-ring Formation C->D E Cell Division Arrest & Death D->E

Fig 1: Proposed mechanism of action for 3-hydroxybenzamide derivatives in bacterial cell division.

Antiviral Efficacy against Enteroviruses

Recent screening campaigns have identified N-phenylbenzamides as a novel class of inhibitors against Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease[3]. The benzanilide scaffold disrupts the viral replication complex, with the p-tolyl group providing the necessary hydrophobic interactions to penetrate the viral capsid proteins.

Epigenetic Modulation (HDAC Inhibition)

Histone deacetylase (HDAC) inhibitors frequently utilize benzamides as surface recognition caps or zinc-binding groups (ZBGs)[4]. The 3-hydroxyl group can participate in chelating the catalytic zinc ion in the HDAC active site, promoting chromatin remodeling and inducing cell-cycle arrest in oncology models.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol must be a self-validating system. A critical oversight in many early-stage protocols is the lack of internal controls for chemoselectivity and target specificity. Below are the optimized workflows for synthesizing and evaluating this scaffold.

Protocol A: Chemoselective Synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide

Causality & Rationale: Direct amidation of 3-hydroxybenzoic acid with p-toluidine presents a chemoselectivity challenge, as O-acylation is a competing side reaction. However, the superior nucleophilicity of the primary amine on p-toluidine allows for chemoselective N-acylation when using highly efficient coupling reagents like HATU. A mild base (DIPEA) is used to prevent unwanted deprotonation of the phenol.

Step-by-Step Workflow:

  • Pre-activation: Dissolve 1.0 eq of 3-hydroxybenzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature. (Causality: The 15-minute pre-activation ensures complete conversion to the active OAt ester before the amine is introduced, preventing side reactions).

  • Amidation: Add 1.1 eq of p-toluidine dropwise. Stir for 4-6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with ice-cold water and extract with EtOAc (3x).

  • Self-Validating Wash: Wash the organic layer with 1M HCl. (Causality: This step is critical to selectively protonate and remove any unreacted p-toluidine into the aqueous phase). Follow with a saturated NaHCO₃ wash to remove unreacted carboxylic acid.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from benzene or ethanol to achieve >95% purity.

Synthesis S1 1. Pre-activation (HATU/DIPEA) S2 2. Amidation (p-Toluidine) S1->S2 S3 3. Chemoselective Extraction S2->S3 S4 4. Crystallization (>95% Purity) S3->S4

Fig 2: Step-by-step synthetic workflow for chemoselective N-acylation of the benzamide core.

Protocol B: In Vitro FtsZ Polymerization Light Scattering Assay

Causality & Rationale: To validate the antimicrobial potential of this scaffold, a light scattering assay is utilized to measure the GTP-dependent polymerization of FtsZ. Light scattering directly correlates with the formation of high-molecular-weight FtsZ polymers.

Step-by-Step Workflow:

  • Protein Preparation: Purify recombinant S. aureus FtsZ protein and dialyze into a reaction buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂). (Causality: This slightly acidic buffer mimics the physiological conditions required for optimal FtsZ polymerization in vitro).

  • Compound Incubation: Incubate FtsZ (12 μM) with varying concentrations of 3-hydroxy-N-(4-methylphenyl)benzamide (0.1 - 100 μM) for 10 minutes at 30°C. Include a 1% DMSO vehicle control.

  • Polymerization Initiation: Initiate polymerization by adding 1 mM GTP. (Causality: FtsZ strictly requires GTP binding and hydrolysis to form the Z-ring protofilaments).

  • Data Acquisition: Monitor 90° light scattering at 350 nm using a spectrofluorometer for 15 minutes. A dose-dependent decrease in maximum light scattering compared to the vehicle control validates on-target inhibition.

Table 2: Extrapolated Structure-Activity Relationship (SAR)
Structural MoietyFunctional RoleOptimization Potential
Meta-Hydroxyl (-OH) Key hydrogen-bonding anchor; potential zinc-chelating group.Can be converted to a prodrug ester to improve cellular uptake.
Benzanilide Linker Provides rigid vector and metabolic stability.N-methylation can be explored to prevent proteolytic cleavage.
para-Methylphenyl Fills hydrophobic pockets; blocks CYP450 para-hydroxylation.Halogen substitution (e.g., -Cl, -F) could further increase half-life.

References

  • Sigma-Aldrich Product Catalog. "3-hydroxy-N-(4-methylphenyl)benzamide | 197141-59-6". MilliporeSigma.

  • Journal of Medicinal Chemistry. "Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties". ACS Publications.

  • Molecules / PMC. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors". National Institutes of Health.

  • Chemical and Pharmaceutical Bulletin. "Discovery of meta-Amido Bromophenols as New Antitubercular Agents". J-Stage.

  • Bioorganic & Medicinal Chemistry. "Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors". PubMed.

Sources

Exploratory

Hydrogen Bonding Potential in 3-Hydroxy-N-(4-methylphenyl)benzamide: A Supramolecular and Crystallographic Guide

Executive Summary For researchers in crystal engineering, supramolecular chemistry, and structure-based drug design, the precise mapping of non-covalent interactions is paramount. 3-Hydroxy-N-(4-methylphenyl)benzamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in crystal engineering, supramolecular chemistry, and structure-based drug design, the precise mapping of non-covalent interactions is paramount. 3-Hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6)[1] serves as an exemplary model for studying competing hydrogen bond (H-bond) networks. Featuring a secondary amide linkage, a meta-substituted phenolic hydroxyl group, and a para-methylated aniline ring, this molecule possesses a highly modular hydrogen bonding potential.

This whitepaper provides an in-depth technical analysis of the structural determinants, supramolecular synthons, and self-validating experimental workflows required to profile the solid-state hydrogen bonding behavior of this compound.

Structural Descriptors & Electronic Determinants

The hydrogen bonding landscape of 3-hydroxy-N-(4-methylphenyl)benzamide is dictated by the spatial arrangement and electronic nature of its functional groups:

  • The Amide Linkage (Primary Core): As a secondary amide, the molecule possesses one strong H-bond donor (N-H) and one strong H-bond acceptor (C=O). The partial double-bond character of the C-N bond enforces a highly planar amide geometry, though steric clash with the adjacent aryl rings typically induces a dihedral twist.

  • Positional Isomerism of the Hydroxyl Group: The position of the phenolic -OH is the critical determinant of network topology. In ortho-substituted derivatives (salicylamides), the proximity of the 2-OH to the amide carbonyl drives the formation of a strong, intramolecular

    
     hydrogen-bonded ring. In contrast, the meta-substitution (3-OH) in this molecule sterically precludes intramolecular bonding[2]. Consequently, the 3-OH group is fully available to act as both an intermolecular donor and acceptor, exponentially increasing the complexity of the crystal lattice.
    
  • The Hydrophobic Terminus: The para-methyl group on the aniline ring cannot participate in classical hydrogen bonding. Instead, it acts as a hydrophobic boundary layer. During crystallization, this forces the molecule to segregate into alternating hydrophilic (H-bonded) and hydrophobic (van der Waals/

    
     stacked) domains.
    

Supramolecular Synthons & Network Topology

The solid-state assembly of 3-hydroxy-N-(4-methylphenyl)benzamide is governed by a competition between homomeric and heteromeric supramolecular synthons.

Amide-Amide Homosynthons

In primary amides, the


 cyclic dimer is ubiquitous. However, in secondary N-arylbenzamides, the steric bulk of the aryl rings disrupts the planarity required for this dimer. Instead, the molecules typically translate along a crystallographic axis, forming infinite one-dimensional 

catemeric chains via standard N-H···O=C interactions[3].
Phenol-Amide and Phenol-Phenol Heterosynthons

The introduction of the 3-OH group disrupts the simple 1D


 chain by introducing cross-linking pathways[4]. The system can adopt several modular topologies[5]:
  • Phenol-Amide Cross-linking: The 3-OH donates a proton to the amide C=O (O-H···O=C), acting as a bridge between adjacent

    
     chains to form 2D sheets.
    
  • Phenol-Phenol Networks: The 3-OH groups can self-associate (O-H···O-H), forming cyclic tetramers or infinite chains that run perpendicular to the amide networks.

SynthonCompetition Molecule 3-Hydroxy-N-(4-methylphenyl)benzamide (H-Bonding Sites) AmideNH Amide N-H (Strong Donor) Molecule->AmideNH AmideCO Amide C=O (Strong Acceptor) Molecule->AmideCO PhenolOH Phenol 3-OH (Donor & Acceptor) Molecule->PhenolOH C4Chain C(4) Infinite Chain Amide-Amide Homosynthon AmideNH->C4Chain N-H...O=C AmideCO->C4Chain HeteroSheet 2D Sheet/Network Phenol-Amide Heterosynthon AmideCO->HeteroSheet O-H...O=C PhenolOH->HeteroSheet PhenolRing Phenol-Phenol Motif (e.g., Tetramers) PhenolOH->PhenolRing O-H...O-H

Diagram 1: Supramolecular synthon competition and hydrogen bond network topology.

Experimental Workflows for H-Bond Profiling

To accurately map the hydrogen bonding potential, a self-validating experimental workflow must be employed. Relying solely on X-ray diffraction is insufficient because X-rays scatter off electron clouds, systematically underestimating X-H bond lengths. Therefore, crystallographic data must be orthogonally validated by vibrational spectroscopy and quantum mechanical calculations.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 50 mg of the compound in a polar aprotic solvent (e.g., ethyl acetate) to disrupt pre-existing H-bonds. Allow slow evaporation at 25°C to promote thermodynamic control over synthon formation.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å). Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the residual electron density of the hydrogen atoms in the difference Fourier map.
  • Refinement: Refine heavy atoms anisotropically. Locate H atoms from the difference map and refine them freely, or place them in calculated positions riding on their carrier atoms.

Protocol 2: Solid-State ATR-FTIR Validation
  • Preparation: Analyze the bulk crystalline powder using Attenuated Total Reflectance (ATR) FTIR. Do not use KBr pellets, as the high pressure during pellet pressing can induce polymorphic transitions and alter the H-bond network.

  • Analysis: Measure the shift in the

    
     and 
    
    
    
    stretching frequencies. A strong hydrogen bond weakens the covalent X-H bond, resulting in a measurable red-shift (lower wavenumber) compared to the gas-phase or dilute solution spectra. This physical measurement directly validates the bond strengths predicted by the SCXRD geometry.
Protocol 3: Density Functional Theory (DFT) Calculations
  • Geometry Optimization: Import the SCXRD coordinates into a quantum chemistry package (e.g., Gaussian). Optimize the hydrogen atom positions using the B3LYP functional and a 6-311G(d,p) basis set, keeping heavy atoms frozen to the crystallographic coordinates.

  • Energy Profiling: Calculate the interaction energies of the isolated synthons (e.g., the

    
     chain vs. the phenol-amide sheet) using Basis Set Superposition Error (BSSE) corrections. This establishes the thermodynamic causality behind the observed crystal packing.
    

ExpWorkflow Synthesis Compound Synthesis Crystallization Slow Evaporation (Solvent Screen) Synthesis->Crystallization SCXRD Single-Crystal XRD (100K, Mo Kα) Crystallization->SCXRD FTIR ATR-FTIR Spectroscopy Crystallization->FTIR DFT DFT Synthon Energy Calc SCXRD->DFT Coords Validation H-Bond Network Validation SCXRD->Validation FTIR->Validation DFT->Validation

Diagram 2: Self-validating experimental workflow for hydrogen bond profiling.

Quantitative Data Presentation

Based on crystallographic precedents for N-arylbenzamides and meta-hydroxybenzamides, the expected geometric parameters for the hydrogen bonding networks in 3-hydroxy-N-(4-methylphenyl)benzamide are summarized below.

Table 1: Expected Crystallographic Hydrogen Bond Geometries

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected D-H···A Angle (°)Dominant Supramolecular Motif
Amide-Amide N-HO=C2.85 – 3.05150 – 1751D

Catemeric Chain
Phenol-Amide O-HO=C2.65 – 2.80160 – 1802D Cross-linked Sheet
Phenol-Phenol O-HO-H2.70 – 2.90155 – 175Tetrameric Ring / 1D Chain
Weak Aromatic C-H (Aryl)O=C3.20 – 3.50120 – 1503D Lattice Stabilization

Note: Shorter D···A distances and angles closer to 180° indicate stronger, highly directional hydrogen bonds.

References

  • Bowes, K. F., et al. "A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains." Acta Crystallographica Section C, 2003.[Link][3]

  • Waddell, P. G., et al. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide." MDPI Crystals, 2024.[Link][2]

  • Tothadi, S., & Desiraju, G. R. "Synthon Modularity in 4-Hydroxybenzamide−Dicarboxylic Acid Cocrystals." Crystal Growth & Design, ACS Publications, 2012.[Link][5]

  • Ismail, L., et al. "Redetermination of 3-hydroxybenzamide." ResearchGate, 2006.[Link][4]

Sources

Foundational

Solid-State Architecture and Supramolecular Assembly of 3-Hydroxy-N-(4-methylphenyl)benzamide: A Technical Guide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and functional materials is a critical phase in drug development and materials science. 3-Hydroxy-N-(4-methylphenyl)benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and functional materials is a critical phase in drug development and materials science. 3-Hydroxy-N-(4-methylphenyl)benzamide (CAS 197141-59-6) serves as a highly functionalized structural archetype within the benzamide class. Its crystal packing is dictated by a delicate balance of strong, highly directional hydrogen bonds and weaker dispersive forces.

This technical guide provides an in-depth analysis of the solid-state structure of 3-hydroxy-N-(4-methylphenyl)benzamide. By detailing the causality behind specific crystallographic protocols and analyzing the supramolecular synthons that govern its assembly, this whitepaper equips researchers with the methodologies required to isolate, solve, and interpret complex molecular crystals.

Molecular Context & Conformational Logic

The molecular architecture of 3-hydroxy-N-(4-methylphenyl)benzamide consists of three distinct planar regions:

  • The Phenolic Ring: Bearing a hydroxyl group at the meta (3-) position.

  • The Amide Linkage: The central

    
     bridge, which typically adopts an anti conformation (with respect to the carbonyl oxygen and amide proton) to minimize steric repulsion.
    
  • The p-Tolyl Ring: An electron-rich aromatic system terminating in a methyl group.

Conformational Causality: In the solid state, the dihedral angles between these three planes are not merely a result of intramolecular steric minimization; they are actively driven by intermolecular packing forces. As observed in structurally analogous aryl amides, the aromatic rings often tilt significantly (approximately 30° to 60°) relative to the central amide plane[1]. This torsional flexibility is a direct mechanistic response to the crystallization environment, allowing the molecule to optimize its geometry for maximum intermolecular hydrogen bonding (


 and 

) and

stacking interactions[2].

Experimental Workflow for Solid-State Characterization

To obtain a high-fidelity crystallographic model, the experimental workflow must be treated as a self-validating system where each step is optimized to prevent artifacts.

Workflow A Synthesis & Purification B Crystallization (Slow Evaporation) A->B C SCXRD Data Collection B->C D Structure Solution C->D E Anisotropic Refinement D->E F Hirshfeld Analysis E->F

Fig 1. Step-by-step experimental workflow for solid-state structural characterization.

Protocol 1: Single-Crystal Growth and X-ray Diffraction
  • Solvent Selection & Dissolution: Weigh 50 mg of the synthesized compound. Dissolve in 5 mL of an ethyl acetate/hexane (1:1 v/v) mixture.

    • Causality: Ethyl acetate provides solubility for the polar moieties (amide, hydroxyl), while hexane acts as an antisolvent. This specific binary mixture gently lowers the solubility threshold, promoting controlled nucleation rather than rapid precipitation.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean 10 mL glass vial.
    
    • Causality: Removing microscopic dust prevents heterogeneous nucleation. This ensures the growth of fewer, larger, and defect-free single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C for 72 hours.

    • Causality: A slow evaporation rate minimizes the kinetic trapping of metastable polymorphs, favoring the thermodynamically stable crystal lattice.

  • Crystal Harvesting & Mounting: Select a block-shaped crystal under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a micromount.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid adhesive when flash-cooled, preventing crystal movement during data collection.

  • Data Collection: Transfer the crystal to an X-ray diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    ) and cool to 100 K.
    • Causality: Cryo-cooling significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms. This leads to a higher signal-to-noise ratio, which is critical for accurately locating the weak electron density of hydrogen atoms.

    • Validation Step: Ensure the internal merging R-factor (

      
      ) of the collected reflections is 
      
      
      
      , confirming high data redundancy and quality.
Protocol 2: Structure Solution and Refinement
  • Initial Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) within the graphical interface[3].

    • Causality: Intrinsic phasing rapidly assigns initial atomic coordinates by evaluating the statistical relationships between reflection intensities, bypassing the need for heavy-atom derivatives.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using [4].

    • Causality: Anisotropic displacement parameters account for the non-spherical thermal motion of atoms, drastically lowering the

      
       and 
      
      
      
      residual factors and improving the model's accuracy[5].
  • Hydrogen Atom Treatment: Locate the hydroxyl (

    
    ) and amide (
    
    
    
    ) hydrogen atoms from the difference Fourier map and refine their coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model.
    • Causality: Heteroatom hydrogens are directly involved in hydrogen bonding; refining them freely provides the true experimental

      
       geometry. Conversely, 
      
      
      
      bonds are geometrically predictable and are constrained to prevent over-parameterization.
    • Validation Step: Generate a CIF file and run it through the IUCr checkCIF utility. A self-validating model must return zero A-level or B-level alerts regarding missing atoms or incorrect geometry.

Crystallographic Data and Quantitative Geometries

Based on the structural archetype of functionalized benzamides, the solid-state parameters are highly predictable. The presence of the 3-OH group typically drives the crystallization into a centrosymmetric monoclinic space group, allowing for the formation of extended hydrogen-bonded networks.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₁₄H₁₃NO₂
Formula Weight 227.26 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Radiation Mo K

(

)
Z, Z' 4, 1
Calculated Density (

)
~ 1.32 g/cm³

Table 2: Key Supramolecular Hydrogen Bond Geometries

Interaction (

)

(Å)

(Å)

(Å)

(°)
Graph-Set Motif
N1-H1

O2(hydroxyl)
0.88(2)2.15(2)2.984(3)158(2)

Chain
O2-H2

O1(carbonyl)
0.84(2)1.98(2)2.785(3)165(2)

Dimer / Sheet

Note: The angles approaching 180° indicate highly directional, strong dipole-dipole interactions, which are the primary thermodynamic drivers of the crystal lattice.

Supramolecular Synthons & Crystal Packing

The crystal packing of 3-hydroxy-N-(4-methylphenyl)benzamide is defined by a competitive hydrogen-bonding landscape. Standard unfunctionalized benzamides typically form isolated


 dimers via reciprocal 

interactions[6]. However, the introduction of the 3-hydroxyl group disrupts this simple motif.

The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. Consequently, the solid-state structure transitions from isolated dimers to extended 2D sheets or 3D networks. The amide


 often donates to the hydroxyl oxygen, while the hydroxyl 

donates to the highly electronegative amide carbonyl oxygen.

Synthons Molecule1 Molecule 1 (Asymmetric Unit) Molecule2 Molecule 2 (Inversion Center) Molecule1->Molecule2 Amide-Hydroxyl H-Bonds O-H···O=C Molecule3 Molecule 3 (Glide Plane) Molecule1->Molecule3 Amide-Amide Chains N-H···O (C(4)) Molecule2->Molecule3 π-π Stacking (Centroid-Centroid < 3.8Å)

Fig 2. Primary supramolecular synthons and non-covalent interactions driving crystal packing.

Secondary interactions, specifically


 stacking between the electron-deficient benzamide core and the electron-rich p-tolyl ring, further stabilize the lattice along the crystallographic a-axis. The methyl group of the p-tolyl moiety interdigitates into adjacent hydrophobic pockets, driven by dispersive 

forces.

Advanced Computational Analysis: Hirshfeld Surfaces

To quantify the relative contributions of these intermolecular forces, researchers employ Hirshfeld surface analysis using[7],[8].

Methodology for Surface Generation:

  • Import the validated .cif file into CrystalExplorer.

  • Generate the Hirshfeld surface mapped over

    
     (normalized contact distance) using a standard high-resolution grid.
    
  • Causality: The

    
     surface visually differentiates intermolecular contacts. Deep red spots on the surface correspond to distances shorter than the sum of the van der Waals radii, pinpointing the exact locations of the strong 
    
    
    
    and
    
    
    hydrogen bonds.

2D Fingerprint Plots: By decomposing the 3D surface into a 2D fingerprint plot (


 vs. 

), the global packing environment is quantified. For 3-hydroxy-N-(4-methylphenyl)benzamide, the expected interaction breakdown is:
  • 
     contacts (~45-50%):  Dominating the surface due to the abundance of aromatic protons and the terminal methyl group.
    
  • 
     / 
    
    
    
    contacts (~25-30%):
    Representing the critical
    
    
    interactions that lock the p-tolyl rings into place.
  • 
     / 
    
    
    
    contacts (~15-20%):
    Appearing as sharp, symmetrical spikes on the fingerprint plot, confirming the presence of the robust hydrogen-bonded network that dictates the primary crystal architecture.

References

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 54(3), 1006-1011.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing." Acta Crystallographica Section E: Crystallographic Communications, 78(3), 297-305.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-hydroxy-N-(4-methylphenyl)benzamide

Application Note: High-Yield Synthesis of 3-Hydroxy-N-(4-methylphenyl)benzamide Executive Summary & Scientific Rationale This protocol details the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6), a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary & Scientific Rationale

This protocol details the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6), a structural motif frequently encountered in histone deacetylase (HDAC) inhibitors and opioid receptor antagonists.[1][2]

Synthetic Strategy: While acid chloride generation (via SOCl₂) is a common route for amides, it poses chemoselectivity risks when applied to 3-hydroxybenzoic acid.[1][2] The unprotected phenolic hydroxyl group can compete with the amine, leading to ester byproducts or oligomerization.[2]

To ensure chemoselectivity and high yield , this protocol utilizes carbodiimide-mediated coupling (EDC/HOBt) .[1][2] This method activates the carboxylic acid as an active ester in situ, which preferentially reacts with the nucleophilic aniline (p-toluidine) over the phenolic oxygen, thereby eliminating the need for protection/deprotection steps.[2]

Retrosynthetic Analysis & Reaction Scheme

The target molecule is assembled via a convergent amide coupling between an electron-rich aniline and a phenolic benzoic acid.[1][2]

Retrosynthesis cluster_conditions Reaction Conditions Target Target: 3-Hydroxy-N-(4-methylphenyl)benzamide Bond Amide Bond Formation Target->Bond Disconnection Precursor1 3-Hydroxybenzoic Acid (Carboxylic Acid) Bond->Precursor1 Precursor2 p-Toluidine (4-Methylaniline) Bond->Precursor2 Cond EDC · HCl, HOBt DIPEA, DMF/DCM rt, 12-16 h

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.[2]

Materials & Safety Profile

Critical Safety Warning: p-Toluidine is toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen.[1] All weighing and handling must occur inside a certified fume hood.[2] Double-gloving (Nitrile) is recommended.[1][2]

ReagentMW ( g/mol )Equiv.[2]RoleSafety Note
3-Hydroxybenzoic acid 138.121.0SubstrateIrritant
p-Toluidine 107.161.1NucleophileToxic/Carcinogen
EDC[1][2] · HCl 191.701.2Coupling AgentIrritant, Moisture Sensitive
HOBt (anhydrous) 135.121.2AdditiveFlammable solid, Irritant
DIPEA (Hünig's Base) 129.242.0BaseCorrosive, Flammable
DMF (Anhydrous) 73.09SolventSolventReproductive Toxin

Step-by-Step Synthesis Protocol

Phase 1: Activation of Carboxylic Acid
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with nitrogen or argon.[2]

  • Solvation: Add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol) to the flask. Dissolve in anhydrous DMF (20 mL).

    • Note: DMF is preferred over DCM here to ensure full solubility of the polar zwitterionic intermediates.[2]

  • Base Addition: Add DIPEA (3.5 mL, 20.0 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Cool the solution to 0°C (ice bath). Add EDC · HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol) in a single portion.[2]

    • Mechanism:[1][2][3] This generates the O-acylisourea, which is immediately trapped by HOBt to form the OBt active ester.[2] This prevents the rearrangement to the unreactive N-acylurea byproduct.[1][2]

  • Equilibration: Remove the ice bath and stir for 30 minutes at room temperature to ensure complete formation of the active ester.

Phase 2: Amide Coupling
  • Amine Addition: Add p-toluidine (1.18 g, 11.0 mmol) directly to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes).[2] The product will appear as a new spot with lower R_f than p-toluidine but higher than the acid.[1][2]

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

  • Acidic Wash (Remove Amine): Wash the organic layer with 1M HCl (2 x 50 mL).[2]

    • Rationale: This converts unreacted p-toluidine into its water-soluble hydrochloride salt, removing it from the organic phase.[1][2]

  • Basic Wash (Remove Acid/Additive): Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL).[2]

    • Rationale: This removes unreacted 3-hydroxybenzoic acid and the HOBt byproduct.[1][2]

  • Brine Wash: Wash with saturated NaCl solution (1 x 50 mL) to remove residual water/DMF.[2]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Phase 4: Purification
  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1).[2] Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Filter the crystals and wash with cold hexanes. Dry under high vacuum.[2][4]

Process Workflow Visualization

Workflow cluster_Workup Workup Strategy Start Start: Reagent Prep Activation Activation Phase (Acid + EDC/HOBt + DMF) Start->Activation Coupling Coupling Phase (+ p-Toluidine, 16h rt) Activation->Coupling AcidWash 1M HCl Wash (Removes p-Toluidine) Coupling->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid/HOBt) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Purification Recrystallization (EtOH/H2O) Dry->Purification Final Pure Product 3-Hydroxy-N-(4-methylphenyl)benzamide Purification->Final

Figure 2: Operational workflow emphasizing the biphasic wash strategy for impurity removal.[1][2]

Quality Control & Characterization

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.[1][2]

Validation Parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.05 (s, 1H, Amide -NH)[1][2]

    • δ 9.60 (s, 1H, Phenol -OH)[1][2]

    • δ 7.60 (d, 2H, J=8.0 Hz, Tolyl Ar-H)[1][2]

    • δ 7.30–7.40 (m, 3H, Benzoyl Ar-H)[1][2]

    • δ 7.15 (d, 2H, J=8.0 Hz, Tolyl Ar-H)[1][2]

    • δ 6.95 (m, 1H, Benzoyl Ar-H)[1][2]

    • δ 2.28 (s, 3H, -CH₃)[1][2]

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 228.10; Expected Found = 228.1 ± 0.2.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.[1][2]Ensure EDC is fresh (not clumped).[2] Increase activation time to 1 hour before adding amine.
Sticky Oil Product Residual DMF.[2]Perform an additional water wash during workup or use a lyophilizer.[2]
Impurity: Ester Phenol competing as nucleophile.[2]Ensure temperature is kept at 0°C during EDC addition. Do not use DMAP (promotes esterification).[2]

References

  • Sigma-Aldrich. 3-hydroxy-N-(4-methylphenyl)benzamide Product Page.[1][2] (CAS 197141-59-6).[1][2] Available at: [1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827-10852.[1][2] (General review of EDC/HOBt coupling mechanisms).

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] (Authoritative grounding on coupling agent selection).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 569663, 3-Hydroxy-N-(4-methylphenyl)benzamide.[1][2] Available at: [1][2]

Sources

Application

Application Note: Optimal Reaction Conditions for the Synthesis of 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary & Chemoselectivity Challenges 3-Hydroxy-N-(4-methylphenyl)benzamide (CAS No. 197141-59-6)[1] is a highly valuable structural motif in medicinal chemistry, frequently utilized as a scaffold in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemoselectivity Challenges

3-Hydroxy-N-(4-methylphenyl)benzamide (CAS No. 197141-59-6)[1] is a highly valuable structural motif in medicinal chemistry, frequently utilized as a scaffold in the development of kinase inhibitors and other targeted therapeutics.

The synthesis of this molecule via the amidation of 3-hydroxybenzoic acid and p-toluidine (4-methylaniline) presents a classic chemoselectivity challenge. Because 3-hydroxybenzoic acid possesses an unprotected phenolic hydroxyl group, direct activation of the carboxylic acid can inadvertently lead to O-acylation (esterification) or the formation of polymeric depsides.

To bypass the need for tedious protection-deprotection sequences (e.g., using benzyl or methoxy protecting groups), this guide details two highly optimized, field-proven methodologies:

  • Pathway A (Discovery Route): A mild, EDC/HOBt-mediated coupling ideal for rapid, milligram-to-gram scale library synthesis[2].

  • Pathway B (Process Route): A green, atom-economical, boronic acid-catalyzed direct amidation designed for multi-gram to kilogram scale-up[3].

Quantitative Condition Optimization

The following table synthesizes the operational parameters and performance metrics for both pathways, allowing researchers to select the optimal route based on their scale and throughput requirements.

ParameterPathway A: EDC/HOBt CouplingPathway B: Boronic Acid Catalysis
Primary Reagents EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA3,4,5-Trifluorophenylboronic acid (5 mol%)
Solvent System Anhydrous DMFToluene
Thermal Profile 0 °C to Room Temperature (20–25 °C)110 °C (Reflux with Dean-Stark)
Reaction Time 12–18 hours18–24 hours
Typical Yield 80–89%>90%
Atom Economy Low (Generates stoichiometric urea/OBt waste)High (Water is the sole byproduct)
Optimal Scale < 5 grams (Rapid SAR generation)> 10 grams (Process manufacturing)

Workflow Visualization

G Start 3-Hydroxybenzoic Acid + p-Toluidine PathA Pathway A: Discovery Route (EDC/HOBt, DMF, RT) Start->PathA PathB Pathway B: Process Route (Boronic Acid Cat., PhMe, Reflux) Start->PathB InterA OBt-Active Ester Intermediate (Suppresses Phenol O-acylation) PathA->InterA InterB Monoacyloxyboronic Intermediate (Selectively Activates COOH) PathB->InterB Product 3-Hydroxy-N-(4-methylphenyl)benzamide (Target Molecule) InterA->Product Aminolysis InterB->Product Aminolysis (-H2O)

Figure 1: Divergent synthetic workflows for 3-hydroxy-N-(4-methylphenyl)benzamide amidation.

Detailed Experimental Protocols & Mechanistic Causality

Pathway A: EDC/HOBt-Mediated Discovery Route

This protocol leverages standard peptide coupling reagents but requires strict thermal and pH control to prevent side reactions[2].

Step-by-Step Methodology:

  • Initialization: In an oven-dried round-bottom flask under N₂, dissolve 3-hydroxybenzoic acid (1.0 eq, 10 mmol) and HOBt hydrate (1.2 eq, 12 mmol) in anhydrous DMF (30 mL).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Adding EDC at 0 °C controls the exothermic activation of the carboxylic acid, preventing the transient O-acylisourea intermediate from undergoing a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end.

  • Activation: Add EDC·HCl (1.2 eq, 12 mmol) portion-wise. Stir at 0 °C for 30 minutes. Causality: HOBt rapidly traps the O-acylisourea to form an OBt-active ester. This intermediate is highly reactive toward amines but significantly less reactive toward phenols, effectively suppressing O-acylation.

  • Aminolysis: Add p-toluidine (1.1 eq, 11 mmol) followed by dropwise addition of DIPEA (2.0 eq, 20 mmol). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Isolation: Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (2 × 50 mL), 5% aqueous NaHCO₃ (2 × 50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint: The 5% NaHCO₃ wash must be kept at pH ~8. If the pH exceeds 10 (e.g., if NaOH is mistakenly used), the product's phenolic OH (pKa ~9.5) will deprotonate, dragging your target molecule into the aqueous waste layer. TLC monitoring (1:1 EtOAc/Hexanes) should show the product at R_f ≈ 0.45 (UV active).

Pathway B: Boronic Acid-Catalyzed Process Route

This protocol utilizes a highly active arylboronic acid catalyst to achieve direct amidation, bypassing expensive coupling reagents and minimizing waste[3].

Step-by-Step Methodology:

  • Initialization: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq, 100 mmol), p-toluidine (1.05 eq, 105 mmol), and (0.05 eq, 5 mmol)[3].

  • Solvent Addition: Suspend the reagents in toluene (250 mL).

  • Reflux & Azeotropic Distillation: Heat the mixture to a vigorous reflux (110 °C) under N₂ for 18 hours. Causality: The electron-withdrawing fluorine atoms on the catalyst increase the Lewis acidity of the boron center, accelerating its selective coordination with the carboxylic acid to form a monoacyloxyboronic acid intermediate. The Dean-Stark trap continuously removes water, driving the thermodynamic equilibrium toward the amide product via Le Chatelier's principle.

  • Workup & Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the toluene as a white/off-white solid. Collect via vacuum filtration and wash with cold toluene (50 mL).

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to achieve >99% purity.

Validation Checkpoint: Monitor the Dean-Stark trap. For a 100 mmol reaction, exactly 1.8 mL of water should collect. The cessation of water generation is the primary physical indicator of reaction completion, making this a self-validating system.

Analytical Characterization Standards

To confirm the integrity of the synthesized 3-hydroxy-N-(4-methylphenyl)benzamide, compare your analytical data against these expected benchmarks:

  • LC-MS (ESI+): m/z calculated for C₁₄H₁₃NO₂ [M+H]⁺ 228.10; Found: ~228.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.05 (s, 1H, Amide NH )

    • δ 9.72 (s, 1H, Phenolic OH )

    • δ 7.63 (d, J = 8.4 Hz, 2H, p-tolyl Ar-H )

    • δ 7.41 – 7.30 (m, 2H, benzamide Ar-H )

    • δ 7.14 (d, J = 8.4 Hz, 2H, p-tolyl Ar-H )

    • δ 6.95 (dt, J = 7.5, 1.8 Hz, 1H, benzamide Ar-H )

    • δ 2.28 (s, 3H, -CH ₃)

References

  • Title: Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain Source: PubMed Central (PMC) URL: [Link][2]

  • Title: 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst Source: PubMed (Journal of Organic Chemistry) URL: [Link][3]

Sources

Method

Application Note: Green Catalytic Synthesis of 3-Hydroxy-N-(4-methylphenyl)benzamide

Target Molecule: 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) Application: Pharmaceutical intermediate, materials science, and fine chemical synthesis. Executive Summary The synthesis of amide bonds is one of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) Application: Pharmaceutical intermediate, materials science, and fine chemical synthesis.

Executive Summary

The synthesis of amide bonds is one of the most frequently executed reactions in medicinal chemistry. Historically, the coupling of 3-hydroxybenzoic acid and p-toluidine (4-methylaniline) has relied on stoichiometric coupling reagents (e.g., EDC, HATU, DCC) or the generation of hazardous acid chlorides (via SOCl₂ or oxalyl chloride). These traditional methods are inherently atom-ineconomical, generating copious amounts of toxic byproducts (e.g., urea derivatives) and requiring extensive chromatographic purification.

This application note details a green, catalytic direct amidation approach. By utilizing inexpensive, non-toxic boron-based catalysts (such as boric acid) in combination with green solvents like 2-methyltetrahydrofuran (2-MeTHF), we establish a highly chemoselective, scalable, and self-validating protocol that aligns with the principles of Green Chemistry .

Mechanistic Rationale: Overcoming Chemoselectivity Challenges

Coupling 3-hydroxybenzoic acid with p-toluidine presents a specific chemoselectivity challenge: the presence of an unprotected phenolic hydroxyl (-OH) group.

The Causality of Catalyst Selection: When using aggressive coupling agents, the phenolic -OH can act as a competing nucleophile, leading to unwanted O-acylation (esterification) or oligomerization. To prevent this without resorting to wasteful protection/deprotection steps, we employ boric acid (B(OH)₃) as a Lewis acid catalyst.

Boron-based catalysts operate by reversibly coordinating with the carboxylic acid to form a highly reactive mono- or di-acyloxyboron intermediate. Because amines (p-toluidine) are significantly softer and more effective nucleophiles than phenols, the amine selectively attacks the activated carbonyl carbon. Furthermore, the reversible nature of boron coordination dynamically protects the phenolic group during the reaction, ensuring near-perfect N-amidation chemoselectivity .

Pathway A 3-Hydroxybenzoic Acid + B(OH)3 B Acyloxyboron Intermediate A->B - H2O C Nucleophilic Attack (p-Toluidine) B->C D Tetrahedral Adduct C->D E Target Amide + H2O D->E Catalyst Release E->A B(OH)3 Recycled

Catalytic cycle of boron-mediated direct amidation for 3-hydroxy-N-(4-methylphenyl)benzamide.

Comparative Metrics: Traditional vs. Green Methodologies

To validate the efficiency of this protocol, we must quantify its environmental and economic impact. The table below summarizes the quantitative advantages of shifting from a traditional EDC/HOBt coupling to the catalytic direct amidation method .

MetricTraditional Synthesis (EDC/HOBt)Green Catalytic Amidation (B(OH)₃)
Atom Economy ~45%> 85%
Process Mass Intensity (PMI) 40 - 1005 - 15
E-factor 25 - 50< 5
Catalyst / Reagent Cost High (Stoichiometric, expensive)Very Low (Abundant Boron)
Waste Profile Urea derivatives, toxic solventsWater (H₂O)
Typical Yield 75 - 90%80 - 95%

Experimental Workflows & Self-Validating Protocols

The following protocol relies on Le Chatelier’s principle. Because direct amidation is an equilibrium reaction, the physical removal of water is required to drive the reaction to completion. We utilize a Dean-Stark apparatus with 2-MeTHF—a bio-derived, green solvent that forms an excellent azeotrope with water .

Protocol: Boric Acid-Catalyzed Direct Amidation in 2-MeTHF

Reagents Required:

  • 3-Hydroxybenzoic acid (1.0 equiv, 10 mmol, 1.38 g)

  • p-Toluidine (1.05 equiv, 10.5 mmol, 1.12 g)

  • Boric acid, B(OH)₃ (10 mol%, 1.0 mmol, 62 mg)

  • 2-Methyltetrahydrofuran (2-MeTHF) (25 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid, p-toluidine, and boric acid.

    • Causality: A slight excess (1.05 equiv) of the volatile p-toluidine compensates for any trace losses during prolonged reflux, ensuring complete consumption of the carboxylic acid.

  • Solvent Addition & Setup: Add 25 mL of 2-MeTHF. Attach a Dean-Stark trap filled with 2-MeTHF, surmounted by a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 80–85 °C internal temperature). Maintain vigorous stirring. As the reaction proceeds, water will co-distill with 2-MeTHF, separate in the trap, and drive the equilibrium forward.

  • In-Process Control (IPC): After 12 hours, sample the reaction mixture. Perform TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.

    • Self-Validation: The reaction is deemed complete when the spot corresponding to 3-hydroxybenzoic acid is no longer visible. If unreacted acid remains, continue refluxing for an additional 4 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 × 15 mL), 1M HCl (1 × 15 mL), and Brine (1 × 15 mL).

    • Causality: The NaHCO₃ wash chemically removes the boric acid catalyst and any trace unreacted 3-hydroxybenzoic acid by converting them into water-soluble sodium salts. The HCl wash removes residual p-toluidine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture.

    • Self-Validation: The differential solubility of the hydrophobic amide product versus polar impurities in the EtOH/H₂O matrix ensures high-purity crystallization without the need for silica gel chromatography.

Workflow Step1 1. Reagent Assembly 3-HBA + p-Toluidine + B(OH)3 Step2 2. Solvent Addition 2-MeTHF (Green Solvent) Step1->Step2 Step3 3. Reflux & Dehydration Dean-Stark Trap (85°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Wash with 5% NaHCO3 & 1M HCl Step3->Step4 Step5 5. Crystallization EtOH/H2O Recrystallization Step4->Step5 Step6 6. Pure Product Yield > 85% Step5->Step6

Step-by-step experimental workflow for the green synthesis of the target benzamide.

Conclusion

By shifting from stoichiometric dehydrating agents to a boron-catalyzed direct amidation framework, researchers can synthesize 3-hydroxy-N-(4-methylphenyl)benzamide with significantly reduced environmental impact. The intrinsic chemoselectivity of the acyloxyboron intermediate bypasses the need for protecting groups on the phenolic moiety, streamlining the synthetic route and maximizing atom economy.

References

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2, 10-17.[Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1625.[Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210.[Link]

  • Sabatini, M. T., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1700222.[Link]

Application

recrystallization solvent selection for 3-hydroxy-N-(4-methylphenyl)benzamide

Executive Summary This application note details the solvent selection and recrystallization protocol for 3-hydroxy-N-(4-methylphenyl)benzamide , a structural scaffold common in antimicrobial and analgesic drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the solvent selection and recrystallization protocol for 3-hydroxy-N-(4-methylphenyl)benzamide , a structural scaffold common in antimicrobial and analgesic drug discovery.[1] Due to the competing physicochemical properties of its lipophilic tolyl tail and polar phenolic/amide core, this molecule presents unique purification challenges. This guide provides a rational solvent screening strategy, recommended binary solvent systems, and a step-by-step purification protocol designed to maximize yield (>85%) and purity (>98% HPLC).

Molecular Analysis & Solubility Profiling

To select the correct solvent, we must first deconstruct the intermolecular forces governing the crystal lattice of the target molecule.

Functional GroupPropertyImpact on Solubility
Amide Linkage (-CONH-) H-Bond Donor & AcceptorHigh lattice energy; requires polar solvents to disrupt intermolecular bonding.[1]
Phenol (3-OH) H-Bond Donor / Weakly AcidicIncreases solubility in alcohols (MeOH, EtOH) and ethers; potential for oxidation (color formation).[1]
Tolyl Group (4-Me-Ph) Lipophilic / Non-polarReduces water solubility; increases solubility in aromatics (Toluene) and esters (EtOAc).[1]

Thermodynamic Prediction: The molecule exhibits a "push-pull" solubility profile.[1][2] It is too polar for pure alkanes (Hexane) but too lipophilic for pure water. Therefore, Binary Solvent Systems (Solvent/Anti-solvent) or Polar Protic Solvents are the most thermodynamically favorable candidates for recrystallization.

Solvent Selection Strategy

We utilize a "Green Chemistry First" approach, prioritizing Class 3 (low toxicity) solvents.

Primary Recommendation: Aqueous Ethanol (The "Green" Standard)
  • Solvent (Good): Ethanol (EtOH). Dissolves the compound via H-bonding with the phenol and amide groups.

  • Anti-Solvent (Bad): Water.[3] The hydrophobic tolyl group forces the molecule out of solution as water concentration increases.

  • Why: High recovery rates; excellent removal of inorganic salts (NaCl) from Schotten-Baumann synthesis.[1]

Secondary Recommendation: Ethyl Acetate / Heptane (Anhydrous)[1]
  • Solvent (Good): Ethyl Acetate (EtOAc).

  • Anti-Solvent (Bad): Heptane.

  • Why: Ideal if the compound is moisture-sensitive or if drying time must be minimized (EtOAc/Heptane evaporates faster than water).[1]

Solvents to Avoid
  • Benzene/CCl₄: Class 1 toxicity.

  • Diethyl Ether: High volatility makes crystallization difficult to control (creeping).

  • Pure Water: Compound is insoluble.

Protocol 1: Micro-Scale Solubility Screening

Before committing the bulk material, perform this screen to confirm the optimal solvent ratio.

Materials:

  • 100 mg of crude 3-hydroxy-N-(4-methylphenyl)benzamide per vial.[1]

  • Heating block set to 70°C.

  • Glass vials (4 mL).

Workflow:

  • Dissolution: Add "Good Solvent" (e.g., EtOH) dropwise to the solid at 70°C with agitation. Record the volume (

    
    ) required to just dissolve the solid.
    
  • Precipitation: While hot, add "Anti-Solvent" (e.g., Water) dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of "Good Solvent" to clear the solution.

  • Cooling: Allow to cool to Room Temperature (RT) slowly.

  • Observation:

    • Crystals: Success.

    • Oil:[1] Temperature too high or impurities too high (see Troubleshooting).

    • Precipitate (Powder): Cooling too fast.

Protocol 2: Macro-Scale Recrystallization (Ethanol/Water System)

Target Scale: 5.0 g Crude Material Expected Yield: 4.2 – 4.5 g (85-90%)

Step-by-Step Methodology
  • Preparation: Place 5.0 g of crude solid in a 125 mL Erlenmeyer flask. Add a magnetic stir bar.[4][5]

  • Dissolution:

    • Add 25 mL 95% Ethanol .

    • Heat to reflux (approx. 78°C) on a stir plate.

    • Note: If solid remains, add hot Ethanol in 2 mL increments until fully dissolved.

    • Color Check: If the solution is dark brown/red (oxidized phenol), add 0.2 g activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Setup:

    • Remove from heat but keep the flask on a warm surface (cork ring).

    • Slowly add Deionized Water (warm, ~50°C) dropwise.

    • Stop addition immediately when a faint, permanent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to restore clarity.[1]

  • Crystallization:

    • Cover flask with foil (dust protection) and allow to cool to RT undisturbed for 2-3 hours.

    • Critical: Do not agitate. Agitation promotes small, impure crystals.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter using a Buchner funnel and vacuum.

    • Wash: Rinse crystals with 10 mL of cold 50:50 EtOH:Water mixture.

  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours (to remove water hydration).

Logic & Workflow Visualization

The following decision tree illustrates the solvent selection logic specifically for this amide class.

RecrystallizationLogic Start Crude 3-hydroxy-N-(4-methylphenyl)benzamide SolubilityCheck Check Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Soluble Is it Soluble? SolubilityCheck->Soluble YesSoluble Add Warm Water (Anti-Solvent) until Turbid Soluble->YesSoluble Yes NoSoluble Switch to DMF or DMSO (Highly Polar) Soluble->NoSoluble No Clarify Add drops of EtOH to clear turbidity YesSoluble->Clarify Cooling Slow Cooling to RT (Avoid Shock Cooling) Clarify->Cooling ResultCheck Observation Cooling->ResultCheck Crystals Crystalline Solid (Proceed to Filter) ResultCheck->Crystals Needles/Prisms Oiling Oiling Out (Liquid-Liquid Phase Separation) ResultCheck->Oiling Droplets RemedyOil Remedy: Re-heat, add more EtOH, seed with pure crystal Oiling->RemedyOil RemedyOil->Cooling

Figure 1: Decision matrix for solvent selection and troubleshooting during the recrystallization of hydroxy-benzanilides.

Troubleshooting Guide

IssueCauseCorrective Action
Oiling Out The melting point of the solute is lower than the solvent boiling point in the mixture, or the anti-solvent was added too fast.[1]1. Re-heat to dissolve. 2. Add more "Good Solvent" (EtOH). 3. Cool more slowly. 4. Seed with a pure crystal at the cloud point.
Colored Crystals Phenolic oxidation (Quinone formation).Perform a "hot filtration" step using Activated Charcoal and Celite before cooling.
Low Yield Too much solvent used or high solubility in the mother liquor.1. Concentrate the mother liquor (rotary evaporator) and cool again (Second Crop). 2. Ensure final cooling step is at 0°C.
Amorphous Powder Cooling was too rapid (precipitation vs. crystallization).Re-dissolve and insulate the flask with a towel to slow the cooling rate.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Guidance on selecting Ethanol/Water over Benzene/Chloroform).

  • PubChem. (2025).[6] N-(4-methylphenyl)benzamide Compound Summary. National Library of Medicine. (Used for structural analog solubility comparison). [1]

Sources

Method

Application Note: Chemoselective Amide Coupling of 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary This application note details the optimized synthetic protocols for the preparation of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6). The condensation of 3-hydroxybenzoic acid with 4-methylan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocols for the preparation of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6). The condensation of 3-hydroxybenzoic acid with 4-methylaniline (p-toluidine) presents a specific synthetic challenge: the presence of an unprotected phenolic hydroxyl group. This guide provides two field-validated methodologies—T3P-mediated and EDC/HOBt-mediated couplings—designed to maximize N-acylation kinetics while strictly suppressing undesired O-acylation.

Mechanistic Insights: The Unprotected Phenol Challenge

In standard amide bond formation, the carboxylic acid is converted into a highly electrophilic acyl intermediate. When an unprotected phenol is present within the substrate, it can act as a competing nucleophile, leading to the formation of depsides (polyesters)[1]. To achieve a self-validating, high-yielding system without the need for transient protecting groups, the reaction parameters must be tightly controlled:

  • Nucleophilicity Differential: 4-Methylaniline is an electron-rich aniline, but its nucleophilicity is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair. Consequently, robust activation of the carboxylic acid is required to drive the reaction forward.

  • Base Selection (Causality): Strong bases (e.g., NaH, NaOH) must be avoided. Deprotonating the phenol (pKa ~10) generates a highly nucleophilic phenoxide ion, which rapidly attacks the activated acyl intermediate. Sterically hindered, mild bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) are utilized to neutralize acid byproducts and promote coupling without fully ionizing the phenol[2].

  • Coupling Agent Causality:

    • T3P (Propylphosphonic anhydride): T3P is the premier choice for this transformation. It forms a mixed anhydride that is highly reactive toward amines but kinetically sluggish toward oxygen nucleophiles, providing exquisite chemoselectivity for the desired amide[3].

    • EDC/HOBt: As a cost-effective alternative, the combination of EDC·HCl and HOBt generates an active OBt-ester. The OBt-ester is stable enough to resist rapid attack by the neutral phenol, yet reactive enough to undergo aminolysis by the aniline[2]. EDC is strictly preferred over DCC because its urea byproduct is water-soluble, preventing the tedious chromatographic removal of dicyclohexylurea (DCU)[4].

Reaction Pathway Visualization

G SM1 3-Hydroxybenzoic Acid (Unprotected Phenol) Activation Activation Reagent (T3P or EDC/HOBt) + DIPEA SM1->Activation SM2 4-Methylaniline (p-Toluidine) ActiveIntermediate Activated Acyl Intermediate SM2->ActiveIntermediate Nucleophilic Attack Activation->ActiveIntermediate Target 3-Hydroxy-N-(4-methylphenyl)benzamide (Desired Product) ActiveIntermediate->Target N-Acylation (Kinetically Favored) SideProduct O-Acylated Ester (Suppressed) ActiveIntermediate->SideProduct O-Acylation (Minimized)

Reaction pathway demonstrating chemoselective N-acylation over O-acylation.

Comparative Data: Reagent Selection

ParameterProtocol A: T3P-MediatedProtocol B: EDC/HOBt-Mediated
Chemoselectivity (Amide vs Ester) Excellent (Highly selective for amines)Good (OBt-ester is mild but reactive)
Reaction Kinetics Fast (2–4 hours)Moderate (12–16 hours)
Byproduct Removal Simple aqueous wash (Water-soluble)Simple aqueous wash (Water-soluble)
Scalability Excellent (Preferred for process scale)Standard (Preferred for lab scale)
Solvent Compatibility EtOAc, 2-MeTHF, DMFDMF, DCM

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Preferred Method)

This protocol leverages T3P for its superior chemoselectivity and ease of workup, making it ideal for both discovery and process chemistry[3][5].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 3-hydroxybenzoic acid (1.0 equiv, 10 mmol, 1.38 g) and 4-methylaniline (1.05 equiv, 10.5 mmol, 1.12 g).

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) (50 mL) to achieve a 0.2 M concentration. Note: EtOAc is chosen as it allows for a homogeneous reaction and direct transition into aqueous workup.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol, 4.35 mL) in one portion. Stir for 5 minutes to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50 wt% solution in EtOAc, 1.3 equiv, 13 mmol, ~8.3 mL) over 10 minutes[5]. Causality: Dropwise addition controls the mild exotherm and maintains a high local concentration of the aniline relative to the activated acid, further suppressing O-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).

  • Workup: Quench the reaction by adding 25 mL of deionized water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), 1M aqueous HCl (1 × 25 mL), and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Trituration with cold diethyl ether or recrystallization from EtOAc/Heptane affords the pure product.

Protocol B: EDC/HOBt-Mediated Amide Coupling (Alternative Method)

This protocol utilizes standard, cost-effective reagents. The pre-activation step is critical to prevent the formation of unreactive N-acylurea byproducts[2][4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-hydroxybenzoic acid (1.0 equiv, 10 mmol, 1.38 g) in anhydrous DMF (40 mL) at 0 °C. Add HOBt (1.2 equiv, 12 mmol, 1.62 g) followed by EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)[4].

  • OBt-Ester Formation: Stir the mixture at 0 °C for 15–30 minutes. Causality: This incubation period allows the complete formation of the active OBt-ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add 4-methylaniline (1.1 equiv, 11 mmol, 1.18 g) followed by DIPEA (2.0 equiv, 20 mmol, 3.48 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir overnight (12–16 hours) under an inert atmosphere[2].

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash the organic phase extensively with water (3 × 50 mL) to remove the DMF, HOBt, and the water-soluble EDC-urea byproduct[4]. Follow with a saturated NaHCO₃ wash (50 mL) and brine (50 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace unreacted aniline or HOBt remains.

Analytical Validation & In-Process Controls

To ensure the integrity of the self-validating system, the following analytical checkpoints must be met:

  • LC-MS Analysis: The exact mass for the target compound (C₁₄H₁₃NO₂) is 227.09 Da. The mass spectrum should exhibit a dominant peak at m/z 228.1 [M+H]⁺ . The absence of a peak at m/z 348.1 (depside formation) confirms chemoselectivity.

  • ¹H NMR (DMSO-d₆): Successful coupling is indicated by the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the emergence of a sharp amide N-H singlet (~10.0–10.2 ppm). The phenolic O-H proton must remain intact and visible (~9.5–9.8 ppm), confirming that O-acylation did not occur.

References

  • Sigma-Aldrich (MilliporeSigma)
  • 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 Benchchem URL
  • Organic Process Research & Development (ACS Publications)
  • PubMed Central (NIH)
  • Acid-Amine Coupling using EDCI Organic Synthesis URL
  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors Google Patents URL

Sources

Application

Application Note: Microwave-Assisted Green Synthesis of 3-Hydroxy-N-(4-methylphenyl)benzamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS Registry Number: 197141-59-6 Strategic Rationale & Introduction Benzamide derivatives are privileged pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS Registry Number: 197141-59-6

Strategic Rationale & Introduction

Benzamide derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors, epigenetic modulators, and allosteric receptor ligands. The target molecule, 3-hydroxy-N-(4-methylphenyl)benzamide, combines a hydrogen-bond donating phenolic group with a lipophilic tolyl moiety, making it a highly versatile building block.

Historically, the synthesis of secondary amides from carboxylic acids and amines has relied on hazardous, atom-inefficient coupling reagents (e.g., EDC, HATU) or the generation of highly reactive acyl chlorides. These conventional methods generate stoichiometric amounts of toxic byproducts and require extensive chromatographic purification.

Mechanistic Insights: Causality in Experimental Design

Designing a robust protocol requires understanding the physical chemistry governing the reaction vessel. The direct amidation of 3-hydroxybenzoic acid and p-toluidine under microwave conditions is driven by three specific mechanistic phenomena:

  • Dielectric Superheating: Both precursors and the aqueous solvent possess significant dipole moments. Microwave energy (typically at 2.45 GHz) directly couples with these dipoles, causing rapid molecular friction and localized superheating. In a sealed vessel, the pressure limits the boiling of water, allowing the reaction to reach 150 °C safely[3].

  • Phase-Behavior Shift of Water: At 150 °C and elevated pressure, the dielectric constant of water drops significantly, causing it to behave more like a pseudo-organic solvent. This transient state effectively solubilizes the hydrophobic p-toluidine and the carboxylic acid, driving the bimolecular collision rate[2].

  • Kinetic Chemoselectivity: 3-Hydroxybenzoic acid contains both a carboxylic acid and a phenolic hydroxyl group. Why doesn't the phenol react to form an ester? Under microwave irradiation, the reaction is kinetically controlled. The primary amine of p-toluidine is a vastly superior nucleophile compared to the phenol. Furthermore, the use of a mild Lewis acid catalyst (Boric Acid) specifically coordinates with the carboxylic acid to form a highly reactive monoacyloxyboron intermediate, ensuring exclusive formation of the amide bond without the need for protecting groups[1].

Experimental Optimization Data

To establish a self-validating protocol, empirical optimization of the thermodynamic parameters is required. Table 1 demonstrates the causality of our chosen parameters, highlighting how the synergy of microwave heating, aqueous media, and catalytic boric acid maximizes the yield.

Table 1: Optimization of Microwave-Assisted Amidation Parameters

EntryReaction MediumCatalyst (10 mol%)Temp (°C)Time (min)Yield (%)Purity (LC-MS)
1H₂ONone1006012%ND
2H₂ONone1501545%85%
3Solvent-FreeBoric Acid1501582%91%
4H₂Op-TsOH1501588%94%
5 H₂O Boric Acid 150 15 96% >98%

Note: Entry 5 represents the optimized conditions utilized in the protocol below.

Step-by-Step Protocol: Aqueous Microwave Amidation

This protocol is designed as a self-validating system. Visual cues (such as controlled precipitation) serve as built-in quality control checkpoints to ensure the reaction has proceeded correctly.

Reagents Required:
  • 3-Hydroxybenzoic acid (1.0 mmol, 138.1 mg)

  • p-Toluidine (1.05 mmol, 112.5 mg)

  • Boric acid, B(OH)₃ (0.1 mmol, 6.2 mg)

  • Deionized water (3.0 mL)

Methodology:
  • Reaction Assembly: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the 3-hydroxybenzoic acid, p-toluidine, and boric acid catalyst.

  • Solvent Addition: Add 3.0 mL of deionized water. Self-Validation Check: The mixture will appear as a heterogeneous suspension at room temperature. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Parameters: Place the vial into a monomode microwave synthesizer. Program the instrument with the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes (Crucial to prevent pressure spikes)

    • Hold Time: 15 minutes

    • Max Power: 200 W (Dynamic modulation)

    • Pressure Limit: 15 bar[3]

  • Active Cooling & Precipitation: Upon completion of the 15-minute hold, allow the reactor's compressed air system to cool the vial to 40 °C before safely depressurizing and opening the cavity. Transfer the vial to an ice-water bath (0–5 °C) for 30 minutes. Self-Validation Check: A dense, crystalline solid will precipitate out of the aqueous phase as the pseudo-organic properties of the superheated water revert to normal[2].

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 5 mL). The slight stoichiometric excess of p-toluidine ensures complete consumption of the carboxylic acid, while the unreacted amine and boric acid are washed away in the aqueous filtrate.

  • Drying: Dry the isolated solid under high vacuum at 50 °C for 4 hours to yield pure 3-hydroxy-N-(4-methylphenyl)benzamide.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, perform the following analytical checks:

  • LC-MS (ESI+): Expected m/z for C₁₄H₁₄NO₂ [M+H]⁺ is 228.10.

  • FT-IR (ATR): Look for the characteristic Amide I band (C=O stretch) at ~1640 cm⁻¹ and the Amide II band (N-H bend) at ~1530 cm⁻¹. A broad O-H stretch should be visible around 3200–3300 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H, NH), 9.65 (s, 1H, OH), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 - 7.25 (m, 3H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (dt, J = 7.5, 2.0 Hz, 1H, Ar-H), 2.28 (s, 3H, CH₃).

Workflow Visualization

G N1 Reactants: 3-Hydroxybenzoic Acid + p-Toluidine N2 Aqueous Medium + Boric Acid Catalyst N1->N2 Mix N3 Microwave Irradiation (150°C, 15 min, 200W) N2->N3 Seal Vessel N4 Cooling & Crystallization (0-5°C, 30 min) N3->N4 Depressurize N5 Vacuum Filtration & Water Wash N4->N5 Isolate N6 Pure Product: 3-hydroxy-N-(4-methylphenyl)benzamide N5->N6 Dry (Vacuum)

Caption: Workflow for the microwave-assisted green synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide.

References

  • Source: PMC (National Institutes of Health)
  • Title: Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives Source: Benchchem URL
  • Title: CN109456214A - A method of the benzamide compound under microwave condition in water phase Source: Google Patents URL
  • Title: CAS 197141-59-6 | 3-hydroxy-N-(4-methylphenyl)

Sources

Method

Technical Guide: Preparation and Handling of 3-hydroxy-N-(4-methylphenyl)benzamide for In Vitro Assays

[1][2][3] Introduction & Compound Profile 3-hydroxy-N-(4-methylphenyl)benzamide (also known as 3-hydroxy-N-p-tolylbenzamide) is a synthetic benzanilide derivative.[1][2][3] This structural class serves as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Compound Profile

3-hydroxy-N-(4-methylphenyl)benzamide (also known as 3-hydroxy-N-p-tolylbenzamide) is a synthetic benzanilide derivative.[1][2][3] This structural class serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of inhibitors for cholinesterases (AChE/BChE), histone deacetylases (HDACs), and various kinases.[4]

Unlike hydrophilic salts, this compound is a lipophilic, phenolic neutral molecule.[2] Its successful application in in vitro assays depends entirely on managing its solubility profile—specifically, the transition from an organic stock solvent to an aqueous physiological buffer without precipitation.[2]

Physicochemical Snapshot
PropertyValueImplication for Assay
CAS Number 197141-59-6Verification of identity.[1][2][3]
Molecular Weight 227.26 g/mol Calculation of molarity (10 mM = 2.27 mg/mL).[3]
Solubility (Water) < 0.1 mg/mLCritical: Will precipitate if added directly to buffer.[2][3]
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[3]
pKa (Phenol) ~9.5Ionizes at high pH; neutral at physiological pH (7.4).[3]
LogP ~3.2High membrane permeability; prone to non-specific binding to plastics.[1][2][3]

Material Preparation & Stock Solution Protocol

Objective: Create a stable, verified 50 mM Master Stock solution.

Reagents & Equipment[1][2][5][6][7][8]
  • Compound: 3-hydroxy-N-(4-methylphenyl)benzamide (Purity >95% by HPLC).[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Low Endotoxin).[3]

  • Vials: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).[1][2][3]

  • Environment: Low humidity weighing station.[1][2][3]

Protocol: Gravimetric Preparation

Do not rely on the vendor's stated weight.[2][3] Always weigh the solid yourself.

  • Weighing: Tare an amber glass vial. Accurately weigh approximately 11.4 mg of the solid compound.[2][3] Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve a 50 mM concentration using the formula:

    
    
    Example: If 
    
    
    
    mg, then
    
    
    .[3]
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[2][3]

    • Checkpoint: Inspect for clarity.[2][3][5] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Storage: -20°C (Stable for 6 months) or -80°C (Stable for 2 years).

The Aqueous Transition: Preventing "Crash Out"

The most common failure mode in benzamide assays is compound precipitation upon dilution into the assay buffer.[2][3] This artifact mimics inhibition (false positive) by sequestering enzymes or scattering light.[3]

The "Intermediate Dilution" Method

Never pipette the 50 mM stock directly into the assay well.[3] The high local concentration causes immediate precipitation.[2][3] Instead, use a serial dilution scheme in DMSO, followed by a final large dilution step into the buffer.[2]

DilutionWorkflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Serial Dilution Working Working Solution (2x Conc. in 2% DMSO + Buffer) Inter->Working 1:50 Dilution (Into Buffer) Assay Final Assay Well (1x Conc., 1% DMSO) Working->Assay 1:1 Addition (To Enzyme/Cells)

Figure 1: Recommended dilution workflow to maintain solubility. By performing serial dilutions in DMSO first, you ensure the compound is fully solubilized before the critical "aqueous jump."[2]

Protocol: Generating a Dose-Response Curve

Target: 8-point dose response, Top concentration 100 µM.

  • DMSO Serial Dilution (Source Plate):

    • Pipette 50 µL of DMSO into columns 2-12 of a 96-well polypropylene plate (V-bottom).

    • Add 50 µL of 10 mM stock to column 1.[1][2][3]

    • Transfer 25 µL from Col 1 to Col 2, mix. Repeat across the plate (1:3 serial dilution).

  • Buffer Transition (Intermediate Plate):

    • Prepare Assay Buffer (e.g., PBS pH 7.4 or Tris-HCl).[2][3]

    • Transfer 2 µL from the DMSO Source Plate into 198 µL of Assay Buffer in a new plate.

    • Result: This is a 100 µM solution with 1% DMSO .[1][2][3]

    • Mix immediately by pipetting up and down.

  • Final Assay Addition:

    • Add 50 µL of this intermediate solution to 50 µL of your enzyme/cell mixture.

    • Final Conditions: 50 µM compound, 0.5% DMSO.

Quality Control: Self-Validating the Protocol

Before running valuable biological samples, validate your preparation using these two checks.

A. The "Cloud Point" Check (Turbidimetry)

Benzamides can form colloidal aggregates that are invisible to the naked eye but devastating to data quality.[3]

  • Prepare your top concentration (e.g., 100 µM) in the assay buffer.[3]

  • Measure Absorbance at 650 nm (where the compound does not absorb).[3]

  • Criteria:

    • OD650 < 0.005: Soluble.[2][3]

    • OD650 > 0.010: Aggregation/Precipitation detected.[2][3] Action: Reduce concentration or add surfactant (0.01% Triton X-100).[3]

B. UV-Vis Verification

Confirm the concentration using the compound's intrinsic absorbance.[1][2][3]

  • Scan: 220 nm – 400 nm.[1][2][3]

  • Expected Maxima: Benzamides typically show

    
     around 260-280 nm.[1][2][3]
    
  • Beer-Lambert Validation: Measure the stock diluted 1:1000 in ethanol. If the absorbance deviates >10% from predicted, re-weigh the solid.[2]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Buffer "Shock" dilution; Concentration > Solubility limit.[1][2][3]Use the "Intermediate Dilution" method (Fig 1).[3] Lower the top concentration.
High Background in Fluorescence Assays Compound autofluorescence or scattering.[1][2][3]Check compound fluorescence alone.[2][3] If scattering (turbidity), reduce concentration.[3]
IC50 shifts with Enzyme Concentration Aggregator mechanism (promiscuous inhibitor).[3]Add 0.01% Triton X-100 to the buffer.[2][3] If IC50 changes significantly, the inhibition was non-specific.[2]
Loss of Potency over time Phenolic oxidation or hydrolysis.[1][2][3]Prepare fresh stocks weekly. Store under nitrogen if possible.[2][3][5] Keep away from light.

References

  • Abbasi, M. A., et al. (2014).[2][3][4][6] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives.[1][2][3][4][6] Pakistan Journal of Chemistry, 4(1), 26-30.[1][2][4][6]

  • Tang, J., et al. (2013).[2][3] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[1][2] Molecules, 18(3), 3457-3476.[1][2]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 12824967, 3-hydroxy-N-(4-methylphenyl)benzamide.[1][2][3][3]

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 3-hydroxy-N-(4-methylphenyl)benzamide.[1][2][3][1][3]

Sources

Application

Application Note: Advanced Thin-Layer Chromatography (TLC) Methodologies for 3-Hydroxy-N-(4-methylphenyl)benzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Analyte Profiling

The compound 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) is a structurally complex benzamide derivative characterized by a phenolic hydroxyl group, an amide linker, and a hydrophobic p-tolyl ring. In pharmaceutical development and organic synthesis, monitoring the purity and reaction progress of such phenolic amides requires highly optimized chromatographic systems.

To design an effective Thin-Layer Chromatography (TLC) protocol, one must first deconstruct the molecule's physicochemical properties to understand its behavior on a stationary phase:

  • Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen-bond donor and acceptor. It is weakly acidic and highly prone to causing "streaking" or "tailing" on untreated silica due to multi-point interactions with active silanol groups.

  • Amide Group (-CONH-): Introduces significant polarity and a strong dipole moment, further increasing the molecule's affinity for polar stationary phases.

  • Aromatic & Methyl Moieties: Provide substantial hydrophobic character and extensive

    
    -conjugation, making the molecule highly UV-active.
    

Chromatographic Causality: Phase Selection & Optimization

Stationary Phase

Silica Gel 60 F254 (Normal Phase) is the optimal stationary phase for this compound[1]. The "F254" designation indicates the presence of a fluorescent indicator. Because 3-hydroxy-N-(4-methylphenyl)benzamide possesses an extended conjugated aromatic system, it strongly absorbs short-wave UV light (254 nm), quenching the plate's fluorescence and appearing as a distinct dark spot[2].

Mobile Phase Selection & The Role of Modifiers

A common mistake in TLC method development is relying solely on generic solvent mixtures. For a moderately polar, hydrogen-bonding molecule like a phenolic benzamide, the solvent must balance competitive solvation against the silica's silanol groups[3].

  • System A (General Screening - Hexane/Ethyl Acetate): A 3:1 to 1:1 (v/v) mixture of Hexane to Ethyl Acetate is an excellent starting point[1]. Ethyl acetate acts as the polar displacer, breaking the hydrogen bonds between the analyte's amide/phenol groups and the silica.

  • System B (High-Resolution for Phenolics - Toluene/Acetone): Replacing hexane with toluene significantly alters selectivity. Toluene engages in

    
    -
    
    
    
    interactions with the analyte's aromatic rings, while acetone (a strong H-bond acceptor) efficiently solvates the phenolic proton. A 9:1 or 8:2 (v/v) ratio often yields superior resolution for phenolic compounds compared to aliphatic hydrocarbon mixtures[4].
  • The Acidic Modifier (Crucial Step): If tailing is observed, it is caused by the partial ionization of the phenolic -OH or overly strong localized H-bonding. Adding 1% Glacial Acetic Acid or Formic Acid to the mobile phase suppresses this ionization, protonates the silanol sites on the plate, and forces the analyte into a tight, circular band[5].

G Analyte 3-Hydroxy-N-(4-methylphenyl)benzamide (Analyte) Silica Silanol Groups (Si-OH) (Stationary Phase) Analyte->Silica H-Bonding (Phenol -OH) Analyte->Silica H-Bonding (Amide -NH/-C=O) Mobile Ethyl Acetate / Acetone (Mobile Phase) Mobile->Analyte Solvation (Dipole-Dipole) Mobile->Silica Competitive Binding

Caption: Competitive intermolecular interactions governing the retention factor (Rf) on silica gel.

Visualization & Detection Strategies

Relying on a single detection method can lead to false positives. A self-validating protocol utilizes orthogonal visualization techniques.

Table 1: Visualization Matrix for 3-Hydroxy-N-(4-methylphenyl)benzamide
Detection MethodMechanism of ActionExpected ResultSpecificity
UV Light (254 nm)

-

* and n-

* transitions absorb UV, quenching the F254 indicator[2].
Dark purple/black spot on a bright green fluorescent background.Universal for aromatics/conjugated systems.
Ferric Chloride (FeCl₃) Phenols reduce Fe³⁺ to Fe²⁺ or form highly colored coordination complexes[6].Distinct dark blue, purple, or black spot.Highly specific for phenolic hydroxyl groups.
Iodine Vapor Reversible formation of charge-transfer complexes with aromatic/polar groups.Transient brown/yellow spot.General, semi-destructive.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase: Prepare 10 mL of Toluene:Acetone:Glacial Acetic Acid in a 8:2:0.1 volume ratio. Mix thoroughly.

  • FeCl₃ Stain: Dissolve 5 g of Iron(III) chloride (FeCl₃) in 100 mL of a 1:1 mixture of Ethanol and Water. Store in a dark, tightly sealed glass bottle[2].

Chamber Saturation (Critical for Reproducibility)
  • Cut a piece of thick filter paper and place it against the back wall of a glass TLC developing chamber.

  • Pour the prepared mobile phase into the chamber to a depth of ~0.5 cm[7].

  • Seal the chamber with a heavy glass lid and allow it to equilibrate for 10 to 15 minutes . Causality: Saturation prevents the premature evaporation of the highly volatile acetone from the plate's surface during development, which would otherwise cause edge effects and artificially high Rf values[3].

Spotting and Development
  • Using a pencil, draw a baseline 1 cm from the bottom of a Silica Gel 60 F254 plate.

  • Dissolve ~1-2 mg of 3-hydroxy-N-(4-methylphenyl)benzamide in 1 mL of ethyl acetate or dichloromethane.

  • Using a glass capillary micro-pipette, apply 1-2

    
    L of the solution to the baseline. Ensure the spot diameter remains under 2 mm to prevent band broadening[8].
    
  • Place the plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level[2].

  • Allow the solvent front to migrate until it is 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and dry completely using a gentle stream of compressed air or a heat gun (low setting)[7].

Visualization Workflow
  • Non-Destructive: Place the dried plate under a 254 nm UV lamp. Circle the dark spots lightly with a pencil[2].

  • Destructive (Derivatization): In a fume hood, lightly and evenly spray the plate with the 5% FeCl₃ solution (or briefly dip the plate using tweezers).

  • Observe the immediate formation of a dark blue/purple spot, confirming the presence of the intact phenolic moiety.

G Start Start: 3-Hydroxy-N- (4-methylphenyl)benzamide Phase Select Stationary Phase (Silica Gel 60 F254) Start->Phase Solvent Screen Mobile Phases (Toluene:Acetone 8:2) Phase->Solvent Evaluate Evaluate Rf & Peak Shape (Target Rf: 0.2 - 0.6) Solvent->Evaluate Tailing Tailing Observed? Evaluate->Tailing Modifier Add 1% Acetic Acid to suppress ionization Tailing->Modifier Yes Optimize Optimize Ratio for Baseline Separation Tailing->Optimize No Modifier->Optimize Detect Visualize: UV 254 nm & FeCl3 Phenol Stain Optimize->Detect

Caption: Workflow for optimizing TLC mobile phases and detection for phenolic benzamides.

Troubleshooting Data Summary

Table 2: Common Chromatographic Artifacts and Corrective Actions
ObservationRoot Cause (Causality)Corrective Action
Spot stays at baseline (Rf < 0.1) Mobile phase is too non-polar; analyte is strongly H-bonded to silica[7].Increase the proportion of the polar solvent (e.g., increase Acetone or EtOAc ratio)[1].
Spot moves with solvent front (Rf > 0.9) Mobile phase is too polar; analyte is completely solvated with no stationary phase retention.Increase the proportion of the non-polar solvent (e.g., Hexane or Toluene)[1].
Severe streaking/tailing Multi-point H-bonding or partial deprotonation of the phenolic -OH group.Add 1% Glacial Acetic Acid or Formic Acid to the mobile phase[5].
"U-shaped" or distorted bands Plate overloading or incomplete chamber saturation[8].Dilute the sample; spot a smaller volume; ensure the chamber is saturated with filter paper[3].
No color change with FeCl₃ Absence of a free phenolic -OH (e.g., the phenol is protected, etherified, or degraded).Verify compound structure via LC-MS or NMR; ensure stain is freshly prepared.

References

  • Jurnal Kesehatan Andalas. Potential Eugenol Ethyl Acetate Fractions of Clove Flowers Against Proliferation of Cervical Cancer. Jurnal Kesehatan Andalas. Available at: [Link]

  • Semantic Scholar. Eksakta: Qualitative Analysis of Flavonoids, Phenols, and Cystic Acid Compound. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: Scale-Up Procedures for 3-Hydroxy-N-(4-methylphenyl)benzamide Production

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Route Justification Executive Summary The transition of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Route Justification

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale discovery to pilot-scale manufacturing requires rigorous optimization to ensure safety, atom economy, and operational simplicity. This application note details the scalable synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS 197141-59-6).

The primary synthetic challenge for this molecule is the presence of an unprotected phenolic hydroxyl group on the benzoic acid precursor, which is prone to competitive acylation (forming polyesters) under harsh conditions. To circumvent the need for costly and time-consuming protection/deprotection steps, this protocol leverages Propylphosphonic Anhydride (T3P®) as a highly selective, mild, and scalable coupling reagent[1].

Scientific Rationale & Route Selection

In discovery chemistry, amidation is frequently achieved using acid chlorides (via


 or 

) or traditional coupling agents like EDC/HOBt. However, these methods present severe liabilities upon scale-up:
  • Acid Chlorides: Require the protection of the phenolic -OH group to prevent polymerization. Furthermore, the generation of corrosive

    
     and 
    
    
    
    gases requires specialized scrubbing infrastructure[2].
  • EDC/HOBt: HOBt poses significant explosive hazards at scale, and the urea byproducts of carbodiimides often require tedious chromatographic purification, which is economically unviable for kilogram-scale production[1],[3].

The T3P Advantage: T3P is a cyclic phosphonic anhydride that activates carboxylic acids to form a reactive acyl phosphonate intermediate. It is exceptionally well-suited for process chemistry because it is non-toxic, non-explosive, and highly selective for amines over phenols[1],[4]. The combination of T3P and pyridine has been proven as a robust, low-epimerization method for coupling relatively non-nucleophilic anilines (such as p-toluidine) with carboxylic acids[3],[5]. Crucially, all T3P byproducts are highly water-soluble, allowing for product isolation via simple aqueous washing and direct crystallization[1].

RouteSelection Root Target: Amidation of 3-Hydroxybenzoic Acid Opt1 Acid Chloride (SOCl2 / POCl3) Root->Opt1 Opt2 Traditional Coupling (EDC / HOBt) Root->Opt2 Opt3 T3P Activation (Propylphosphonic Anhydride) Root->Opt3 Con1 Requires Phenol Protection Harsh, Corrosive Conditions Opt1->Con1 Con2 Explosive Additives (HOBt) Poor Atom Economy Opt2->Con2 Con3 No Protection Needed Water-Soluble Byproducts High Yield Opt3->Con3 Decision Selected for Pilot Scale-Up Con3->Decision

Logical decision matrix for selecting T3P over traditional amidation reagents for scale-up.

Process Optimization Data

Prior to the 1-kg pilot run, solvent and base parameters were optimized at the 100-gram scale to maximize yield and eliminate the need for column chromatography. Ethyl acetate (EtOAc) was selected as the optimal solvent because it fully dissolves the starting materials, acts as an excellent medium for T3P activation, and serves as the organic phase during the aqueous workup[4].

Table 1: Amidation Optimization Matrix (100g Scale)

EntrySolventBase (Equiv.)Temp (°C)Yield (%)Purity (HPLC %)Causality / Process Notes
1DMFDIPEA (2.5)257892.5High boiling point of DMF complicated isolation.
2


(2.5)
208595.0Good yield, but halogenated solvents are restricted in green manufacturing.
3EtOAc Pyridine (2.5) 20 94 99.2 Optimal. Pyridine efficiently scavenges phosphonic acid. Easy aqueous workup.
4EtOAcPyridine (2.5)508894.1Elevated temperatures increased trace phenol O-acylation impurities.

Scalable Manufacturing Protocol (1.0 kg Pilot Scale)

The following protocol is designed as a self-validating system . The causality of each operational step is explicitly linked to an In-Process Control (IPC) to guarantee reproducibility.

Equipment Preparation
  • Vessel: 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Safety: Ensure the reactor is purged with

    
     to prevent moisture ingress, which can prematurely hydrolyze the T3P reagent[6].
    
Reaction Execution
  • Substrate Charge: Charge 3-hydroxybenzoic acid (1.00 kg, 7.24 mol, 1.0 eq) and p-toluidine (0.79 kg, 7.38 mol, 1.02 eq) into the reactor.

    • Causality: A slight excess of p-toluidine ensures complete consumption of the benzoic acid, preventing unreacted acid from complicating the crystallization phase.

  • Solvent & Base: Add Ethyl Acetate (5.0 L) followed by Pyridine (1.43 kg, 18.1 mol, 2.5 eq). Stir at 250 rpm until a homogenous solution is achieved. Adjust the jacket temperature to cool the internal mixture to 15 °C.

  • T3P Dosing: Slowly charge T3P (50% w/w solution in EtOAc, 5.53 kg, ~8.69 mol, 1.2 eq) via an addition funnel over 60 minutes.

    • Causality: The activation of the carboxylic acid by T3P is exothermic[4]. Dosing must be controlled to maintain the internal temperature strictly between 15 °C and 25 °C to suppress O-acylation of the phenol.

  • Aging: Once addition is complete, stir the reaction mixture at 20–25 °C for 2.5 hours.

Self-Validating In-Process Control (IPC)
  • Action: Pull a 1.0 mL sample, dilute with 9.0 mL Acetonitrile, and analyze via HPLC (UV at 254 nm).

  • Acceptance Criteria: The Area Under the Curve (AUC) for 3-hydroxybenzoic acid must be < 1.0% .

  • Corrective Action: If unreacted acid is > 1.0%, the causality is likely trace moisture in the solvent that competitively hydrolyzed the T3P. Add an additional 0.1 eq of T3P, stir for 1 hour, and repeat the IPC. Do not proceed to quench until the criteria are met.

Workup and Isolation
  • Quench: Add Deionized (DI) Water (3.0 L) to the reactor and stir vigorously for 15 minutes. Stop agitation and allow phase separation for 20 minutes.

    • Causality: Water hydrolyzes any unreacted T3P and solubilizes the propylphosphonic acid byproducts and pyridine salts[1].

  • Phase Separation: Drain the lower aqueous layer (waste).

  • Washes: Wash the retained organic layer sequentially with:

    • 1M Aqueous

      
       (2.0 L) — Removes residual pyridine and unreacted p-toluidine.
      
    • Saturated Aqueous

      
       (2.0 L) — Neutralizes residual acid.
      
    • Brine (2.0 L) — Pre-dries the organic phase.

  • Crystallization: Concentrate the EtOAc layer under vacuum (40 °C jacket) to a residual volume of approximately 2.0 L. Heat the internal mixture to 60 °C. Slowly dose Heptane (4.0 L) over 45 minutes as an anti-solvent. Cool the reactor to 5 °C at a controlled ramp rate of 10 °C/hour.

  • Filtration: Filter the resulting white crystalline slurry. Wash the filter cake with cold EtOAc/Heptane (1:2 v/v, 1.0 L).

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.

ProcessWorkflow A 1. Charge Substrates B 2. Base Addition (Pyridine) A->B C 3. T3P Dosing (T < 25°C) B->C D 4. Amidation (2-3 hrs) C->D Exothermic E 5. Aqueous Quench D->E IPC >98% F 6. Phase Separation E->F Removes Salts G 7. Crystallization & Isolation F->G EtOAc/Heptane

Step-by-step unit operations for the T3P-mediated synthesis of the target benzamide.

Analytical Specifications

The final product, 3-hydroxy-N-(4-methylphenyl)benzamide, should meet the following release criteria:

  • Appearance: White to off-white crystalline powder.

  • Yield: Expected 1.54 kg (94% theoretical yield).

  • HPLC Purity:

    
     99.0% (AUC).
    
  • Mass Spectrometry (ESI+):

    
     calculated for 
    
    
    
    
    
    : 228.10; Found: 228.1.
  • Residual Solvents (GC): EtOAc < 5000 ppm; Heptane < 5000 ppm (ICH Q3C compliant).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051. Available at: [Link]

  • Sharma, S., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26(6), 1562-1689. Available at: [Link]

  • AMRI Global / Curia. "How T3P is helping to advance API development." Curia Global Technical Insights. Available at: [Link]

  • Faggi, C., et al. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." Molecules, 2023, 28(20), 7161. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide

Welcome to the technical support resource for the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered challenges. Our focus is on enhancing reaction yield, minimizing impurities, and ensuring the robust and reliable synthesis of this target molecule.

Overview of the Core Synthesis

The synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide involves the formation of an amide bond between 3-hydroxybenzoic acid and p-toluidine. This is a condensation reaction where a molecule of water is eliminated. Due to the formation of a stable and unreactive ammonium carboxylate salt when mixing a carboxylic acid and an amine directly, this transformation typically requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[1][2]

The two most common and practical strategies for this synthesis are:

  • Amide Coupling Agent-Mediated Synthesis: A one-pot method where a coupling agent activates the carboxylic acid in situ for immediate reaction with the amine. This is often preferred for its mild conditions and broad functional group tolerance.[3][4]

  • Acid Chloride-Mediated Synthesis: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with the amine. This is a classic and often high-yielding method but can be less tolerant of sensitive functional groups.[5][6]

This guide will focus primarily on the coupling agent-mediated approach due to its prevalence and advantages in modern synthesis, while also providing guidance on the acid chloride route.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 3-Hydroxybenzoic Acid Plus1 + P1 3-hydroxy-N-(4-methylphenyl)benzamide R1->P1 Coupling Agent / Base or 1. SOCl₂ 2. Base R2 p-Toluidine R2->P1 Coupling Agent / Base or 1. SOCl₂ 2. Base

Caption: General synthetic routes to 3-hydroxy-N-(4-methylphenyl)benzamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting materials. What's going wrong?

A1: This is a common issue often traced back to insufficient activation of the carboxylic acid or deactivation of the amine. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Coupling Agents Many common coupling agents, particularly carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive.[7] If your reagents have been improperly stored, they may be hydrolyzed and inactive.

  • Solution: Use fresh or properly stored EDC from a desiccator. If you suspect your reagent is old, purchase a new bottle.

Potential Cause 2: Formation of an Unreactive Salt Carboxylic acids and amines react instantly to form an ammonium carboxylate salt. This acid-base reaction removes the nucleophilic lone pair on the amine's nitrogen, rendering it unable to attack the activated carboxylic acid.[2][6]

  • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to the reaction mixture.[7] The base serves two purposes: it prevents the protonation of the p-toluidine starting material and neutralizes any acidic byproducts generated during the reaction, ensuring the amine remains a free, active nucleophile. Typically, 1.5 to 2.5 equivalents of base are used.

Potential Cause 3: Inefficient Carboxylic Acid Activation When using a carbodiimide like EDC alone, the activated intermediate, an O-acylisourea, is highly reactive but also unstable. It can undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, which halts the desired reaction and complicates purification.[7]

  • Solution: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®.[7] HOBt intercepts the O-acylisourea to form an HOBt-ester. This new activated intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine to form the desired amide.[7] This EDC/HOBt combination is a robust system for improving yields.

Q2: My TLC/LC-MS analysis shows the formation of multiple byproducts. How can I improve the reaction's selectivity?

A2: Byproduct formation points to side reactions competing with your main amide coupling. The structure of your starting material, 3-hydroxybenzoic acid, presents a specific challenge.

Potential Cause 1: O-Acylation of the Phenolic Hydroxyl Group The hydroxyl (-OH) group on the 3-hydroxybenzoic acid is also a nucleophile. It can potentially react with the activated carboxylic acid intermediate (especially the highly reactive acyl chloride or O-acylisourea) to form a polyester-like oligomer. This is a common issue in reactions involving hydroxybenzoic acids.

  • Solution 1 (Milder Conditions): Use a milder activation method. The EDC/HOBt system is generally less aggressive than converting to an acid chloride with SOCl₂, reducing the likelihood of O-acylation.[4][7]

  • Solution 2 (Order of Addition): Control the order in which you add the reagents. Pre-activating the carboxylic acid with EDC/HOBt for a short period (15-30 minutes at 0 °C) before adding the amine can favor the desired reaction.[7] This allows the more stable HOBt-ester to form before the primary nucleophile (p-toluidine) is introduced.

  • Solution 3 (Protection Strategy - Advanced): For particularly stubborn cases, you can protect the phenolic hydroxyl group as a benzyl ether or a silyl ether. This adds steps to your synthesis (protection and deprotection) but guarantees that O-acylation will not occur. This is generally reserved for when other optimization strategies fail.

Potential Cause 2: Byproducts from the Coupling Reagent If you are using Dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents (like dichloromethane) and can make purification difficult.[7][8]

  • Solution: Switch to EDC. The urea byproduct formed from EDC is water-soluble, allowing for its easy removal during an aqueous workup.[9] This significantly simplifies product isolation.

Q3: The reaction seems to work, but I'm having trouble purifying the final product. What are the best practices?

A3: Effective purification depends on successfully removing unreacted starting materials, coupling agent byproducts, and any side products formed.

Step 1: Acid-Base Aqueous Workup A standard workup procedure is critical. After the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash it sequentially with:

  • 1M HCl (or 5% citric acid): This will protonate and move any unreacted p-toluidine and the basic DIEA into the aqueous layer.

  • Saturated NaHCO₃ solution: This will deprotonate and move any unreacted 3-hydroxybenzoic acid into the aqueous layer. It also removes the HOBt additive.

  • Brine (Saturated NaCl solution): This helps to remove residual water from the organic layer and break up any emulsions.

Step 2: Purification Technique

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent method for obtaining highly pure material. Experiment with solvent systems like Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene.

  • Column Chromatography: If the crude product contains multiple impurities, silica gel column chromatography is the most effective method.[7] Use a solvent gradient system, starting with a non-polar solvent (like Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate, to separate the components based on their polarity.

Q4: Should I use the acid chloride method with thionyl chloride (SOCl₂) instead? When is it advantageous?

A4: The acid chloride route is a powerful and often cheaper alternative, but it comes with its own set of challenges.

Advantages:

  • High Reactivity: Acyl chlorides are extremely reactive, often leading to rapid and high-yielding reactions.[6]

  • Cost-Effective: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are generally less expensive than complex coupling agents.

Disadvantages & Troubleshooting:

  • Harsh Conditions: The generation of the acid chloride often requires heating (refluxing) in SOCl₂.[6] These harsh conditions may not be suitable for molecules with sensitive functional groups.

  • HCl Byproduct: The reaction of the acyl chloride with the amine generates one equivalent of HCl, which will immediately protonate and deactivate another molecule of the amine.[10] You must use at least two equivalents of the amine or, more commonly, one equivalent of the amine and at least one equivalent of another base (like pyridine or TEA) to scavenge the HCl. [6]

  • Safety: Thionyl chloride is corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood.

  • Side Reactions: The high reactivity of the acyl chloride increases the risk of side reactions, such as the O-acylation of the phenolic hydroxyl group discussed in Q2.

Verdict: The acid chloride method is a viable option if you are working on a large scale where cost is a major factor and your molecule can withstand the conditions. For discovery-scale or medicinal chemistry applications where reliability and substrate scope are more critical, the coupling agent-mediated approach is generally preferred.[4]

Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies based on best practices for maximizing yield and purity.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling (Recommended)

This protocol leverages the efficiency and mild conditions of the EDC/HOBt coupling system.[7]

EDC_HOBt_Workflow cluster_prep Preparation (0 °C) cluster_activation Activation (0 °C, 30 min) cluster_coupling Coupling (RT, 12-24h) cluster_workup Workup & Purification A Dissolve 3-hydroxybenzoic acid (1.0 eq) & HOBt (1.2 eq) in DMF/DCM B Add EDC (1.2 eq) A->B Stir C Stir mixture to form HOBt-activated ester B->C D Add p-toluidine (1.1 eq) & DIEA (2.5 eq) C->D E Allow to warm to RT & stir overnight D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G H Wash with 1M HCl, sat. NaHCO₃, & Brine G->H I Dry (Na₂SO₄), filter, & concentrate H->I J Purify via Column Chromatography or Recrystallization I->J

Caption: Experimental workflow for the recommended EDC/HOBt amide coupling reaction.

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Dissolve the solids in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. During this time, the solution may become cloudy as the activated ester forms.

  • Coupling: To the activated mixture, add p-toluidine (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as DIEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS to determine when the reaction is complete.[7]

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization.

Protocol 3.2: Acid Chloride Synthesis via Thionyl Chloride

This protocol is for the two-step conversion via an acyl chloride intermediate.[6]

Procedure:

  • Acid Chloride Formation: In a fume hood, combine 3-hydroxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~3-5 eq). Add a catalytic amount (1-2 drops) of DMF (this generates the Vilsmeier reagent, which catalyzes the reaction).[6] Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors). This will leave you with the crude 3-hydroxybenzoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C. In a separate flask, dissolve p-toluidine (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in the same solvent.

  • Coupling: Slowly add the amine/base solution to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Perform the same acid-base aqueous workup as described in Protocol 3.1 (steps 6-8) to isolate and purify the final product.

Data Summary & Reagent Comparison

Choosing the right set of reagents is the most critical factor for improving yield. The table below summarizes the pros and cons of common choices.[3][4][7]

Reagent/SystemProsConsRecommended Use Case
EDC / HOBt High yield, mild conditions, water-soluble byproduct, suppresses side reactions.[7]More expensive than SOCl₂, HOBt has explosive properties when dry (commercially available wetted).First-line choice for most applications , especially for complex or sensitive molecules.
HATU / DIEA Extremely fast and efficient, even for sterically hindered substrates.[7]High cost, can be difficult to remove all byproducts.For difficult couplings where other methods fail or when speed is critical.
DCC / DMAP Inexpensive and effective.Forms insoluble DCU byproduct which complicates purification, can cause side reactions.[7][8]Large-scale synthesis where cost is paramount and purification methods for DCU are established.
SOCl₂ / Base Very low cost, highly reactive intermediate.[6]Harsh conditions, corrosive/toxic reagent, generates HCl requiring a base, higher risk of side reactions.[10]Cost-driven, large-scale synthesis of robust molecules.

Troubleshooting Logic Flow

Use this diagram to diagnose and solve issues with your synthesis systematically.

Troubleshooting_Flowchart Start Start: Low Yield or Impure Product Check_SM TLC/LC-MS shows unreacted starting materials? Start->Check_SM Check_Byproducts Significant byproduct formation? Check_SM->Check_Byproducts No Inactive_Reagents Problem: Inactive Reagents or Sub-optimal Conditions Check_SM->Inactive_Reagents Yes Side_Reactions Problem: Competing Side Reactions Check_Byproducts->Side_Reactions Yes Purification_Issue Problem: Difficult Purification Check_Byproducts->Purification_Issue No / Minor Sol_Reagents Solution: 1. Use fresh EDC/HOBt. 2. Add DIEA/TEA base. 3. Increase reaction time/temp. Inactive_Reagents->Sol_Reagents Sol_Side_Reactions Solution: 1. Pre-activate acid with EDC/HOBt before adding amine. 2. Use milder conditions (avoid SOCl₂). 3. Ensure reaction is at 0°C during activation. Side_Reactions->Sol_Side_Reactions Sol_Purification Solution: 1. Perform thorough acid-base workup. 2. Use column chromatography. 3. Switch from DCC to EDC to get water-soluble byproduct. Purification_Issue->Sol_Purification

Caption: A systematic flowchart for troubleshooting common synthesis issues.

References

  • Patsnap Eureka. (2026, February 28).
  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Scribd. Optimizing Amide Coupling Reactions.
  • Benchchem. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines.
  • Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • ACS Publications. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Chem Publishers. (2014, March 15). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • PMC.
  • ResearchGate. (2026, January 5). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)

Sources

Optimization

Technical Support Center: Purification of 3-hydroxy-N-(4-methylphenyl)benzamide

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3-hydroxy-N-(4-methylphenyl)benzamide , a phenolic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3-hydroxy-N-(4-methylphenyl)benzamide , a phenolic amide synthesized via the coupling of 3-hydroxybenzoic acid and p-toluidine.

Due to the presence of multiple ionizable functional groups (a phenol, an aniline precursor, and a carboxylic acid precursor), standard "wash and evaporate" methods frequently lead to product loss or persistent impurities. This guide provides field-proven troubleshooting, physicochemical causality, and a self-validating experimental protocol to ensure high-purity recovery [3].

Physicochemical Profiling

To design a self-validating purification system, we must first establish the thermodynamic boundaries of our reaction components. The partition coefficient of each molecule can be manipulated by adjusting the pH of the aqueous phase relative to the molecule's pKₐ.

ComponentStructural RolepKₐ ValuePhase Behavior & Solubility
3-hydroxy-N-(4-methylphenyl)benzamide Target Product~9.8 (Phenolic -OH)Neutral at pH < 9. Soluble in EtOAc/DCM. Partitions to organic layer.
3-hydroxybenzoic acid Unreacted Acid4.06 (Carboxyl -COOH)Deprotonates at pH > 6. Soluble in basic aqueous solutions [2].
p-Toluidine Unreacted Amine5.08 (Conjugate Acid)Protonates at pH < 3. Soluble in acidic aqueous solutions [1].
EDC/HOBt Byproducts Coupling ReagentsN/AHighly water-soluble. Partitions to the aqueous layer immediately.
Troubleshooting & FAQs

Q: Why is my crude product heavily contaminated with unreacted p-toluidine, even after washing with water? A: p-Toluidine is a weakly basic aniline derivative with a conjugate acid pKₐ of 5.08 [1]. A neutral water wash (pH ~7) leaves the amine in its neutral, lipophilic state, causing it to co-elute with your target amide in the organic layer. Solution: You must force protonation. Wash the organic layer with 1M HCl (pH ~0). At this pH, p-toluidine is quantitatively converted into a highly polar anilinium salt, shifting its partition coefficient entirely into the aqueous phase.

Q: I washed the organic layer with 1M NaOH to remove the unreacted 3-hydroxybenzoic acid, but my target product vanished. Where did it go? A: You over-basified the system, leading to catastrophic product loss. While 1M NaOH (pH ~14) successfully deprotonates the unreacted 3-hydroxybenzoic acid (pKₐ 4.06) [2], it also deprotonates the phenolic hydroxyl group on your target amide (pKₐ ~9.8). This converts your target molecule into a water-soluble phenoxide salt, dragging it into the aqueous waste. Solution: Utilize selective deprotonation . Wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). At pH 8.3, the carboxylic acid is >99.9% deprotonated and moves to the aqueous layer, but the phenol remains >95% protonated (neutral), keeping your target amide safely in the organic layer.

Q: LC-MS shows my target mass, but also a significant byproduct with a mass of [M + 120]⁺. What is this? A: This is an O-acylated side product. Phenols can act as competing nucleophiles during amide coupling, leading to esterification at the phenolic -OH rather than the desired amidation at the aniline. Solution: Anilines are less nucleophilic than aliphatic amines, giving the phenol a competitive edge if the reaction is pushed too hard. To resolve this, stir the crude mixture with a mild secondary amine (like piperidine) or a weak carbonate base post-reaction. This will selectively hydrolyze the highly reactive phenolic ester without cleaving the robust amide bond.

Q: My Ethyl Acetate/Water layers are forming a stubborn emulsion during the wash steps. How do I break it? A: Emulsions in amide couplings are typically caused by amphiphilic crude components or micro-particulate coupling byproducts (such as dicyclohexylurea if DCC was used) [4]. Solution: Do not vigorously shake the separatory funnel; instead, invert it gently. To break an active emulsion, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces phase separation. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the stabilizing micro-particulates [4].

Standardized Experimental Protocol: Selective Liquid-Liquid Extraction

This step-by-step methodology relies on the pKₐ differentials established above to systematically strip impurities from the crude mixture.

Materials Required:

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Quench and Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with EtOAc (approx. 20 mL per mmol of theoretical yield) and an equal volume of deionized water. Gently invert to mix, vent the stopcock, and allow the phases to separate. Drain and discard the lower aqueous layer (removes water-soluble coupling byproducts like EDC urea).

  • Acid Wash (Amine Removal): Add 1M HCl (10 mL per mmol) to the organic layer. Invert gently 5-6 times, vent, and allow separation. The unreacted p-toluidine is now protonated in the lower aqueous layer. Drain and discard the aqueous layer. Repeat this step once more.

  • Base Wash (Acid Removal): Add saturated aqueous NaHCO₃ (10 mL per mmol) to the organic layer. Caution: CO₂ gas will evolve. Swirl gently before stoppering, then invert and vent frequently. The unreacted 3-hydroxybenzoic acid is now deprotonated in the lower aqueous layer. Drain and discard the aqueous layer.

  • Brine Wash: Add saturated brine (10 mL per mmol) to the organic layer. This removes residual water and breaks any lingering micro-emulsions. Drain and discard the lower aqueous layer.

  • Drying and Concentration: Transfer the cloudy EtOAc layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl until the solid is free-flowing and the solution is optically clear. Gravity filter the solution into a round-bottom flask and concentrate under reduced pressure (rotary evaporator) to yield the crude 3-hydroxy-N-(4-methylphenyl)benzamide.

  • Optional Polish: If trace impurities remain by NMR, recrystallize the solid from a minimal amount of hot EtOAc, adding hexanes dropwise until turbidity is reached, then cool to 4°C.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Amide, Acid, Amine, Byproducts) Dilute Dilute with EtOAc & H2O Start->Dilute Org1 Organic Layer (Target Amide, Acid, Amine) Dilute->Org1 Top Phase Aq1 Aqueous Layer (Water-soluble Byproducts) DISCARD Dilute->Aq1 Bottom Phase WashAcid Wash with 1M HCl (pH ~0) Org1->WashAcid Org2 Organic Layer (Target Amide, Acid) WashAcid->Org2 Top Phase Aq2 Aqueous Layer (Protonated p-Toluidine) DISCARD WashAcid->Aq2 Bottom Phase WashBase Wash with Sat. NaHCO3 (pH ~8.3) Org2->WashBase Org3 Organic Layer (Pure Target Amide) WashBase->Org3 Top Phase Aq3 Aqueous Layer (Deprotonated Acid) DISCARD WashBase->Aq3 Bottom Phase Final Dry over Na2SO4 & Concentrate Org3->Final

Liquid-liquid extraction workflow for 3-hydroxy-N-(4-methylphenyl)benzamide purification.

References
  • Title: p-Toluidine CAS#: 106-49-0 Source: ChemicalBook URL
  • Title: 3-Hydroxybenzoic acid CAS#: 99-06-9 Source: ChemicalBook URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: 2-(4-Isopropoxyphenyl)acetic acid | 55784-07-1 (Citing Not Voodoo Workup Protocols)
Troubleshooting

Technical Support Center: Solubility Optimization for 3-hydroxy-N-(4-methylphenyl)benzamide

Status: Operational Ticket ID: SOL-HMPB-001 Subject: Troubleshooting solubility, precipitation, and formulation for 3-hydroxy-N-(4-methylphenyl)benzamide Assigned Specialist: Senior Application Scientist, Formulation Che...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-HMPB-001 Subject: Troubleshooting solubility, precipitation, and formulation for 3-hydroxy-N-(4-methylphenyl)benzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: Know Your Molecule

Before attempting to dissolve 3-hydroxy-N-(4-methylphenyl)benzamide (hereafter referred to as HMPB ), it is critical to understand the physicochemical forces working against you.[1][2] This molecule belongs to the phenolic benzanilide class.[2]

Physicochemical Profile
PropertyValue (Est.)[2][3][4][5][6]Implication for Solubility
LogP ~2.8 – 3.2Lipophilic. Prefers organic solvents; resists water.[1][2]
pKa (Phenol) ~9.2 – 9.5Ionizable only at high pH (>9.5) .[1] Neutral at physiological pH (7.4).[1][2]
H-Bond Donors 2 (Amide NH, Phenol OH)High Lattice Energy. The molecules stack tightly in the solid state, making the energy cost to break the crystal lattice very high.
H-Bond Acceptors 2 (Amide CO, Phenol OH)Capable of interacting with polar solvents, but self-association dominates.[1][2]

The Core Challenge: The 3-hydroxyl group allows for strong intermolecular hydrogen bonding in the crystal lattice, raising the melting point and reducing solubility compared to non-hydroxylated analogs. When you dilute a DMSO stock into water, the "solvent shift" causes these hydrophobic and H-bonding forces to snap the molecules back together, resulting in immediate precipitation.

Module 1: Stock Solution Preparation (The Source of Truth)

Standard Protocol: Do not attempt to dissolve HMPB directly in aqueous buffers. You must create a high-concentration organic stock solution first.[1][2]

Recommended Solvents
SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Gold Standard. Chemically inert.[1][2] High boiling point.[1][2]
Ethanol Good (>20 mM)Useful for evaporation protocols, but volatile.
DMF Excellent (>50 mM)Toxic; avoid for cell culture if possible.[2]
Water/PBS Insoluble (<10 µM)Do not use for stock preparation.[2]

Critical Step: Store DMSO stocks in small aliquots at -20°C. Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is hygroscopic), which will cause the compound to crash out inside the vial over time.[1][2]

Module 2: The "Crash Out" Phenomenon (Aqueous Dilution)

Issue: "I add my DMSO stock to the cell culture media, and it turns cloudy immediately."

Root Cause: This is Solvent Shifting .[2] You are moving from a solubilizing environment (DMSO) to a non-solubilizing one (Water).[1] If the local concentration of HMPB exceeds its aqueous solubility limit (even for a microsecond) during mixing, it forms "nuclei" of crystals that grow rapidly (Ostwald Ripening).

Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to media.[1][2] Use an intermediate carrier.

  • Prepare Stock: 10 mM HMPB in DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

    • Result: 1 mM HMPB in 10% DMSO / 90% PEG-400.

  • Final Dilution: Add this intermediate solution to your aqueous buffer/media while vortexing rapidly .

    • Why this works: PEG-400 acts as a surfactant-like cosolvent, preventing the rapid aggregation of hydrophobic molecules during the transition to water.[1][2]

Module 3: Advanced Formulation (In Vivo & High Concentration)

For animal studies or assays requiring concentrations >100 µM, simple cosolvents will fail.[2] You must use complexation agents.[1][2]

The Cyclodextrin Solution

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the carrier of choice for benzanilides.[1][2] The hydrophobic cavity of β-CD (approx 6.0 Å) is the perfect size to encapsulate the 4-methylphenyl or benzamide rings, shielding the lipophilic regions from water while the outer hydroxyls interact with the solvent.

Protocol: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]

  • Addition: Add HMPB powder directly to the vehicle (do not use DMSO if avoiding toxicity is priority).

  • Energy Input: Sonicate at 40°C for 30–60 minutes. The solution should turn clear.

  • Filtration: Sterile filter (0.22 µm).

Why HP-β-CD? Unlike surfactants (Tween 80), cyclodextrins do not disrupt cell membranes, making them safer for sensitive cell lines and in vivo injections.[1][2]

Visualization: The Solubility Decision Matrix

SolubilityDecisionTree Start Start: HMPB Formulation AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo ConcCheck Target Conc > 50 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route LowConc Use DMSO Stock (Final DMSO < 0.5%) ConcCheck->LowConc No HighConc Risk of Precipitation ConcCheck->HighConc Yes HighConcSol Use 1:10 Intermediate Dilution (PEG-400) HighConc->HighConcSol Oral Oral (PO) Route->Oral Inject Injection (IV/IP) Route->Inject OralForm Suspension in 0.5% Methylcellulose or Corn Oil Oral->OralForm InjectForm 20% HP-β-Cyclodextrin (Avoid DMSO) Inject->InjectForm

Caption: Decision tree for selecting the optimal formulation vehicle based on experimental application and concentration requirements.

FAQ: Troubleshooting Specific Failures

Q: Can I use basic pH (NaOH) to dissolve it? The molecule has a phenol group. A: Proceed with extreme caution. While raising the pH to >10 will deprotonate the phenol (pKa ~9.5) and dissolve the compound instantly, you risk hydrolyzing the amide bond . Benzamides can degrade into benzoic acid and aniline derivatives in strong base over time.[2] If you must use high pH, prepare immediately before use and neutralize quickly.

Q: My compound precipitated after 24 hours in the fridge. Why? A: Solubility is temperature-dependent.[1][2] By cooling the solution, you lowered the kinetic energy available to keep the lattice broken. For hydrophobic compounds, always store formulated solutions at room temperature if stability permits, or re-sonicate/warm to 37°C before use.

Q: I see "needles" in my microscope well. A: This is crystal growth.[2] Your concentration is above the saturation limit for that specific media composition.

  • Immediate fix: Reduce concentration by 50%.

  • Better fix: Add 1-5% FBS (Fetal Bovine Serum) to the media before adding the drug.[1][2] Serum albumin (BSA) acts as a natural carrier protein and can bind/solubilize lipophilic drugs.[2]

References

  • Solubility of Benzanilides

    • Wang, J., et al. (2020).[7] "Solubility of Benzanilide Crystals in Organic Solvents." Journal of Chemical & Engineering Data. [1]

    • Relevance: Establishes the baseline solubility profile for the benzamide scaffold in polar organic solvents.
  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

    • Relevance: Validates the mechanism of HP-β-CD for solubilizing lipophilic aromatics like HMPB.[1][2]

  • pKa and Ionization

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

    • Relevance: Provides pKa data for phenolic and amide protons, justifying the pH solubility str
  • Amide Hydrolysis Risks

    • O'Connor, C. (1970). "Acidic and Basic Hydrolysis of Amides." Quarterly Reviews, Chemical Society.[2]

    • Relevance: Scientific basis for the warning against using strong bases for long-term storage.[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-N-(4-methylphenyl)benzamide Purity

The following technical guide is structured as a specialized support resource for researchers encountering purity issues with 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6). Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers encountering purity issues with 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6).

Executive Summary & Compound Profile

Researchers synthesizing 3-hydroxy-N-(4-methylphenyl)benzamide often encounter persistent impurities due to the competing reactivities of the phenolic hydroxyl group and the non-polar nature of the


-toluidine moiety.[1][2] High-purity crystals are essential for accurate biological assays (e.g., HDAC inhibition studies) or material science applications (hydrogen bonding networks).[1]

Compound Profile:

  • Core Structure: Benzamide linker connecting a 3-hydroxyphenyl ring and a 4-methylphenyl ring.[1][2]

  • pKa Profile:

    • Phenolic -OH:

      
       (Weakly Acidic)[1][2]
      
    • Amide -NH-: Neutral[1][2]

  • Solubility: Soluble in Ethanol, MeOH, DMSO; Poorly soluble in water.[3][1]

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My crude product is pink/brown and retains color after crystallization."

Diagnosis: Oxidation of unreacted p-toluidine.[1][2] Technical Insight: p-Toluidine is electron-rich and prone to air oxidation, forming colored quinone-like species (azo or azoxy compounds) that co-crystallize with the product due to


-stacking interactions.[1][2]
Corrective Action: 
  • Acidic Wash (Pre-Crystallization): Dissolve the crude solid in Ethyl Acetate. Wash with 1M HCl (3x) .[1] The acid protonates the unreacted p-toluidine (forming water-soluble salts), forcing it into the aqueous layer while your neutral amide product remains in the organic layer.[2]

  • Adsorbent Treatment: If color persists, add activated charcoal (5% w/w) to the hot recrystallization solution, stir for 15 minutes, and filter through a Celite pad while hot.

Issue 2: "The product 'oils out' instead of crystallizing."

Diagnosis: LLE (Liquid-Liquid Phase Separation) induced by high supersaturation or impurities.[1][2] Technical Insight: Phenolic amides often exhibit a metastable "oiling" phase when the melting point is depressed by impurities (like unreacted 3-hydroxybenzoic acid) or when cooling is too rapid.[1] Corrective Action:

  • Solvent Switch: Move from a single solvent (e.g., Ethanol) to a binary system (Ethanol/Water ).

  • Seeding Protocol: Dissolve the oil in the minimum amount of hot Ethanol. Add water dropwise just until turbidity persists.[1] Re-heat to clear. Allow to cool to RT slowly. Once it reaches RT, add a seed crystal.[3][1] Do not cool to 0°C until a solid bed is established.[1]

Issue 3: "I have persistent starting material (3-Hydroxybenzoic acid) in my NMR."

Diagnosis: Improper base extraction leads to retention of the acidic starting material.[3][1] Technical Insight: This is the most common failure mode.[1] Users often skip the base wash or use a base that is too strong (like NaOH), which deprotonates the product's phenol group (pKa ~10), washing it away.[3] Corrective Action:

  • The "Goldilocks" Wash: Use Saturated Sodium Bicarbonate (NaHCO

    
    ) .
    
    • NaHCO

      
       (pH ~8.[1]5) is basic enough to deprotonate the carboxylic acid starting material (pKa ~4) into the aqueous layer.
      
    • It is not basic enough to deprotonate the phenolic product (pKa ~10), keeping your yield safe in the organic layer.[3]

Issue 4: "I see a dimer or ester impurity."

Diagnosis: Competitive esterification.[1] Technical Insight: If you used a coupling agent (EDC/DCC) or acid chloride without protecting the phenol, the hydroxyl group on one molecule may have reacted with the activated acid of another, forming an ester dimer.[3] Corrective Action:

  • Saponification Attempt: Mild hydrolysis (LiOH in THF/Water) might cleave the ester impurity back to the phenol without hydrolyzing the robust amide bond, but this is risky.[3]

  • Prevention: The best fix is prevention.[1] Ensure the aniline (nucleophile) is present in slight excess and added before the coupling agent is fully activated, or use an acetoxy-protected acid chloride followed by hydrolysis.

Optimized Experimental Protocols

Protocol A: The "Differential Extraction" Workup

Use this method to clean the crude reaction mixture before crystallization.[3]

StepReagent/SolventActionMechanistic Goal
1 Ethyl Acetate (EtOAc)Dissolve crude solid completely.[1][2]Solubilize product & impurities.
2 1.0 M HCl Wash Organic layer (3x).[1]Remove p-toluidine. (Amine

Salt)
3 Sat. NaHCO

Wash Organic layer (3x).[1]Remove 3-hydroxybenzoic acid. (Acid

Carboxylate)
4 Brine / Na

SO

Wash / Dry.[1][2]Remove water.[1][4][5]
5 Rotary EvaporatorConcentrate to dryness.[1]Obtain "Cleaned" Crude.
Protocol B: Recrystallization from Ethanol/Water

Standard method for N-arylbenzamides.[1][2]

  • Place 1.0 g of "Cleaned" Crude in a flask.

  • Add Ethanol (95%) slowly while heating to reflux. Add just enough to dissolve the solid (approx. 5-10 mL).

  • Remove from heat.[1] Add hot distilled water dropwise.

  • Stop adding water when a faint cloudiness persists.[1]

  • Add 1-2 drops of Ethanol to clear the solution again.[1][2]

  • Allow to cool to Room Temperature undisturbed (2-3 hours).

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter crystals and wash with cold 50% EtOH/Water.[1]

Visualizations

Figure 1: Purification Logic Flowchart

This logic gate ensures separation of the phenolic amide from its specific precursors based on pKa differences.[3]

PurificationLogic Crude Crude Reaction Mixture (Product + Amine + Acid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve HCl_Wash Wash with 1M HCl Dissolve->HCl_Wash Aq_Acid Aqueous Layer: p-Toluidine Salt (Discard) HCl_Wash->Aq_Acid Extracts Base Org_Acid Organic Layer: Product + Benzoic Acid HCl_Wash->Org_Acid Retains Neutrals/Acids Base_Wash Wash with Sat. NaHCO3 (Critical Step) Org_Acid->Base_Wash Aq_Base Aqueous Layer: 3-Hydroxybenzoate (Discard) Base_Wash->Aq_Base Extracts Acid (pKa ~4) Org_Final Organic Layer: Purified Phenolic Amide Base_Wash->Org_Final Retains Phenol (pKa ~10) Cryst Recrystallize (EtOH/Water) Org_Final->Cryst

Caption: Differential extraction strategy leveraging the acidity gap between carboxylic acids and phenols.

Figure 2: Crystallization Troubleshooting Decision Tree

Troubleshooting Start Start Crystallization Oiling Did it Oil Out? Start->Oiling Color Is it Colored? Oiling->Color No Action_Seed Re-heat, add Seed, Cool Slower Oiling->Action_Seed Yes Purity Is Purity >98%? Color->Purity No (White/Off-White) Action_Charcoal Hot Filtration with Activated Charcoal Color->Action_Charcoal Yes (Pink/Brown) Action_Wash Perform Protocol A (Acid/Base Wash) Purity->Action_Wash No Success Success: Pure Crystals Purity->Success Yes Action_Seed->Color Action_Charcoal->Purity Action_Wash->Start Retry

Caption: Decision matrix for addressing physical form and chemical purity issues during isolation.

References

  • Gowda, B. T., et al. (2003).[3][1][6] Structure of N-(4-methylphenyl)benzamide. Acta Crystallographica Section E.

  • Abbasi, M. A., et al. (2014).[3][1][7] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry.

  • PubChem. (n.d.).[1] 3-hydroxy-N-(4-methylphenyl)benzamide Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1][2] 3-hydroxy-N-(4-methylphenyl)benzamide Product Information.

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of 3-Hydroxy-N-(4-methylphenyl)benzamide

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the degradation of 3-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the degradation of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) in experimental and storage settings.

Executive Summary & Mechanistic Causality

Handling 3-hydroxy-N-(4-methylphenyl)benzamide requires navigating a dual chemical vulnerability: the molecule contains both an electron-rich phenol group and a cleavable benzamide linkage . Understanding the causality behind these degradation pathways is critical for designing stable experimental systems.

Pathway A: Phenol Autoxidation

The 3-hydroxy (phenol) moiety is highly susceptible to single-electron oxidation, particularly in the presence of dissolved oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺). At a pH > 8.0, the phenol deprotonates to form a phenoxide anion. The phenoxide is exponentially more electron-rich than the neutral phenol, drastically lowering its oxidation potential[1]. Once oxidized, it forms a highly reactive phenoxy radical that rapidly converts into highly colored ortho- or para-benzoquinones, or undergoes bimolecular coupling to form polymeric dimers[2].

Pathway B: Amide Hydrolysis

The amide bond connecting the benzoyl and p-tolyl moieties is susceptible to nucleophilic attack. While relatively stable at a neutral pH, basic conditions (pH > 9) rapidly catalyze the attack of hydroxide ions (HO⁻) on the carbonyl carbon, leading to irreversible hydrolysis into 3-hydroxybenzoic acid and p-toluidine[3].

DegradationPathways Target 3-Hydroxy-N-(4-methylphenyl)benzamide (Intact Molecule) Oxidation Phenol Oxidation Catalysts: O2, Light, Metals Target->Oxidation Electron Loss Hydrolysis Amide Hydrolysis Catalysts: pH > 8 or pH < 3 Target->Hydrolysis Nucleophilic Attack Quinones Benzoquinones & Dimers (Pink/Brown Discoloration) Oxidation->Quinones Cleavage 3-Hydroxybenzoic Acid + p-Toluidine Hydrolysis->Cleavage

Logical mapping of 3-hydroxy-N-(4-methylphenyl)benzamide degradation pathways.

Troubleshooting Guide (FAQs)

Q1: My stock solution turned a dark pink/brown color after a few days on the bench. Is it still usable? A1: No, you should discard it. The pink or brown discoloration is a definitive visual indicator of phenol oxidation, resulting in the formation of benzoquinones and polymeric byproducts[1][4]. This occurs when the solution is exposed to atmospheric oxygen or light. To prevent this, solutions must be prepared in degassed solvents and stored in amber (actinic) glassware under an inert argon or nitrogen headspace.

Q2: I am observing a growing secondary peak in my HPLC chromatogram identified as p-toluidine. What is causing this? A2: The presence of p-toluidine indicates that the benzamide bond is undergoing hydrolysis[3]. This is almost always caused by improper pH control. If your buffer or solvent system drifts above pH 8.0, hydroxide ions will rapidly cleave the amide bond. Ensure your aqueous solutions are strictly buffered between pH 5.5 and 6.5.

Q3: Can I use standard Phosphate-Buffered Saline (PBS) at pH 7.4 for long-term storage? A3: It is not recommended for long-term storage. While pH 7.4 minimizes rapid amide hydrolysis, it is slightly too basic to completely suppress phenoxide formation, leaving the molecule vulnerable to slow oxidation over weeks[5]. A slightly acidic buffer (pH 5.5–6.5) is the optimal thermodynamic "safe zone" that simultaneously prevents both base-catalyzed hydrolysis and phenoxide-driven oxidation.

Quantitative Stability Profile

The following table summarizes the expected stability of 3-hydroxy-N-(4-methylphenyl)benzamide under various environmental conditions, allowing you to predict degradation based on your experimental setup.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t₁/₂)Visual / Analytical Indicator
pH > 9.0 (Aerobic) Hydrolysis & Oxidation< 24 HoursRapid browning; p-toluidine peak on HPLC.
pH 7.4 (Aerobic, Light) Phenol Oxidation7 - 14 DaysSlight pink tint; baseline drift on UV-Vis.
pH 5.5 - 6.5 (Aerobic) Phenol Oxidation (Slow)3 - 4 WeeksVery slow yellowing over time.
Trace Metals (Fe³⁺/Cu²⁺) Radical Oxidation< 48 HoursImmediate dark discoloration.
pH 5.5 - 6.5 (Anaerobic) None (Stable) > 6 Months Water-clear solution; single HPLC peak.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the preparation of 3-hydroxy-N-(4-methylphenyl)benzamide solutions must be treated as a self-validating system . The following protocol incorporates in-process checks to guarantee that neither oxidation nor hydrolysis has occurred.

Protocol: Preparation of Highly Stable, Oxidation-Resistant Stock Solutions

Materials Required:

  • Deionized water (18.2 MΩ·cm) or LC-MS grade organic solvent (e.g., DMSO, Ethanol).

  • Argon or Nitrogen gas source with a sparging stone.

  • Butylated hydroxytoluene (BHT) or Ascorbic Acid (Antioxidant).

  • EDTA (Metal Chelator).

  • Amber/Actinic glass storage vials with PTFE-lined septa.

Step-by-Step Methodology:

  • Solvent Degassing (Oxygen Displacement):

    • Transfer the required volume of solvent into a clean flask.

    • Submerge the sparging stone and bubble Argon or Nitrogen gas vigorously through the solvent for a minimum of 30 minutes.

    • Self-Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 0.5 mg/L.

  • Buffer & Chelator Addition:

    • If using an aqueous system, add a chemically unreactive buffer (e.g., monobasic/dibasic sodium phosphate) to establish a pH of 6.0[5].

    • Add 1 mM EDTA to sequester any trace transition metals that could catalyze radical formation.

    • Self-Validation Check: Confirm the pH is strictly between 5.5 and 6.5 using a calibrated pH meter.

  • Antioxidant Addition (Optional but Recommended):

    • Add a sacrificial antioxidant such as 0.1% (w/v) BHT to the solvent[4]. The antioxidant will preferentially oxidize, protecting the target phenol.

  • Compound Dissolution:

    • Working under a stream of inert gas, add the 3-hydroxy-N-(4-methylphenyl)benzamide powder to the degassed solvent. Gently vortex until completely dissolved.

    • Self-Validation Check: The resulting solution must be completely clear and colorless. Any immediate pink/brown tint indicates pre-existing degradation in the solid stock.

  • Storage:

    • Transfer the solution to amber glass vials. Blanket the headspace with Argon gas before sealing tightly with a PTFE-lined cap. Store at 4°C.

Workflow Step1 1. Degas Solvent Sparging with Ar/N2 Step2 2. Buffer Adjustment Target pH 5.5 - 6.5 Step1->Step2 Step3 3. Add Protectors BHT & EDTA Step2->Step3 Step4 4. Dissolution Actinic Glassware Step3->Step4 Step5 5. Validation Clear Colorless Solution Step4->Step5

Self-validating workflow for preparing oxidation-resistant stock solutions.

References

  • 1 - Benchchem

  • 3 - ResearchGate 3.2 - Lomonosov Moscow State University (msu.ru)

  • 4 - Benchchem 5.5 - Google Patents

Sources

Optimization

Technical Support Center: Impurity Profiling for 3-hydroxy-N-(4-methylphenyl)benzamide

Welcome to the Technical Support Center You are likely accessing this guide because your synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: Generic structure implied) has yielded a product with unexpected chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: Generic structure implied) has yielded a product with unexpected chromatographic peaks or spectroscopic anomalies.

Synthesizing amides from 3-hydroxybenzoic acid and p-toluidine (4-methylaniline) presents a classic chemoselectivity challenge: the competition between N-acylation (desired amide formation) and O-acylation (undesired ester formation). Because the starting material contains a naked phenolic hydroxyl group, "standard" coupling protocols often generate specific, predictable contaminants that can be difficult to separate.

This guide breaks down these issues into identifying questions, diagnostic workflows, and remediation protocols.

Part 1: The "Twin Peak" Anomaly (Isomers & Regio-chemistry)

User Symptom: "I see a secondary peak in my HPLC trace that has the exact same mass (


 227.1) as my target product. It elutes slightly later than the main peak."
Diagnosis: The O-Acylated Isomer

In the presence of coupling agents (EDC/HATU) or acid chlorides, the phenolic oxygen of 3-hydroxybenzoic acid is nucleophilic. If the aniline (p-toluidine) is sluggish (due to electronic deactivation) or if base stoichiometry is incorrect, the activated acid may react with the phenol of another molecule or the phenol of the intended product (if not protected).

However, the most direct isomer contaminant is 4-methylphenyl 3-hydroxybenzoate (the ester formed if p-cresol were the reactant, but here it's likely O-acylation of the phenol if the starting material self-polymerizes or if a side reaction occurs).

Correction: The most likely isobaric impurity in this specific reaction (Acid + Amine) is rare unless you have mixed reagents. The more common issue is Dimerization (see Part 2). Real Isobaric Risk: If you used p-toluidine , the risk is low for an isobaric ester unless you accidentally used p-cresol. Likely Scenario: The "Twin Peak" is often the Ester-Amide Hybrid (Dimer) where one molecule of 3-hydroxybenzoic acid esterifies the phenol of the target molecule. Mass: Target = 227. Dimer = 347. Wait: If the mass is identical, check for Rotamers . Benzamides often exhibit restricted rotation around the C-N bond, appearing as split peaks in HPLC or NMR at room temperature.

Action Plan: Distinguishing Rotamers from Impurities

  • Variable Temperature NMR: Heat the sample to 50°C in DMSO-

    
    . If the peaks coalesce, they are rotamers. If they remain distinct, it is a chemical impurity.
    
  • UV-Vis Ratio: Extract the UV spectrum of both peaks. Rotamers usually have identical UV profiles. Structural isomers (Ester vs Amide) will have distinct

    
     shifts due to different auxochromic effects of -NH- vs -O-.
    
Visualizing the Chemoselectivity Challenge

ReactionPathways cluster_conditions Critical Control Factors Reactants 3-Hydroxybenzoic Acid + p-Toluidine Activation Activated Acid (Acid Chloride/Active Ester) Reactants->Activation Coupling Agent (EDC/SOCl2) Target Target Amide (N-acylation) Activation->Target Path A: Amine Attack (Kinetic Preference) Impurity_O Side Product: Ester (O-acylation/Oligomer) Activation->Impurity_O Path B: Phenol Attack (Thermodynamic/Base Dependent) pH > 10 promotes O-acylation pH > 10 promotes O-acylation Steric hindrance slows Path A Steric hindrance slows Path A

Figure 1: Chemoselectivity pathways. Path A yields the desired amide.[1][2] Path B leads to ester contaminants or oligomers.

Part 2: The "Ghost" Mass (Oligomerization)

User Symptom: "My LC-MS shows a recurring pattern of peaks: M+H (228), but also peaks at 348 and 468. The product is not pure."

Diagnosis: Self-Condensation (The "Depside" Effect)

Since 3-hydroxybenzoic acid contains both a nucleophile (-OH) and an electrophile (-COOH), it can polymerize to form "depsides" (ester-linked oligomers) under coupling conditions.

  • Target Mass (M): 227 Da

  • Dimer Impurity: 3-(3-hydroxybenzoyloxy)benzoic acid (or its amide derivative).

    • Mechanism: The activated acid of one molecule reacts with the phenol of another.

    • Result: A "polyester" chain that may eventually be capped by p-toluidine.

Troubleshooting Table: MS Peak Identification

Observed Mass (

, ESI+)
Likely IdentityOriginRemediation
228.1 Target Amide

Desired ProductN/A
108.1 p-Toluidine

Unreacted amineAcidic wash (1M HCl)
139.0 3-Hydroxybenzoic acid

Unreacted acidBasic wash (Sat. NaHCO

)
348.1 The "Dimer" Amide Self-acylation of acid + amine capSaponification (See Protocol A)
264.1 Urea ByproductDCU/EDU (if DCC/EDC used)Cold filtration / MeOH wash
Part 3: Spectroscopic Interference (NMR)

User Symptom: "The proton NMR shows the correct aromatic region, but the integration is off, and there is a 'messy' baseline near 7.0-7.5 ppm."

Diagnosis: The "Isostructural" Trap

The amide NH and the phenolic OH are both exchangeable protons. In DMSO-


, they can appear as broad singlets.
  • Amide NH: Typically

    
     9.8 - 10.2 ppm (Singlet).
    
  • Phenol OH: Typically

    
     9.4 - 9.8 ppm (Singlet).
    
  • Contaminant: If O-acylation occurred, the Phenol OH disappears, and you see extra aromatic protons shifted downfield due to the ester group.

The "Shake" Test (Protocol B): To confirm if a peak is an impurity or an exchangeable proton, add 1 drop of


 to the NMR tube and shake.
  • Result: OH and NH peaks will disappear. Any remaining peaks in that region are organic impurities (likely aromatic CH from oligomers).

Part 4: Remediation Protocols
Protocol A: Selective Hydrolysis (The "Rescue" Wash)

Use this if you suspect O-acylated impurities (esters) co-existing with your target amide.

Principle: Amides are chemically more stable toward hydrolysis than esters. We can use mild base to hydrolyze the ester impurities back to soluble starting materials without breaking the amide bond [1].

  • Dissolve: Dissolve crude solid in THF/Methanol (3:1).

  • Treat: Add 2.0 equivalents of LiOH (1M aqueous solution).

  • Stir: Stir at Room Temperature for 1-2 hours. Monitor by TLC.[3][4][5][6][7]

    • The ester impurity spot should disappear.

    • The amide spot should remain.

  • Workup:

    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate.[8]

    • Wash organic layer with Sat. NaHCO

      
       (removes the liberated acid).
      
    • Wash with 1M HCl (removes liberated amine).

    • Dry and evaporate.[8]

Protocol B: Diagnostic HPLC Method

Standard gradient for separating Benzamide from its Phenolic precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-18 min: 95% B (Wash).

  • Detection: 254 nm (Aromatic) and 210 nm (Amide bond).

Expected Elution Order:

  • 3-Hydroxybenzoic acid (Early, Polar).

  • Target Amide (Mid-elution).

  • p-Toluidine (Late, if pH is basic; Early if pH is acidic). Note: In Formic acid, it is protonated and elutes early/mid.

  • Dimer/Ester Impurities (Late, Non-polar).

Visual Troubleshooting Workflow

Troubleshooting Start Problem: Impure Product CheckLCMS Step 1: Check LC-MS Is the mass correct (227)? Start->CheckLCMS MassHigh Mass > 227 (e.g., 347, 400+) CheckLCMS->MassHigh No MassSame Mass = 227 (Isobaric) CheckLCMS->MassSame Yes Oligomer Diagnosis: Self-Coupling/Esters (Depsides) MassHigh->Oligomer RotamerCheck Step 2: Variable Temp NMR Do peaks coalesce? MassSame->RotamerCheck Action1 Action: Saponification (LiOH) Protocol A Oligomer->Action1 IsRotamer Diagnosis: Rotamers (Not an impurity) RotamerCheck->IsRotamer Yes IsIsomer Diagnosis: Regioisomer (Rare for this structure) RotamerCheck->IsIsomer No

Figure 2: Diagnostic decision tree for impurity analysis.

FAQs

Q: Why is my product turning pink/brown upon storage? A: This indicates residual p-toluidine . Anilines are prone to air oxidation, forming colored azo/nitroso compounds (often "aniline black" type impurities).

  • Fix: Recrystallize from Ethanol/Water or perform a rigorous 1M HCl wash during workup to protonate and remove the amine [2].

Q: Can I use T3P (Propylphosphonic anhydride) to avoid the dimer? A: Yes. T3P is excellent for suppressing epimerization and side reactions. However, for phenolic acids, the risk of O-acylation remains. The key is to add the amine to the acid/coupling agent mixture immediately or use a "pre-activation" time of zero to favor the faster amine attack over the slower phenol attack [3].

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][9] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. (Cited for general benzamide workup protocols).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Hydroxy-N-(4-methylphenyl)benzamide Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing low yields, poor chemoselectivity, or stalled reactions during the synthesis of 3-hydroxy-N-(4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing low yields, poor chemoselectivity, or stalled reactions during the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide .

By synthesizing field-proven insights with fundamental mechanistic causality, this document will help you navigate the delicate balance between protecting group steric bulk and coupling reagent reactivity.

Diagnostic Workflow

Workflow Step1 3-Hydroxybenzoic Acid + p-Toluidine Decision Is 3-OH Protected? Step1->Decision PathA Unprotected 3-OH Decision->PathA No PathB Bulky PG (e.g., TBDMS) Decision->PathB Yes RiskA Risk: O-Acylation (Poor Chemoselectivity) PathA->RiskA RiskB Risk: Steric Clash (Failed Aminolysis) PathB->RiskB SolA Protocol A: EDC/HOBt (Mild Activation) RiskA->SolA Mitigate via SolB Protocol B: Acyl Fluoride (TFFH) RiskB->SolB Mitigate via Target 3-hydroxy-N-(4-methylphenyl)benzamide SolA->Target SolB->Target

Strategic pathways to overcome chemoselectivity and steric hindrance in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My standard HATU/DIPEA protocol is yielding less than 20% of the desired amide. What is the mechanistic cause of this failure? A1: The synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide presents a chemoselectivity vs. steric hindrance paradox. If you pre-protected the meta-hydroxyl group with a bulky moiety (e.g., TBDMS or Trityl) to prevent competitive esterification, the sheer volume of the protecting group restricts the conformational space around the activated carbonyl. HATU forms an extremely bulky 7-azabenzotriazole (OAt) active ester[1]. The steric clash between this massive At-ester and the incoming p-toluidine significantly raises the transition state energy, stalling the aminolysis step.

Q2: How do I overcome the steric clash introduced by these bulky protecting groups? A2: You must transition from bulky active esters to smaller, highly electrophilic intermediates. Acyl fluorides are the gold standard for sterically hindered amide couplings [2]. Unlike acyl chlorides, acyl fluorides are stable enough to be handled easily, yet they possess a minimal atomic radius (Van der Waals radius of Fluorine is ~1.47 Å). This minimal steric profile allows the p-toluidine nucleophile to approach the carbonyl carbon at the optimal Bürgi-Dunitz angle (approx. 107°) without clashing with the meta-protecting group. Reagents like TFFH can generate the acyl fluoride in situ [3].

Q3: Can I perform this coupling without protecting the 3-hydroxyl group to avoid steric issues altogether? A3: Yes. Because p-toluidine (an aniline derivative with an electron-donating para-methyl group) is a stronger nucleophile than the meta-phenolic oxygen, you can achieve chemoselective N-acylation. However, you must avoid hyper-reactive reagents like HATU, which will cause competitive O-acylation. Instead, use EDC/HOBt [4]. EDC generates a water-soluble urea byproduct and forms a less reactive, more selective intermediate. Strict stoichiometric control (1.0 eq of activated acid) is mandatory.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes based on the chosen coupling strategy and the protection status of the 3-hydroxyl group.

Coupling Strategy3-OH StatusIntermediate BulkChemoselectivityExpected YieldPrimary Byproduct
HATU / DIPEA UnprotectedHigh (OAt ester)Poor< 20%O-acylated oligomers
HATU / DIPEA TBDMS-ProtectedHigh (OAt ester)N/A15 - 30%Unreacted starting materials
EDC / HOBt UnprotectedModerate (OBt ester)Excellent75 - 85%Trace O-acylation
TFFH / DIPEA TBDMS-ProtectedVery Low (Acyl Fluoride)N/A85 - 95%None (Clean conversion)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints . These checkpoints allow you to isolate failures to either the activation step or the aminolysis step, preventing wasted time and resources.

Protocol A: Chemoselective Direct Coupling (Unprotected 3-OH)

Use this method to avoid steric hindrance entirely by omitting protecting groups.

  • Preparation: Dissolve 3-hydroxybenzoic acid (1.0 eq, 10 mmol) and HOBt (1.05 eq, 10.5 mmol) in anhydrous DMF (30 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.05 eq, 10.5 mmol) portion-wise. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench with 50 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful formation of the OBt active ester.

  • Aminolysis: Add p-toluidine (1.0 eq, 10 mmol) dropwise as a solution in 5 mL DMF. Crucial: Do not add excess base (like DIPEA), as deprotonating the phenol will trigger unwanted O-acylation.

  • Completion: Stir for 12 hours. Quench with water, extract with EtOAc, and wash sequentially with 1M HCl (to remove unreacted p-toluidine) and brine.

Protocol B: Acyl Fluoride Generation via TFFH (Protected 3-OH)

Use this method if your synthetic route mandates a bulky protecting group (e.g., TBDMS) on the 3-OH position.

  • Preparation: Dissolve 3-(TBDMS-oxy)benzoic acid (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

  • Activation: Add DIPEA (2.5 eq, 12.5 mmol) followed by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq, 5.5 mmol). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench with 50 µL of benzylamine, and analyze via LC-MS. The immediate formation of the benzylamide confirms the acyl fluoride has been successfully generated. If this fails, your starting acid may be wet (water hydrolyzes the TFFH).

  • Aminolysis: Add p-toluidine (1.2 eq, 6.0 mmol) to the reaction mixture. The minimal steric bulk of the acyl fluoride allows the hindered amine to attack efficiently. Stir for 4-6 hours.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃, followed by 1M KHSO₄. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Optimization

Technical Support Center: pH-Dependent Extraction of 3-hydroxy-N-(4-methylphenyl)benzamide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of 3-hydroxy-N-(4-methylphenyl)benzamide through precise pH adjustment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of 3-hydroxy-N-(4-methylphenyl)benzamide through precise pH adjustment. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot and adapt the methodology to their specific experimental context.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental concepts governing the pH-dependent extraction of our target compound.

Q1: Why is pH adjustment the most critical parameter for extracting 3-hydroxy-N-(4-methylphenyl)benzamide?

A: The molecular structure of 3-hydroxy-N-(4-methylphenyl)benzamide contains two key functional groups: an amide and a phenolic hydroxyl group. While the amide group is largely neutral under typical extraction conditions, the phenolic hydroxyl group (-OH) is weakly acidic. By manipulating the pH of the aqueous solution, we can selectively protonate or deprotonate this hydroxyl group.

  • In its protonated (neutral) form (Ar-OH) , the molecule is non-polar and preferentially dissolves in water-immiscible organic solvents like ethyl acetate or diethyl ether.

  • In its deprotonated (anionic) form (Ar-O⁻) , known as a phenoxide, the molecule becomes an ionic salt. This salt is highly polar and preferentially dissolves in the aqueous phase.

This pH-controlled "switch" in solubility is the cornerstone of liquid-liquid extraction, allowing for a highly effective separation from non-acidic impurities.[1]

Q2: What are the key pKa values to consider for this molecule and potential impurities?

A: Understanding the acidity and basicity of your target molecule and potential impurities is essential for a successful separation.

  • 3-hydroxy-N-(4-methylphenyl)benzamide: The primary pKa of interest is that of the phenolic hydroxyl group, which is estimated to be around 9-10 , similar to phenol itself. The amide N-H proton is significantly less acidic (pKa ~17) and will not deprotonate under standard aqueous basic conditions. The amide carbonyl can be protonated under very strong acidic conditions (pKa of the conjugate acid is ~ -1), but this is not typically a factor in standard extractions.

  • Potential Acidic Impurity (e.g., 3-hydroxybenzoic acid): This common starting material has two acidic protons: the carboxylic acid (pKa ~4) and the phenol (pKa ~10). The significant difference in pKa allows for selective removal.

  • Potential Basic Impurity (e.g., 4-methylaniline): This starting material is basic. The pKa of its conjugate acid (Ar-NH3⁺) is approximately 5 .

Q3: How exactly does pH affect the partitioning of the target compound between aqueous and organic layers?

A: The partitioning behavior is dictated by the ionization state of the molecule. According to the Henderson-Hasselbalch equation, a compound is approximately 50% ionized when the pH equals its pKa. To ensure complete transfer into a specific phase, the pH should be adjusted to at least 1.5 to 2 units away from the pKa.

  • To move the compound into the organic layer: The aqueous phase should be acidified to a pH of ≤ 8 (at least 1-2 pH units below the phenol pKa). This ensures the hydroxyl group is fully protonated (Ar-OH), rendering the molecule neutral and organic-soluble.

  • To move the compound into the aqueous layer: The aqueous phase should be made basic to a pH of ≥ 11 (at least 1-2 pH units above the phenol pKa). This deprotonates the hydroxyl group, forming the water-soluble phenoxide salt (Ar-O⁻).

Section 2: Experimental Protocols & Workflow Visualization

This section provides a detailed, self-validating protocol for the purification of 3-hydroxy-N-(4-methylphenyl)benzamide from a hypothetical crude reaction mixture containing acidic (unreacted 3-hydroxybenzoic acid) and basic (unreacted 4-methylaniline) impurities.

Data Summary: pH-Dependent Behavior of Components

The following table summarizes the expected ionization state and location of each component during the extraction workflow.

pH RangeReagent3-hydroxy-N-(4-methylphenyl)benzamide (Phenol pKa ~10)3-hydroxybenzoic acid (COOH pKa ~4)4-methylaniline (Conj. Acid pKa ~5)
~2 1M HClNeutral (Organic Layer) Neutral (Organic Layer) Ionic (Aqueous Layer)
~8.5 Sat. NaHCO₃Neutral (Organic Layer) Ionic (Aqueous Layer) Neutral (Organic Layer)
~12 1-2M NaOHIonic (Aqueous Layer) Ionic (Aqueous Layer) Neutral (Organic Layer)
Visualized Extraction Workflow

The following diagram illustrates the logical flow of the separation process based on sequential pH adjustments.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) wash1 2. Add 1M HCl (pH ~2) Wash & Separate start->wash1 aq1 Aqueous Layer: Protonated 4-methylaniline (Basic Impurities) wash1->aq1 Discard org1 3. Organic Layer: Target Compound + 3-hydroxybenzoic acid + Neutral Impurities wash1->org1 wash2 4. Add Sat. NaHCO3 (pH ~8.5) Wash & Separate aq2 Aqueous Layer: Deprotonated 3-hydroxybenzoic acid (Carboxylic Acid Impurities) wash2->aq2 Discard org2 5. Organic Layer: Target Compound + Neutral Impurities wash2->org2 wash3 6. Add 1M NaOH (pH ~12) Extract & Separate aq3 7. Aqueous Layer: Deprotonated Target Compound (as phenoxide salt) wash3->aq3 org3 Organic Layer: Neutral Impurities wash3->org3 Discard acidify 8. Acidify Aqueous Layer with conc. HCl (pH ~2-3) product 9. Collect Precipitated Product via Filtration acidify->product org1->wash2 org2->wash3 aq3->acidify

Caption: pH-based liquid-liquid extraction workflow.

Step-by-Step Purification Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.

  • Removal of Basic Impurities: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the protonated basic impurities.[2]

  • Removal of Strongly Acidic Impurities: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and separate as described above. The aqueous layer now contains the deprotonated carboxylic acid impurities and should be drained and discarded.

  • Extraction of Target Compound: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the remaining organic layer. Shake thoroughly. The target compound will deprotonate and move into the upper aqueous layer.

  • Separation: Allow the layers to fully separate. Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the upper basic aqueous layer, which contains your product as a sodium salt.

  • Precipitation: Transfer the collected aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add concentrated HCl dropwise until the pH of the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure 3-hydroxy-N-(4-methylphenyl)benzamide should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight.

Section 3: Troubleshooting Guide

Issue 1: Low or No Yield After Final Precipitation

  • Q: I followed the protocol, but my final yield is very low. What are the most likely pH-related causes?

  • A: This issue almost always points to incomplete partitioning at one of the stages.

    • Cause A: Incomplete Extraction into the Basic Aqueous Layer. The most common reason is that the pH of the aqueous NaOH solution was not high enough to fully deprotonate the phenolic hydroxyl group. A pH of 10 might only deprotonate ~50% of your product, leaving the rest in the organic layer.

      • Solution: Ensure your NaOH solution is sufficiently concentrated (1M to 2M) to bring the aqueous phase pH to ≥ 11. You can test the pH of the aqueous layer after extraction to confirm. If you suspect this was the issue, you can re-extract the saved organic layer (from step 5) with a more concentrated NaOH solution.

    • Cause B: Premature Precipitation. If your initial crude solution is highly concentrated, the sodium salt of your product may not be fully soluble in the aqueous layer and could precipitate at the interface between layers, leading to loss.

      • Solution: If you observe solid material at the interface during the basic extraction (step 4), add more water to the separatory funnel to dissolve the salt. You may need to perform the extraction multiple times with fresh NaOH solution to ensure complete transfer.

Issue 2: Product is Contaminated with Starting Materials

  • Q: My final product's NMR spectrum shows contamination with 3-hydroxybenzoic acid or 4-methylaniline. How can I improve the separation?

  • A: This indicates that the initial washing steps were not effective enough.

    • Cause A: Contamination with 4-methylaniline (Basic). The acidic wash (1M HCl) was likely insufficient. This can happen if not enough acid was used to neutralize and protonate all the basic impurities.

      • Solution: Perform the 1M HCl wash twice. After the first wash and separation, add a fresh portion of 1M HCl and repeat the process to ensure all basic components are removed.

    • Cause B: Contamination with 3-hydroxybenzoic acid (Acidic). While a NaHCO₃ wash is effective, its pH (~8.5) is close to the pKa of your target compound's phenol (~10). If too much bicarbonate is used or the pH rises too high, you might lose some of your product.

      • Solution: The key is specificity. A saturated NaHCO₃ wash is ideal because its pH is high enough to deprotonate a carboxylic acid (pKa ~4) but not high enough to significantly deprotonate your phenolic product.[3] Perform this wash step meticulously, ensuring good mixing, and consider repeating it if you suspect high levels of acidic impurity.

Issue 3: Persistent Emulsion During Extraction

  • Q: An emulsion formed when I shook the separatory funnel, and the layers will not separate. What can I do?

  • A: Emulsions are common when salts or partially soluble compounds are present, which can stabilize the interface between the organic and aqueous layers.

    • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

    • Solution 2 (Brine): Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to disrupt the emulsion and force the separation of the layers.

    • Solution 3 (Gentle Swirling): Instead of vigorous shaking, which introduces a lot of energy, try a gentle swirling or inverting motion. This is often sufficient for extraction without creating a stable emulsion.

    • Solution 4 (Centrifugation): If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes will effectively break most emulsions.

References

  • ACS Publications. (2015). Separation of Phenolic Compounds from Coal Tar via Liquid–Liquid Extraction Using Amide Compounds. Industrial & Engineering Chemistry Research. [Link]

  • ACS.org. (2015). Separation of Phenolic Compounds from Coal Tar via Liquid–Liquid Extraction Using Amide Compounds. [Link]

  • ResearchGate. (2017). pH adjustment for Polyphenol Extraction with Diethyl ether:Ethyl acetate (DE:EA)?. [Link]

  • SpringerLink. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • MDPI. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • MDPI. (2024). An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods. [Link]

  • Brieflands. (2022). Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits. [Link]

  • Royal Society of Chemistry. (2021). Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Platforms &amp; Solvent Systems for the Structural Elucidation of 3-Hydroxy-N-(4-methylphenyl)benzamide: A Comparison Guide

For researchers and drug development professionals, the structural elucidation of functionalized small molecules requires a rigorous analytical strategy. Assigning the H NMR spectrum of 3-hydroxy-N-(4-methylphenyl)benzam...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of functionalized small molecules requires a rigorous analytical strategy. Assigning the


H NMR spectrum of 3-hydroxy-N-(4-methylphenyl)benzamide  presents a classic analytical challenge: it contains exchangeable protons (a phenolic -OH and an amide -NH) and a crowded aromatic region comprising two distinct spin systems (an AA'BB' system from the p-tolyl ring and an AMXY-like system from the 3-hydroxybenzoyl ring).

This guide objectively compares the performance of different NMR Solvent Systems and Analytical Platforms (Benchtop vs. High-Field NMR) to determine the optimal workflow for resolving and assigning this molecule.

Solvent System Comparison: DMSO-d vs. CDCl

The choice of deuterated solvent fundamentally alters the observed chemical shifts, particularly for exchangeable protons.

Mechanistic Causality

In non-polar solvents like CDCl


, primary and secondary amides undergo partial association. The rapid intermolecular proton exchange often broadens the -NH and -OH signals or shifts them upfield, complicating integration and assignment[1].

Conversely, DMSO-d


 acts as a strong hydrogen-bond acceptor. It disrupts solute-solute interactions and forms discrete, strongly hydrogen-bonded solute-solvent complexes. This specific solvation "locks" the exchangeable protons, drastically reducing their exchange rate and shifting their resonances significantly downfield (typically >9.0 ppm)[1]. This deshielding is primarily driven by the electric field effect of the DMSO oxygen lone pairs interacting with the -NH and -OH protons[2].
Quantitative Data: Expected H NMR Chemical Shifts

Table 1: Comparative


H NMR assignment of 3-hydroxy-N-(4-methylphenyl)benzamide across solvent systems.
Proton AssignmentMultiplicityDMSO-d


(ppm)
CDCl


(ppm)
Causality / Spectroscopic Note
Amide -NH s, 1H10.107.80 (br)Strong H-bonding to DMSO deshields proton; exchange broadened in CDCl

.
Phenolic -OH s, 1H9.756.50 (br)Locked by DMSO; rapid exchange in CDCl

.
H-2', H-6' (p-tolyl)d, 2H7.657.50Ortho to the electron-withdrawing amide nitrogen.
H-2 (benzoyl)t, 1H7.407.35Positioned between the carbonyl and hydroxyl groups.
H-6 (benzoyl)dt, 1H7.357.30Ortho to the carbonyl group (deshielded).
H-5 (benzoyl)t, 1H7.307.25Meta to both substituents.
H-3', H-5' (p-tolyl)d, 2H7.157.10Ortho to the electron-donating methyl group.
H-4 (benzoyl)ddd, 1H6.957.00Para to the -OH group, heavily shielded by resonance.
-CH

(tolyl)
s, 3H2.272.32Aliphatic protons experience minimal solvent effects.

Analytical Platform Comparison: Benchtop vs. High-Field NMR

The resolution of the eight aromatic protons in this molecule is heavily dependent on the magnetic field strength (


) of the spectrometer.
Mechanistic Causality

While scalar J-coupling constants (measured in Hz) are intrinsic to the molecule and invariant to the external magnetic field, the chemical shift dispersion (measured in Hz) scales linearly with


[3]. On an 80 MHz benchtop spectrometer, an 8 Hz doublet spans ~0.1 ppm. This leads to severe second-order "roof effects" and signal overlap in the crowded 6.9–7.7 ppm aromatic region[3]. On a 600 MHz system, the same 8 Hz coupling spans only ~0.013 ppm, yielding baseline-resolved, first-order multiplets[3].

Despite these resolution limitations, modern permanent-magnet benchtop NMR systems offer comparable quantitative performance for bulk material properties and routine QA/QC, significantly reducing operational costs[4][5].

Platform Performance Metrics

Table 2: Objective comparison of NMR platforms for structural elucidation.

FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnetic Field (

)
1.88 Tesla (Permanent Magnet)14.1 Tesla (Superconducting)
Chemical Shift Dispersion Low (~0.1 ppm per 8 Hz doublet)High (~0.013 ppm per 8 Hz doublet)
Aromatic Resolution Severe overlap (multiplet at 7.1-7.7 ppm)Baseline resolution of AA'BB' and AMXY systems
Sensitivity (LOD) ~10-50 mM< 1 mM
Operational Cost Low (Cryogen-free)High (Requires Liquid Helium & Nitrogen)
Optimal Use Case Routine QA/QC, reaction monitoring[5]De novo structural elucidation, complex mixtures

Workflow Visualization

Workflow cluster_Solvent Solvent System Comparison cluster_Platform Analytical Platform Comparison Start 3-hydroxy-N-(4-methylphenyl)benzamide Sample Preparation DMSO DMSO-d6 Strong H-Bond Acceptor Start->DMSO CDCl3 CDCl3 Non-Polar Solvent Start->CDCl3 Benchtop Benchtop NMR (80 MHz) Low Dispersion DMSO->Benchtop Broad Multiplets HighField High-Field NMR (600 MHz) High Dispersion DMSO->HighField Baseline Resolution CDCl3->Benchtop Missing Exchangeables CDCl3->HighField Complex Overlap Analysis Spectral Processing & Signal Assignment Benchtop->Analysis HighField->Analysis

Fig 1: Logical workflow for NMR solvent and platform selection in structural elucidation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation
  • Weigh 15 mg of 3-hydroxy-N-(4-methylphenyl)benzamide.

  • Dissolve the compound in 0.6 mL of DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Validation Checkpoint 1: Visually inspect the solution. It must be perfectly clear. Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube if any particulates are present. Particulates distort magnetic field homogeneity, ruining resolution.

Step 2: Instrument Setup & Calibration (High-Field 600 MHz)
  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium frequency of DMSO-d

    
    .
    
  • Tune and match the probe to the

    
    H Larmor frequency.
    
  • Validation Checkpoint 2: Perform gradient shimming (e.g., TopShim). Monitor the Full Width at Half Maximum (FWHM) of the TMS peak. The system is validated for acquisition only when the TMS FWHM is

    
     1.0 Hz.
    
Step 3: Acquisition Parameters
  • Load a standard 1D

    
    H pulse program (e.g., zg30 on Bruker systems).
    
  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quaternary and exchangeable protons.

  • Acquire 16 to 64 scans (NS) depending on the desired Signal-to-Noise Ratio (SNR).

Step 4: Spectral Processing
  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.

  • Manually correct the zero-order and first-order phase to ensure symmetrical peak shapes.

  • Validation Checkpoint 3: Calibrate the chemical shift axis by setting the TMS singlet exactly to 0.00 ppm. Verify that the residual DMSO pentet is centered at 2.50 ppm.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate.
  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. PubMed.
  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed.
  • Interlaboratory Comparison of Benchtop NMR Spectrometers. qNMR Exchange.

Sources

Comparative

Spectroscopic Validation &amp; Comparative Analysis: 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary Objective: This guide provides a technical framework for the structural validation of 3-hydroxy-N-(4-methylphenyl)benzamide (also known as 3-hydroxy-4'-methylbenzanilide). It contrasts experimental FTIR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 3-hydroxy-N-(4-methylphenyl)benzamide (also known as 3-hydroxy-4'-methylbenzanilide). It contrasts experimental FTIR data against theoretical (DFT) models and precursor spectra to serve as a definitive quality control (QC) standard for researchers in medicinal chemistry.

Significance: This compound represents a critical scaffold in drug discovery, combining a phenolic hydrogen-bond donor with a lipophilic p-tolyl tail. Accurate spectral interpretation is vital for verifying the amide linkage formation and distinguishing it from potential imine (Schiff base) side products or unreacted starting materials.

Synthesis & Characterization Protocol

Note: This protocol prioritizes "Green Chemistry" principles suitable for pharmaceutical intermediate validation.

Experimental Workflow

The synthesis relies on the direct amidation of 3-hydroxybenzoic acid with p-toluidine.

Reagents:

  • Precursor A: 3-Hydroxybenzoic acid (Carboxylic acid donor).

  • Precursor B: p-Toluidine (4-methylaniline; Amine donor).

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or PCl₃ (if acid chloride route is preferred, though DCC is milder for the phenol group).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-hydroxybenzoic acid in dry THF/DCM. Add 1.1 eq of DCC at 0°C to activate the carboxylic acid.

  • Coupling: Add 1.0 eq of p-toluidine dropwise. Stir at room temperature for 12–24 hours.

  • Filtration: Remove the precipitated DCU (dicyclohexylurea) byproduct via vacuum filtration.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (7:3) to remove unreacted amine.

  • FTIR Sampling: Prepare a KBr pellet (1 mg sample : 100 mg KBr) or use ATR (Diamond crystal). Note: KBr is preferred for resolution of the OH/NH region.

Visualization: Synthesis & QC Logic

SynthesisWorkflow Start Start: Precursors React Reaction (THF/DCC, 24h) Start->React Mix Filter Filtration (Remove DCU) React->Filter Precipitate Crude Crude Amide Filter->Crude Evaporate Recryst Recrystallization (EtOH/H2O) Crude->Recryst Purify Pure Pure Product Recryst->Pure Crystals FTIR FTIR Analysis Pure->FTIR QC Check

Figure 1: Critical path for synthesis and spectroscopic checkpointing.

Comparative Spectral Analysis

Comparison 1: Product vs. Precursors (Synthesis Verification)

The most common failure mode in this synthesis is incomplete conversion or salt formation. You must track the disappearance of specific precursor bands.

Spectral Region3-Hydroxybenzoic Acid (Precursor A)p-Toluidine (Precursor B)Product (Target) Mechanistic Insight
3100–3500 cm⁻¹ Broad O-H (Acid dimer) 2500–3300 cm⁻¹Doublet N-H (Primary Amine) ~3340, 3420 cm⁻¹Singlet N-H (~3310) & Phenolic O-H (~3250)Primary amine doublet collapses to a singlet amide NH. Acid OH disappears.
1650–1720 cm⁻¹ C=O (Carboxylic Acid) ~1680–1700 cm⁻¹N-H Scissoring ~1620 cm⁻¹Amide I (C=O) 1645–1660 cm⁻¹Formation of the amide bond lowers the carbonyl frequency due to resonance (conjugation with N).
1500–1560 cm⁻¹ C=C AromaticC=C AromaticAmide II (N-H Bend) 1530–1550 cm⁻¹Diagnostic "Amide II" band appears only in the product (coupling of N-H bend and C-N stretch).
Comparison 2: Experimental vs. Theoretical (DFT Validation)

To validate the specific assignment of the 3-hydroxy and 4-methyl substituents, we compare experimental data with Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level), which is the industry standard for benzamide derivatives.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (DFT) Scaled (cm⁻¹)Deviation (%)Interpretation
ν(O-H) Phenolic 3245 (Broad)3260< 1%Highly sensitive to H-bonding. Sharp in gas phase, broad in solid state.
ν(N-H) Amide 33113325< 1%Confirms secondary amide structure.
ν(C-H) Methyl 2924 / 28552918 / 2860~ 0.5%Asymmetric/Symmetric stretch of the p-tolyl methyl group.
Amide I (C=O) 16521660~ 0.5%The "Fingerprint" of the molecule. Dominant peak.
Amide II (δNH) 15401535< 1%Mixed mode (N-H bending + C-N stretching).
ν(C-O) Phenolic 12801275< 1%C-O stretch of the phenol ring; distinct from ether/ester C-O.

Data Source Justification: Experimental values are synthesized from high-confidence analogs (N-(4-methylphenyl)benzamide and 3-hydroxybenzamide) found in crystallographic and spectral databases [1][2][4]. DFT scaling factors (0.961) are applied to correct for anharmonicity.

Diagnostic Decision Tree

Use this logic flow to interpret your spectrum and troubleshoot synthesis issues.

SpectralLogic Start Analyze 1600-1700 cm-1 CheckCO Peak at 1645-1660? Start->CheckCO CheckAcid Peak > 1690? CheckCO->CheckAcid No CheckNH Analyze 3300-3400 cm-1 CheckCO->CheckNH Yes ResultFailAcid FAIL: Unreacted Acid CheckAcid->ResultFailAcid Yes Singlet Single Band? CheckNH->Singlet Yes Doublet Double Band? CheckNH->Doublet No ResultPass PASS: Amide Formed Singlet->ResultPass ResultFailAmine FAIL: Unreacted Amine Doublet->ResultFailAmine

Figure 2: Spectral interpretation logic for rapid quality assessment.

Technical Nuances & Troubleshooting

The "Phenol" Complication

The 3-hydroxy group introduces complexity often missed in standard benzamide analysis:

  • H-Bonding Network: The phenolic -OH can hydrogen bond with the amide Carbonyl (C=O) of a neighboring molecule. This causes the Amide I band to shift to lower frequencies (Red shift) and broaden.

  • Distinction from Water: A broad peak at 3400 cm⁻¹ can be mistaken for wet KBr.

    • Test: If the peak is centered at 3400 cm⁻¹ and lacks fine structure, it is likely water. If it is centered ~3250 cm⁻¹ and has a "shoulder" leading into the CH region, it is the phenolic OH.

The "Methyl" Marker

The p-tolyl group provides a useful internal standard. The aliphatic C-H stretches at 2924 cm⁻¹ should be weak but distinct. If these are missing, you may have synthesized the unsubstituted benzamide (if using aniline instead of toluidine).

References

  • Gowda, B. T., et al. (2007).[1] "Structure of N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 63(12). Link

    • Provides the crystallographic and spectral baseline for the N-(4-methylphenyl)benzamide core.
  • Al-Sehemi, A. G., et al. (2023). "Synthesis, Crystal Structure, DFT Calculation and Hirshfeld Surface Analysis of N-(4-Methyl Phenyl)..." Semantic Scholar. Link

    • Source for DFT B3LYP/6-311G comparisons and specific IR band assignments for p-tolyl benzamides.
  • NIST Chemistry WebBook. "Benzamide, N-methyl- Infrared Spectrum." Link

    • Reference for general N-substituted benzamide group frequencies.
  • SpectraBase. "3-Hydroxy-N-(4-methylphenyl)-2-naphthamide Vapor Phase IR."[2] Link

    • Comparative spectral d
  • MDPI. "Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide... FTIR spectroscopy." Link

    • Methodology for aqueous phase synthesis and FTIR characteriz

Sources

Validation

mass spectrometry fragmentation pattern of 3-hydroxy-N-(4-methylphenyl)benzamide

High-Resolution vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 3-Hydroxy-N-(4-methylphenyl)benzamide As a Senior Application Scientist, selecting the optimal mass spectrometr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 3-Hydroxy-N-(4-methylphenyl)benzamide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of small-molecule therapeutics is a critical decision. Benzamide derivatives, such as 3-hydroxy-N-(4-methylphenyl)benzamide, are ubiquitous in drug discovery, often serving as core scaffolds for kinase and phosphodiesterase (PDE) inhibitors.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry platforms in analyzing this specific compound. By dissecting the causality behind its fragmentation pattern and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals.

Mechanistic Insights: Fragmentation Causality

Understanding the intrinsic gas-phase chemistry of a molecule is prerequisite to optimizing any MS method. In positive electrospray ionization (ESI+), 3-hydroxy-N-(4-methylphenyl)benzamide (Exact Mass: 227.0946 Da) readily forms a protonated molecular ion


 at m/z 228.1025.

The fragmentation of this molecule is thermodynamically driven by the stability of the resulting product ions. Computational and empirical studies on benzamides demonstrate that protonation preferentially occurs at the amide nitrogen or carbonyl oxygen, weakening the adjacent carbon-nitrogen bond[1]. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the cleavage of the N-CO amide bond[2].

Depending on proton affinity and charge retention, this cleavage yields two primary fragments:

  • Charge Retention on the Acyl Moiety: Expulsion of the neutral amine (4-methylaniline) yields a highly resonance-stabilized 3-hydroxybenzoyl cation at m/z 121.0290. Subsequent loss of carbon monoxide (CO, 28.00 Da) from this acylium ion generates a hydroxyphenyl cation at m/z 93.0340.

  • Charge Retention on the Amine Moiety: Expulsion of the neutral 3-hydroxybenzoic acid yields protonated p-toluidine at m/z 108.0813. Further fragmentation via the loss of ammonia (NH₃, 17.03 Da) yields a stable tropylium cation at m/z 91.0548.

Fragmentation_Pathway M [M+H]+ m/z 228.1025 A 3-Hydroxybenzoyl Cation m/z 121.0290 M->A N-CO Cleavage (Charge on Acyl) B Protonated p-Toluidine m/z 108.0813 M->B N-CO Cleavage (Charge on Amine) C Hydroxyphenyl Cation m/z 93.0340 A->C -CO (28.00 Da) D Tropylium Cation m/z 91.0548 B->D -NH3 (17.03 Da)

Fig 1. ESI+ collision-induced dissociation (CID) pathway of 3-hydroxy-N-(4-methylphenyl)benzamide.

Technology Head-to-Head: HR-QTOF vs. Triple Quadrupole (QqQ)

When analyzing 3-hydroxy-N-(4-methylphenyl)benzamide in complex biological matrices (e.g., plasma), the choice between HR-QTOF and QqQ hinges on the specific analytical goal: Qualitative Structural Elucidation versus Targeted High-Sensitivity Quantification .

The Case for HR-QTOF (Qualitative Superiority)

HR-QTOF platforms excel in resolving isobaric interferences through exact mass measurements (typically <2 ppm mass error). For instance, the 3-hydroxybenzoyl cation fragment has a nominal mass of 121. In a biological matrix, endogenous compounds like cysteine also share a nominal mass of 121. However, HRMS easily distinguishes the 3-hydroxybenzoyl cation (m/z 121.0290) from cysteine (m/z 121.0196)[3]. This capability, combined with untargeted full-scan data acquisition, makes HR-QTOF indispensable for identifying unknown degradation products or in vivo metabolites without prior method optimization.

The Case for Triple Quadrupole (Quantitative Superiority)

While HR-QTOF is powerful, the Triple Quadrupole (QqQ) remains the gold standard for targeted quantification[4]. By utilizing Multiple Reaction Monitoring (MRM), QqQ instruments isolate the precursor ion in Q1, fragment it in Q2, and isolate a specific product ion in Q3. This double-filtering mechanism dramatically reduces background noise, offering superior Limits of Quantitation (LLOQ) and a broader linear dynamic range compared to TOF-based systems[5].

Quantitative Data Summary

Table 1: Fragmentation Data Comparison (Theoretical vs. Observed)

Fragment Identity Molecular Formula Theoretical Exact Mass HR-QTOF Observed (m/z) QqQ Nominal (m/z) Mass Error (ppm)

| Protonated Precursor |


 | 228.1025 | 228.1022 | 228.1 | -1.3 |
| 3-Hydroxybenzoyl Cation  | 

| 121.0290 | 121.0288 | 121.0 | -1.6 | | Protonated p-Toluidine |

| 108.0813 | 108.0815 | 108.1 | +1.8 | | Hydroxyphenyl Cation |

| 93.0340 | 93.0341 | 93.0 | +1.1 |

Table 2: Platform Performance Metrics

Parameter HR-QTOF MS Triple Quadrupole (QqQ) MS
Primary Acquisition Mode Full Scan / Data-Dependent MS2 (ddMS2) Multiple Reaction Monitoring (MRM)
Mass Resolution (FWHM) 30,000 – 80,000 Unit Resolution (~0.7 Da)
Linear Dynamic Range 3 to 4 orders of magnitude 5 to 6 orders of magnitude
Sensitivity (LLOQ) Low ng/mL range Low pg/mL range

| Best Application | Metabolite ID, Untargeted Screening | Pharmacokinetics (PK), Routine Quant |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the optimized parameters for both platforms. These methods are designed as self-validating systems; the inclusion of specific collision energies ensures that the theoretical fragmentation pathways described in Section 1 are empirically realized.

Protocol A: LC-HR-QTOF Method (Metabolite & Structural ID)
  • Sample Preparation: Precipitate 50 µL of plasma sample with 150 µL of cold acetonitrile (containing internal standard). Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters (Auto MS/MS Mode):

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Collision Energy (CE): Ramped from 15 eV to 35 eV to capture both primary (m/z 121, 108) and secondary (m/z 93, 91) fragments.

    • Mass Range:m/z 50–1000.

Protocol B: LC-QqQ Method (Targeted PK Quantification)
  • Sample Preparation & Chromatography: Identical to Protocol A to maintain comparative integrity.

  • MS Parameters (MRM Mode):

    • Ionization: ESI Positive.

    • Dwell Time: 50 ms per transition.

    • Transitions & Collision Energies:

      • Quantifier Transition: m/z 228.1 → 121.0 (CE: 20 eV). Rationale: The 3-hydroxybenzoyl cation is the most stable and abundant fragment.

      • Qualifier Transition: m/z 228.1 → 108.1 (CE: 25 eV). Rationale: Confirms the presence of the p-toluidine moiety to prevent false positives.

MS_Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC QTOF HR-QTOF MS Full Scan / ddMS2 LC->QTOF Qualitative ID QQQ Triple Quadrupole MS MRM Mode LC->QQQ Targeted Quant Data1 Exact Mass & Structural Elucidation (<2 ppm) QTOF->Data1 Data2 High-Sensitivity Quantification (LLOQ) QQQ->Data2

Fig 2. Comparative analytical workflows for LC-HR-QTOF and LC-QqQ mass spectrometry platforms.

Conclusion & Strategic Recommendations

The structural elucidation of 3-hydroxy-N-(4-methylphenyl)benzamide relies heavily on the predictable cleavage of its N-CO bond. For early-stage drug discovery, where identifying novel degradation products and mapping metabolic pathways is paramount, the HR-QTOF is the superior product due to its high mass accuracy and ability to resolve isobaric interferences. Conversely, as a compound transitions into preclinical pharmacokinetics and clinical trials, the Triple Quadrupole (QqQ) becomes the mandatory platform, offering unmatched sensitivity and dynamic range for high-throughput targeted quantification.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information (PMC).[Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.[Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Future Science / Ovid.[Link]

  • Types of MS/MS systems and their key characteristics. Shimadzu Asia Pacific.[Link]

Sources

Comparative

A Comparative Guide to 3-hydroxy-N-(4-methylphenyl)benzamide and Its Therapeutic Potential

This guide provides an in-depth comparative analysis of 3-hydroxy-N-(4-methylphenyl)benzamide, a distinct member of the versatile benzamide class of compounds. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-hydroxy-N-(4-methylphenyl)benzamide, a distinct member of the versatile benzamide class of compounds. Designed for researchers, scientists, and drug development professionals, this document explores the compound's potential therapeutic applications by contrasting its structural features and predicted activities with those of well-characterized benzamide alternatives. We will delve into the mechanistic underpinnings of benzamide bioactivity, present supporting data, and provide detailed experimental protocols for its evaluation.

Introduction: The Benzamide Scaffold as a Privileged Structure

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous drugs with applications ranging from antipsychotics and antiemetics to anticancer and anti-inflammatory agents.[1][2][3] The core structure, a simple amide derivative of benzoic acid, provides a robust scaffold for chemical modification. The substituents on both the benzoyl ring and the amide nitrogen dictate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4][5]

3-hydroxy-N-(4-methylphenyl)benzamide (also known as 3-hydroxy-N-p-tolylbenzamide) is a specific derivative featuring a hydroxyl group at the meta-position of the benzoyl ring and a methyl group at the para-position of the N-phenyl ring. These substitutions are not arbitrary; they are predicted to significantly influence the molecule's interaction with various biological targets, distinguishing it from other well-known benzamides.

Comparative Analysis: Structural Features and Potential Mechanisms of Action

The biological activity of a benzamide derivative is intimately linked to its three-dimensional structure and the electronic properties of its substituents.[6] Let's dissect the key features of 3-hydroxy-N-(4-methylphenyl)benzamide and compare them to other benzamides targeting different pathways.

The Hydroxyl Group: A Key to Enzyme Inhibition?

The meta-hydroxyl group on the benzoyl ring is a critical feature. In many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, a hydroxyl group (often as part of a hydroxamic acid) acts as a crucial zinc-binding group within the enzyme's active site.[7][8] While our title compound is a hydroxybenzamide, not a benzohydroxamic acid, this feature suggests a potential for enzyme inhibition.

Comparison with HDAC Inhibitors (e.g., Entinostat, Chidamide):

  • Entinostat (MS-275) and Chidamide are benzamide-class HDAC inhibitors approved for cancer therapy.[4][9] They feature a more complex cap group and a linker region designed to position the zinc-binding group optimally in the HDAC active site.

  • 3-hydroxy-N-(4-methylphenyl)benzamide is a much simpler molecule. While it may possess some inhibitory activity, its potency would likely be lower than these optimized drugs. However, its simplicity could be an advantage in terms of synthetic accessibility and potential for derivatization. Structure-activity relationship (SAR) studies on benzamide HDAC inhibitors have shown that substituents on the aromatic ring significantly influence potency and isoform selectivity.[4]

The N-Aryl Substituent: Tuning Receptor Affinity

The N-(4-methylphenyl) group plays a pivotal role in defining the molecule's interactions with receptors. In the context of antipsychotic benzamides, which primarily act as dopamine D2 receptor antagonists, the nature of the N-substituent is key to receptor affinity and selectivity.[7][10]

Comparison with Dopamine Receptor Antagonists (e.g., Sulpiride):

  • Sulpiride is a classic benzamide antipsychotic characterized by a more complex and polar N-substituent.[2]

  • The relatively non-polar N-(4-methylphenyl) group in our target compound makes it less likely to be a potent D2 antagonist in the same vein as Sulpiride. However, some studies have shown that even simple N-arylbenzamides can interact with dopamine receptors, suggesting this possibility should not be entirely dismissed without experimental validation.[10] Atypical neuroleptic benzamides are known to have a higher affinity for dopamine receptors labeled by agonists compared to those labeled by antagonists.[10]

Potential as a Cholinesterase Inhibitor

Certain hydroxy-substituted benzamides have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[7] The overall structure of 3-hydroxy-N-(4-methylphenyl)benzamide shares features with known AChE inhibitors.

Comparison with Benzamide-based AChE Inhibitors:

  • Studies on benzamide and picolinamide derivatives have shown that the position of substituents is crucial for AChE inhibitory activity.[11][12]

  • For example, N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and tested for AChE and butyrylcholinesterase (BChE) inhibition.[13][14] N-[3-(pentoxy)phenyl]benzamide, a derivative, showed increased inhibitory potential against AChE.[14] This suggests that the core structure of our target compound is relevant and that its activity could be modulated through further derivatization of the hydroxyl group.

Quantitative Comparison: A Survey of In Vitro Data

Direct comparative experimental data for 3-hydroxy-N-(4-methylphenyl)benzamide is scarce in publicly available literature. However, we can compile data from related compounds to establish a baseline for potential efficacy.

Compound/ClassTarget/AssayPotency (IC50 / Binding Energy)Reference
HDAC Inhibitors
MS-275 (Entinostat)HDAC1Binding Energy: -16.1 kcal/mol[4]
ChidamideHDACsPlasma concentration range: 1-1000 ng/mL (for PK studies)[9]
Thiophene-substituted HPPBHDACsIC50 = 0.3 µM[8]
AChE Inhibitors
Picolinamide Derivative (7a)AChEIC50 = 2.49 ± 0.19 µM[11][12]
N-[3-(pentoxy)phenyl]benzamideAChEIC50 = 158.81 ± 0.12 µM[14]
N-(3-ethoxyphenyl)benzamideBChEIC50 = 20.90 ± 0.11 µM[14]
Anticancer Agents
4-Methylbenzamide Derivative (7)K562 cells (Antiproliferative)IC50 = 2.27 µM[15]
4-Methylbenzamide Derivative (10)HepG2 cells (Antiproliferative)IC50 = 6.45 µM[15]
Anti-inflammatory Agents
Nitro Benzamide (Compound 5)NO Production InhibitionIC50 = 3.7 µM[16]
Nitro Benzamide (Compound 6)NO Production InhibitionIC50 = 5.3 µM[16]

This table synthesizes data from various sources on different benzamide derivatives to provide a comparative context. Direct experimental validation of 3-hydroxy-N-(4-methylphenyl)benzamide is required.

Experimental Design and Protocols

To rigorously evaluate the biological profile of 3-hydroxy-N-(4-methylphenyl)benzamide, a systematic experimental approach is necessary. The following protocols are foundational for its initial characterization and comparison.

Synthesis and Characterization

The synthesis of N-substituted benzamides is a well-established chemical transformation.[17]

Protocol: Synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide

  • Acid Chloride Formation: To a solution of 3-hydroxybenzoic acid (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere, add oxalyl chloride (1.5 eq.) dropwise. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-hydroxybenzoyl chloride.

  • Amidation: Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous dichloromethane and cool to 0 °C. In a separate flask, dissolve p-toluidine (4-methylaniline, 1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane. Add the amine solution dropwise to the cooled acid chloride solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Upon completion (monitored by TLC), wash the mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17][18]

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Acid Chloride Formation Acid Chloride Formation 3-Hydroxybenzoic Acid->Acid Chloride Formation Oxalyl Chloride, DMF (cat.) Amidation Amidation Acid Chloride Formation->Amidation p-Toluidine p-Toluidine p-Toluidine->Amidation Triethylamine Work-up Work-up Amidation->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Pure Product Pure Product Purification (Chromatography)->Pure Product 1H NMR 1H NMR Pure Product->1H NMR 13C NMR 13C NMR Pure Product->13C NMR HRMS HRMS Pure Product->HRMS

Caption: Workflow for the synthesis and structural confirmation of 3-hydroxy-N-(4-methylphenyl)benzamide.

In Vitro Biological Assays

Protocol: MTT Assay for Antiproliferative Activity [19]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-hydroxy-N-(4-methylphenyl)benzamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and solutions of the test compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of buffer. Pre-incubate for 15 minutes at 25°C.

  • Enzyme Addition: Add 25 µL of AChE enzyme solution to each well.

  • Initiate Reaction: Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Absorbance Monitoring: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Workflow for In Vitro Screening

G Synthesized Compound Synthesized Compound Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Synthesized Compound->Antiproliferative Assay (MTT) HDAC Inhibition Assay HDAC Inhibition Assay Synthesized Compound->HDAC Inhibition Assay AChE/BChE Inhibition Assay AChE/BChE Inhibition Assay Synthesized Compound->AChE/BChE Inhibition Assay Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Synthesized Compound->Anti-inflammatory Assay (NO) IC50 vs. Cancer Lines IC50 vs. Cancer Lines Antiproliferative Assay (MTT)->IC50 vs. Cancer Lines IC50 vs. HDAC Isoforms IC50 vs. HDAC Isoforms HDAC Inhibition Assay->IC50 vs. HDAC Isoforms IC50 vs. Cholinesterases IC50 vs. Cholinesterases AChE/BChE Inhibition Assay->IC50 vs. Cholinesterases IC50 vs. NO Production IC50 vs. NO Production Anti-inflammatory Assay (NO)->IC50 vs. NO Production

Caption: A streamlined workflow for the primary in vitro evaluation of the target benzamide.

Conclusion and Future Directions

While 3-hydroxy-N-(4-methylphenyl)benzamide itself is not extensively characterized in the literature, a comparative analysis based on its structural components provides a rational basis for predicting its potential biological activities. The presence of the meta-hydroxyl and N-p-tolyl groups suggests it is a promising scaffold for investigation, particularly in the fields of oncology (as a potential enzyme inhibitor) and neuropharmacology (as a potential cholinesterase inhibitor).

The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for this endeavor. Future research should focus on a comprehensive SAR study, synthesizing analogues with modifications to both aromatic rings to optimize potency and selectivity for specific targets identified in initial screenings. Subsequent in vivo studies in relevant animal models will be critical to evaluate its pharmacokinetic profile, safety, and efficacy.[20][21] The collective evidence suggests that 3-hydroxy-N-(4-methylphenyl)benzamide is a molecule of interest, warranting further investigation by the scientific community.

References

  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
  • Benzamides: Sulpiride. Pharmaguideline.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed.
  • Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.
  • A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed.
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview. Benchchem.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Sources

Validation

elemental analysis calculation for 3-hydroxy-N-(4-methylphenyl)benzamide

Topic: Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for 3-hydroxy-N-(4-methylphenyl)benzamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for 3-hydroxy-N-(4-methylphenyl)benzamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary & Strategic Context

In the development of benzamide scaffolds for kinase inhibition or opioid receptor antagonism, 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) serves as a critical intermediate. Its amphiphilic nature—possessing both a polar phenol group and a lipophilic tolyl moiety—makes it prone to trapping solvents (e.g., ethanol, water) during crystallization.

This guide compares the two dominant industry standards for validating the elemental composition and purity of this compound:

  • Classical Combustion Analysis (CHN): The historical "gold standard" required by many top-tier journals (e.g., J. Med. Chem.) and regulatory bodies.

  • Orthogonal Modern Analysis (qNMR + HRMS): The alternative pathway increasingly accepted for precious samples where combustion is destructive or ambiguous due to solvation.

The Theoretical Baseline: Stoichiometry & Calculation

Before initiating any experimental workflow, the theoretical values must be established. This serves as the benchmark for all subsequent "Pass/Fail" decisions.

Compound: 3-hydroxy-N-(4-methylphenyl)benzamide Molecular Formula:


[1]
Step-by-Step Calculation Logic:
  • Carbon (C): 14 atoms

    
     12.011  g/mol  = 168.154  g/mol  
    
  • Hydrogen (H): 13 atoms

    
     1.008  g/mol  = 13.104  g/mol  
    
  • Nitrogen (N): 1 atom

    
     14.007  g/mol  = 14.007  g/mol  
    
  • Oxygen (O): 2 atoms

    
     15.999  g/mol  = 31.998  g/mol  
    

Total Molecular Weight (MW): 227.263 g/mol

Theoretical Composition Table:
ElementAtom CountTotal Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon 14168.15473.99% 73.59% – 74.39%
Hydrogen 1313.1045.77% 5.37% – 6.17%
Nitrogen 114.0076.16% 5.76% – 6.56%

Critical Insight: The


 tolerance is the standard editorial requirement for the Journal of Medicinal Chemistry and J. Org. Chem. Deviations outside this range usually indicate trapped solvent (solvates) or inorganic impurities (silica, salts) that do not combust.

Comparative Methodology: Combustion (CHN) vs. qNMR

This section objectively compares the performance of the two methodologies for this specific benzamide derivative.

Method A: Classical Combustion Analysis (CHN)
  • Principle: High-temperature combustion (

    
    ) converts the sample into 
    
    
    
    ,
    
    
    , and
    
    
    , which are quantified via thermal conductivity detection.
  • Best For: Bulk intermediates (

    
     mg available); confirming total absence of inorganic salts.
    
  • Weakness: 3-hydroxy-N-(4-methylphenyl)benzamide is hygroscopic. If the sample absorbs 0.5 equivalents of water, Carbon content drops to ~71.1%, causing a "Fail" result that consumes 5–10 mg of sample.

Method B: Quantitative NMR (qNMR) + HRMS
  • Principle: Uses an internal standard (e.g., Maleic acid or TCNB) with a known purity to integrate proton signals against the target molecule. HRMS confirms the exact mass (

    
     228.1019 
    
    
    
    ).
  • Best For: Precious final compounds (

    
     mg); detecting specific trapped solvents (e.g., Ethanol peaks at 
    
    
    
    1.15/3.65 ppm).
  • Weakness: Requires high-precision weighing and high-field NMR (

    
     MHz) to separate the methyl signal of the tolyl group (
    
    
    
    2.30 ppm) from impurities.
Performance Matrix
FeatureMethod A: Combustion (CHN)Method B: qNMR + HRMS
Sample Requirement High (5–10 mg, destructive)Low (<2 mg, recoverable)
Solvent Detection Blind (seen only as error in %C)Explicit (seen as discrete peaks)
Inorganic Detection Excellent (Residue/Ash)Poor (Invisible in

NMR)
Regulatory Status FDA Q6A PreferredAccepted with justification
Cost/Run Low ($)High (

$ - instrument time)

Detailed Experimental Protocols

Protocol A: Preparation for Combustion Analysis
  • Objective: Remove trapped volatiles to ensure %C hits the 73.99% target.

  • Recrystallization: Dissolve crude amide in minimal hot Ethanol/Water (9:1). Cool slowly to

    
    .
    
  • Drying (Crucial Step):

    • Place crystals in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temp:

      
       (below MP of 
      
      
      
      ).
    • Pressure:

      
       mbar.
      
    • Time: 12–24 hours over

      
       desiccant.
      
  • Analysis: Seal 2 mg in a tin capsule. Run duplicate samples.

Protocol B: qNMR Workflow
  • Objective: Determine purity when sample quantity is limited.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It is non-volatile and its singlet (

    
     6.1 ppm) does not overlap with the benzamide aromatic region (
    
    
    
    6.8–7.8 ppm).
  • Preparation:

    • Weigh exactly

      
       mg of Analyte into a vial.
      
    • Weigh exactly

      
       mg of Standard into the same vial.
      
    • Dissolve in

      
       mL DMSO-
      
      
      
      (ensures solubility of the phenol group).
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds (must be 
      
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integration Area, 
      
      
      
      = Number of protons (3 for tolyl methyl, 3 for standard methoxy),
      
      
      = Molecular Weight,
      
      
      = Mass.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct validation method based on sample constraints.

PurityValidation Start Synthesized 3-hydroxy-N-(4-methylphenyl)benzamide CheckQty Sample Quantity Available? Start->CheckQty Bulk > 20 mg (Bulk) CheckQty->Bulk Yes Precious < 5 mg (Precious) CheckQty->Precious No Dry Vacuum Dry (60°C, P2O5, 24h) Bulk->Dry MethodB Method B: qNMR + HRMS (Internal Std: Trimethoxybenzene) Precious->MethodB MethodA Method A: Combustion (CHN) Target: C=73.99% ±0.4 Dry->MethodA ResultA Result Analysis MethodA->ResultA PassA Pass: Submit for Bioassay ResultA->PassA Within Range FailA Fail: Low %C ResultA->FailA Outside Range FailA->MethodB Investigate Solvates SolventCheck Identify Solvents (Calculate Molar %) MethodB->SolventCheck Recalc Recalculate MW with Solvent Corrected Formula SolventCheck->Recalc Recalc->PassA

Figure 1: Decision tree for analytical method selection. Green paths indicate the ideal workflow for bulk material; Blue paths indicate the orthogonal approach for solvated or precious samples.

Data Interpretation: The "Trap" of Solvates

A common failure mode for this benzamide is trapping Ethanol (from recrystallization). Below is a comparison of how the two methods handle a sample that is actually a hemi-solvate (


 Amide : 

Ethanol).
ParameterPure Compound (

)
Solvated Sample (

)
Theoretical MW 227.26250.30
Theoretical %C 73.99% 71.98%
Method A Result Found: 73.85% (PASS )Found: 72.10% (FAIL against pure formula)
Method B Result

NMR: Only amide peaks

NMR: Amide peaks + Triplet at 1.05 ppm
Conclusion Ready for testingRequires drying or MW adjustment

Scientist's Note: If Method A fails with Carbon


, do not re-synthesize immediately. Switch to Method B. You likely have a solvate, which is chemically pure but physically "wet."

References

  • U.S. Food and Drug Administration (FDA). (2000).[2][3] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5][Link]

  • Pauli, G. F., et al. (2014).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Comparative

Precision Melting Point Determination of 3-Hydroxy-N-(4-methylphenyl)benzamide: A Methodological Comparison Guide

Topic: Precision Melting Point Determination of Pure 3-Hydroxy-N-(4-methylphenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Melting Point Determination of Pure 3-Hydroxy-N-(4-methylphenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Context

In the realm of medicinal chemistry, 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6) represents a critical benzamide scaffold, often investigated as an intermediate for kinase inhibitors or antimicrobial agents.[1] Its structural integrity relies on the precise condensation of 3-hydroxybenzoic acid and p-toluidine .[1]

For drug development professionals, the melting point (MP) is not merely a physical constant; it is the first line of defense in purity validation.[1] A depressed or broadened MP range indicates the presence of unreacted p-toluidine (toxic) or isomeric byproducts.[1]

This guide objectively compares the two industry-standard methodologies for characterizing this compound: Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) .[1] While CMP offers rapid quality control, DSC provides the thermodynamic resolution necessary for regulatory filing and polymorph screening.[1]

Comparative Analysis: Capillary vs. DSC

The following table contrasts the performance of visual capillary methods against thermal analysis for this specific benzamide derivative.

FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Liquefaction Range (

to

)
Heat Flow Endotherm (

,

,

)
Precision

(Operator Dependent)

(Instrument Dependent)
Sample Requirement


Polymorph Detection Difficult (requires visual change in crystal habit)Excellent (distinct endothermic peaks)
Impurity Sensitivity Detects gross impurities (>1%) via range broadeningDetects trace impurities (<0.5%) via peak broadening & Van 't Hoff analysis
Throughput High (Rapid QC check)Low (Detailed characterization)
Best Use Case Routine synthesis monitoringFinal API characterization & stability studies
Technical Deep Dive: The Thermodynamics of Purity
The "Reference" Landscape

To validate the synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide, one must first establish the thermal profile of its precursors to rule out contamination.[1]

  • Precursor A (p-Toluidine): MP

    
    .[1] A low-temperature melt indicates significant amine contamination [1].[1]
    
  • Precursor B (3-Hydroxybenzoic Acid): MP

    
    .[1][2] A high-melting impurity suggests unreacted acid [2].[1]
    
  • Target Compound: Expected MP range

    
    .
    
    • Note: The non-hydroxylated analogue, N-(4-methylphenyl)benzamide, melts at

      
       [3]. The addition of the 3-hydroxyl group typically raises the MP due to intermolecular hydrogen bonding.[1]
      
Causality in Experimental Choice
  • Why DSC? Benzamides are prone to polymorphism.[1] A visual capillary test might miss a solid-solid transition (e.g., Form I

    
     Form II) occurring prior to melting.[1] DSC captures the enthalpy of this transition, preventing the misidentification of a polymorph as an "impurity."[1]
    
  • Why Capillary? For rapid reaction monitoring, the distinct gap between the product (

    
    ) and the amine starting material (
    
    
    
    ) makes capillary methods highly effective for "quick-kill" decisions on crude batches.[1]
Experimental Protocols
Protocol A: Automated Capillary Method (Routine QC)
  • Objective: Rapid confirmation of bulk purity.

  • Equipment: OptiMelt or Büchi Melting Point apparatus.

  • Sample Prep: Dry the sample under vacuum at

    
     for 4 hours to remove residual solvent (solvents depress MP).
    
  • Packing: Grind the sample into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact by tapping (loose packing causes uneven heat transfer).[1]

  • Ramp 1 (Fast): Heat at

    
     to 
    
    
    
    to approach the target range quickly.
  • Ramp 2 (Slow): At

    
    , reduce rate to 
    
    
    
    .
  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
      .[1][3]
      
Protocol B: Differential Scanning Calorimetry (Characterization)
  • Objective: Thermodynamic validation and polymorph screening.

  • Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Verify temperature axis using Indium (

    
    ) and Zinc (
    
    
    
    ).[1] The Indium standard is critical as it lies close to the target compound's expected range.[1]
  • Encapsulation: Weigh

    
     of sample into a Tzero aluminum pan. Crimp hermetically to ensure good thermal contact.[1]
    
  • Method:

    • Equilibrate at

      
      .[4][3][5]
      
    • Ramp

      
       to 
      
      
      
      .
    • (Optional) Cool to

      
       and re-heat to check for reversibility or glass transitions (
      
      
      
      ).
  • Analysis: Integrate the melting endotherm.

    • Onset Temperature (

      
      ):  Used as the thermodynamic melting point.[1]
      
    • Peak Maximum: Affected by heating rate; less reliable for definition.[1]

    • Enthalpy of Fusion (

      
      ):  A lower 
      
      
      
      in a second batch may indicate lower crystallinity or amorphous content.[1]
Workflow Visualization

The following diagram illustrates the decision logic for characterizing the compound, ensuring self-validating results.

MP_Determination_Workflow Start Crude 3-Hydroxy-N-(4-methylphenyl)benzamide Drying Vacuum Dry (40°C, 4h) Remove Solvent Effects Start->Drying Capillary Step 1: Capillary MP Scan (1°C/min ramp) Drying->Capillary Decision1 MP Range Check Capillary->Decision1 Fail_Low MP < 100°C (High Amine Content) Decision1->Fail_Low < 100°C Fail_High MP > 195°C (Unreacted Acid) Decision1->Fail_High > 195°C Pass_Range MP ~160-185°C (Sharp Range <2°C) Decision1->Pass_Range Target Range DSC Step 2: DSC Analysis (10°C/min) Pass_Range->DSC DSC_Result Analyze Endotherm DSC->DSC_Result Single_Peak Single Sharp Peak Pure Compound DSC_Result->Single_Peak Clean Double_Peak Double Peak Polymorph or Solvate DSC_Result->Double_Peak Complex Broad_Peak Broad Peak Eutectic Impurity DSC_Result->Broad_Peak Impure TGA TGA Analysis Double_Peak->TGA Run TGA to confirm solvate

Figure 1: Logical workflow for thermal characterization, distinguishing between solvent effects, precursors, and polymorphic forms.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link][1]

  • Stenutz, R. (2025).[1] N-(4-methylphenyl)benzamide Data Sheet. Retrieved from [Link][1]

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link][1]

Sources

Validation

Comparative Spectroscopic Guide: UV-Vis Absorption of 3-Hydroxy-N-(4-methylphenyl)benzamide

Executive Summary & Chemical Identity This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6). As a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-hydroxy-N-(4-methylphenyl)benzamide (CAS: 197141-59-6). As a substituted benzanilide, this compound exhibits distinct electronic transitions governed by the interplay between the benzoyl and aniline aromatic systems, bridged by an amide linkage.

Unlike its ortho-substituted isomers (salicylanilides), which are known for intramolecular hydrogen bonding and large Stokes shifts, the 3-hydroxy (meta) substitution pattern in this molecule dictates a specific spectral profile driven by inductive effects and limited resonance participation. This guide compares its performance against key structural analogues to aid in identification, purity analysis, and photochemical stability assessment.

Chemical Structure & Chromophores
  • Core Scaffold: Benzanilide (N-phenylbenzamide).

  • Auxochrome 1 (Benzoyl Ring): 3-Hydroxy group (-OH).[1][2][3][4] Acts as an electron donor via the mesomeric effect (+M), though its meta position limits direct conjugation with the carbonyl group compared to para substitution.

  • Auxochrome 2 (Aniline Ring): 4-Methyl group (-CH

    
    ). A weak electron donor via hyperconjugation, located para to the amide nitrogen, enhancing the electron density of the N-phenyl system.
    

Comparative Performance Analysis

The following analysis compares the target compound with its unsubstituted parent and a key isomer to isolate the spectral contribution of the hydroxyl and methyl groups.

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundStructure DescriptionPrimary

(Band I)
Secondary

(Band II)
Spectral Characteristics
Target: 3-Hydroxy-N-(4-methylphenyl)benzamide m-OH on benzoyl; p-Me on aniline~282–288 nm (Predicted)~235 nm Distinct bathochromic shift vs. parent due to -OH and -CH

auxochromes.
Alternative A: N-(4-methylphenyl)benzamide No -OH group; p-Me on aniline270–275 nm~228 nmBaseline spectrum. The methyl group alone provides a slight red shift from unsubstituted benzanilide (263 nm).
Alternative B: 2-Hydroxy-N-(4-methylphenyl)benzamide o-OH on benzoyl (Salicylanilide derivative)305–315 nm~240 nmSignificant Red Shift. Presence of Intramolecular Hydrogen Bond (ESIPT) creates a distinct, lower-energy transition.
Alternative C: N-Phenylbenzamide Unsubstituted core263 nm225 nmReference standard. Shows the baseline

transitions of the amide-bridged biphenyl system.
Technical Insight: The "Meta" Effect

The 3-hydroxy substituent is the critical differentiator.

  • Vs. Unsubstituted: The lone pairs on the oxygen atom interact with the benzoyl

    
    -system, lowering the energy gap for 
    
    
    
    transitions. This results in a bathochromic (red) shift of approximately 15–20 nm compared to the unsubstituted benzanilide.
  • Vs. Ortho-Isomer: The meta isomer lacks the planarizing intramolecular hydrogen bond found in the ortho isomer (Alternative B). Consequently, the target compound absorbs at a shorter wavelength (higher energy) than the ortho analogue. This distinction is vital for QC protocols to detect isomeric impurities.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure reproducible data, follow this "self-validating" protocol. This method includes a solvatochromic check to confirm the presence of the free hydroxyl group.

Reagents & Equipment[5]
  • Solvent A (Non-polar): Cyclohexane (Spectroscopic Grade).

  • Solvent B (Polar Protic): Methanol or Ethanol (Spectroscopic Grade).

  • Blanking: Matched quartz cuvettes (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.27 mg of 3-hydroxy-N-(4-methylphenyl)benzamide (MW: 227.26 g/mol ).

    • Dissolve in 10 mL of Methanol to create a 1.0 mM (10⁻³ M) stock solution.

    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Working Solution & Dilution:

    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Methanol.
      
    • Final Concentration: 10

      
      M (10⁻⁵ M).
      
    • Why: Benzanilides have high molar absorptivity (

      
      ). This concentration prevents detector saturation (Absorbance < 1.0).
      
  • Spectral Scan (Methanol):

    • Blank the instrument with pure Methanol.

    • Scan the sample from 400 nm down to 200 nm.

    • Expected Result: A broad band centered near 285 nm.

  • Solvatochromic Validation (The "Trust" Step):

    • Repeat the dilution using Cyclohexane (if solubility permits) or Acetonitrile .

    • Observation: In non-polar solvents, the vibrational fine structure may become visible, and the

      
       will typically shift 2–5 nm towards the blue (hypsochromic shift) compared to methanol.
      
    • Significance: This shift confirms the ground-state stabilization of the polar -OH and Amide groups by the protic solvent (Methanol), validating the compound's identity.

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between the chemical substituents and the observed spectral properties.

UV_Mechanism Substituents Substituents: 3-OH (Meta) & 4'-CH3 (Para) ElectronicEffect Electronic Effect: Inductive (+I) & Mesomeric (+M) Expansion of π-System Substituents->ElectronicEffect Modulates Energy Gap SolventInteraction Solvent Interaction: H-Bonding with Methanol (Bathochromic Shift) Substituents->SolventInteraction OH Group Donor/Acceptor Transition Transition Type: π → π* (Major) n → π* (Minor) ElectronicEffect->Transition Lowers HOMO-LUMO Gap ObservedSpectrum Observed Spectrum: λmax ≈ 285 nm (UV-B Region) Transition->ObservedSpectrum Defines Absorption Band SolventInteraction->ObservedSpectrum Stabilizes Excited State

Caption: Causal pathway linking the 3-hydroxy and 4-methyl substituents to the observed bathochromic shift in the UV-B region.

References

  • Gowda, B. T., et al. (2008).[5] N-(4-Methylphenyl)benzamide.[5][6][7] Acta Crystallographica Section E. Link

    • Context: Establishes the structural baseline and crystal packing of the parent 4-methylphenyl analogue.
  • Zhang, X., et al. (2002). Substituent Effect on the Dual Fluorescence of Benzanilides and N-Methylbenzanilides in Cyclohexane. The Journal of Physical Chemistry A. Link

    • Context: Authoritative source on the electronic transitions and substituent effects (Hammett correl
  • BenchChem. (2025).[8] Spectroscopic Analysis of N,3-Dihydroxybenzamide: An In-depth Technical Guide. Link

    • Context: Provides comparative protocols for hydroxy-substituted benzamides.
  • NIST Chemistry WebBook. Benzamide, N-(4-methylphenyl)- Spectral Data. Link

    • Context: Verified spectral data for the parent compound used for baseline comparison.
  • Lucena, V., et al. (2022).[9] Photochemistry of para substituted benzanilides in solution. University of Groningen. Link

    • Context: detailed analysis of UV absorption bands and solvent effects on substituted benzanilides.

Sources

Comparative

X-ray crystallography data validation for 3-hydroxy-N-(4-methylphenyl)benzamide

Technical Comparison Guide: X-Ray Crystallographic Validation Pipelines for Substituted Benzamides Executive Summary For structural chemists and drug development professionals, the accurate determination of small molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: X-Ray Crystallographic Validation Pipelines for Substituted Benzamides

Executive Summary

For structural chemists and drug development professionals, the accurate determination of small molecule crystal structures is non-negotiable. 3-hydroxy-N-(4-methylphenyl)benzamide (CAS 197141-59-6) represents a classic substituted benzamide—a class of compounds characterized by anti-conformations around the amide linkage, distinct dihedral tilting between aromatic rings, and complex supramolecular chain formation driven by intermolecular N–H···O and O–H···O hydrogen bonds[1][2].

Validating the crystallographic data of such molecules requires robust software pipelines to ensure that subtle geometric nuances (e.g., pseudo-symmetry, hydrogen atom placement, and thermal motion) are accurately modeled. This guide objectively compares the performance of Olex2 , PLATON/CheckCIF , and ShelXle , providing a self-validating experimental workflow for the structural refinement of 3-hydroxy-N-(4-methylphenyl)benzamide.

The Contenders: Crystallographic Software Ecosystem

The modern crystallographic workflow relies on a triad of software types: solution/refinement engines, graphical user interfaces (GUIs), and validation algorithms.

  • Olex2 (Primary Product): A comprehensive, workflow-driven GUI that integrates its own refinement engine (olex2.refine) alongside the classic SHELX suite[3]. It excels in visual disorder modeling and automated report generation[4][5].

  • PLATON / CheckCIF (The Standard): Developed by A.L. Spek, PLATON is the gold standard for crystal structure validation[6]. It is not a refinement tool, but rather an analytical engine that generates ALERTS (A, B, C, G) to identify missed symmetry, solvent voids, and geometric anomalies[7].

  • ShelXle (Alternative GUI): A lightweight, fast Qt-based GUI specifically designed for SHELXL[7]. It appeals to traditionalists who prefer direct, syntax-highlighted editing of the .ins instruction file combined with excellent difference electron density map visualization.

Table 1: Feature Comparison of Crystallographic Validation & Refinement Tools
FeatureOlex2PLATON / CheckCIFShelXle
Primary Function Comprehensive GUI & Refinement EngineValidation & Geometric AnalysisLightweight GUI for SHELXL
Real-Time Validation Yes (Integrated basic checks)Yes (Comprehensive IUCr ALERTS)No (Relies on external CheckCIF)
Disorder Modeling Advanced (Visual point-and-click)N/A (Analytical only)Intermediate (Text-based editing)
Hydrogen Bond Analysis Basic visual generationAdvanced (HTAB generation)Manual via SHELXL commands
Report Generation Automated CIF & TablesGenerates Validation ReportNone

Experimental Workflow: A Self-Validating System

To achieve a publication-quality structure for 3-hydroxy-N-(4-methylphenyl)benzamide, the refinement process must be treated as a closed-loop, self-validating system. Every experimental choice must be justified by its physical causality.

Step-by-Step Methodology

Step 1: Data Reduction and Absorption Correction

  • Action: Process raw diffraction frames using integration software (e.g., CrysAlisPro or APEX3) and apply a multi-scan absorption correction.

  • Causality: X-rays are absorbed differently depending on the crystal's path length. Correcting for this ensures that the measured intensities (

    
    ) accurately reflect the structure factors (
    
    
    
    ), preventing artificial residual electron density peaks.

Step 2: Structure Solution (Intrinsic Phasing)

  • Action: Solve the phase problem using SHELXT or olex2.solve[3].

  • Causality: Intrinsic phasing rapidly locates the heavy atoms (C, N, O) of the benzamide and p-tolyl rings by maximizing the electron density variance, providing the initial atomic coordinates.

Step 3: Anisotropic Displacement Parameter (ADP) Refinement

  • Action: Refine all non-hydrogen atoms anisotropically using olex2.refine or SHELXL.

  • Causality: Atoms do not vibrate as perfect spheres. Modeling them as ellipsoids accounts for thermal smearing. If the p-tolyl methyl group shows highly elongated ADPs, it indicates either high thermal motion or unresolved rotational disorder.

Step 4: Hydrogen Atom Treatment (The Critical Step for Benzamides)

  • Action: Place carbon-bound protons using a riding model (e.g., HFIX 43 for aromatic rings). For the 3-hydroxy and amide N-H protons, locate them in the difference Fourier map and refine their coordinates with distance restraints (DFIX).

  • Causality: X-rays scatter off electron clouds, which are shifted toward the heavier atom in a covalent bond, making X-ray determined X-H bonds artificially short. Restraining the O-H and N-H bonds ensures chemically sensible geometry, which is vital because these protons dictate the infinite supramolecular chain formation of the crystal[2].

Step 5: Iterative Validation via PLATON

  • Action: Export the .cif and .fcf files and run them through PLATON/CheckCIF[6].

  • Causality: PLATON acts as an independent auditor. If PLATON flags a "Level B Alert" for an unusually short intermolecular contact, it forces the crystallographer to return to Step 3 to investigate potential twinning or misassigned atom types.

Mandatory Visualization: Refinement & Validation Loop

The following diagram illustrates the closed-loop causality between refinement in Olex2/ShelXle and validation in PLATON.

ValidationWorkflow Data Diffraction Data (hkl) 3-hydroxy-N-(4-methylphenyl)benzamide Solution Structure Solution (SHELXT / olex2.solve) Data->Solution Phase determination Refinement Iterative Refinement (olex2.refine / SHELXL) Solution->Refinement Initial atomic model Validation Validation & ALERTS (PLATON / CheckCIF) Refinement->Validation .res / .cif / .fcf files Validation->Refinement Resolve ALERTS (A/B/C) CIF Final CIF Generation Ready for Publication Validation->CIF Zero A/B ALERTS

Fig 1. Closed-loop crystallographic refinement and validation workflow for small molecules.

Comparative Data: Validation Metrics

When refining the data for 3-hydroxy-N-(4-methylphenyl)benzamide, the choice of refinement engine (olex2.refine vs. SHELXL) yields subtle but important differences in the final validation metrics. Below is a comparison of expected high-quality metrics against the strict IUCr standards enforced by PLATON.

Table 2: Experimental Validation Metrics for 3-hydroxy-N-(4-methylphenyl)benzamide
MetricOlex2 (olex2.refine)SHELXL (via ShelXle)IUCr Standard (PLATON)Causality / Significance
R1 (I > 2σ(I)) 0.0380.039< 0.050Measures the agreement between observed and calculated structural factors.
wR2 (All data) 0.0920.095< 0.150Weighted metric accounting for all reflections; highly sensitive to poor data.
Goodness-of-Fit (S) 1.0451.0510.90 - 1.10Indicates if the weighting scheme correctly estimates the experimental errors.
Max Shift/Error < 0.0010.001< 0.010Ensures the least-squares refinement has fully converged.
Max/Min Δρ (e.Å⁻³) 0.21 / -0.190.23 / -0.21< 0.50 / > -0.50Residual electron density. Peaks > 0.50 near the hydroxyl group suggest misplacement.

Performance Analysis: Both Olex2 and ShelXle easily drive the refinement to meet PLATON's strict validation criteria. However, Olex2's proprietary olex2.refine engine[3] often achieves slightly tighter convergence (lower Max Shift/Error) due to its modern handling of covariance matrices and geometric constraints. Furthermore, Olex2's ability to seamlessly integrate PLATON's CheckCIF routine directly into its GUI prevents the user from having to constantly switch between programs, significantly accelerating the validation timeline[4].

References

  • 4-Methyl-N-(4-methylphenyl)benzamide - PMC - PubMed Central. National Institutes of Health (NIH).
  • Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State. ResearchGate.
  • An overview of PLATON/PLUTON crystal structure validation. PLATON Soft.
  • An overview of PLATON/PLUTON crystal structure validation | Request PDF. ResearchGate.
  • OLEX2 v1.2.1 | Review. Chemistry World.
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals.

Sources

Validation

Comparative Guide: Structure-Activity Relationship of Substituted 2-Hydroxybenzamides

Focus Application: Dual-Action Antimicrobial (MRSA) and Anticancer (Apoptosis/Uncoupling) Agents Executive Summary & Chemical Space Hydroxybenzamides , specifically N-substituted 2-hydroxybenzamides (Salicylanilides) , r...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Dual-Action Antimicrobial (MRSA) and Anticancer (Apoptosis/Uncoupling) Agents

Executive Summary & Chemical Space

Hydroxybenzamides , specifically N-substituted 2-hydroxybenzamides (Salicylanilides) , represent a privileged scaffold in medicinal chemistry.[1] Unlike their N-hydroxy counterparts (hydroxamic acids, known for HDAC inhibition), 2-hydroxybenzamides primarily act as protonophores —agents that uncouple oxidative phosphorylation by shuttling protons across mitochondrial or bacterial membranes.

This guide objectively compares the structure-activity relationship (SAR) of this class, analyzing how specific structural modifications drive potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and cancer cell proliferation . We compare the lead scaffold against standard alternatives (e.g., 4-hydroxy isomers, Niclosamide) to validate the critical role of the intramolecular hydrogen bond.

The Core Scaffold

The pharmacological efficacy of this class hinges on the "Salicylamide Pseudo-Ring":

  • Region A (Phenolic Head): Must contain an acidic -OH group (usually at C2).

  • Region B (Amide Linker): Connects the head to the tail; participates in H-bonding.

  • Region C (Hydrophobic Tail): An N-phenyl or N-alkyl group that anchors the molecule in the lipid bilayer.

Mechanistic Insight: The "Proton Shuttle" Hypothesis

To understand the SAR, one must understand the mechanism. These compounds do not typically bind a single protein pocket (lock-and-key). Instead, they act on the membrane potential .

  • Neutral Form: The molecule, stabilized by an intramolecular H-bond, diffuses through the lipid bilayer.

  • Ionization: On the inner side (higher pH), the phenolic proton dissociates.

  • Anionic Form: The negative charge is delocalized by electron-withdrawing groups (EWGs), allowing the anion to return across the membrane, dissipating the proton gradient (

    
    ).
    

Expert Insight: The "Goldilocks" zone of acidity (


 6.0–7.5) is critical. If the 

is too high, it won't release the proton. If too low, the anion is too stable and won't cross the membrane back to pick up a new proton.

Comparative SAR Analysis

Positional Isomerism: The "Ortho" Effect

The most critical SAR determinant is the position of the hydroxyl group relative to the amide.

Feature2-Hydroxy (Ortho) 3-Hydroxy (Meta) 4-Hydroxy (Para)
Intramolecular H-Bond Yes (Forms pseudo-6-membered ring)NoNo
Lipophilicity (

)
High (Polar groups "hidden")LowLow
Membrane Permeability Excellent PoorPoor
Antimicrobial Activity Potent (MIC < 4

g/mL)
InactiveInactive

Experimental Validation: Studies comparing N-phenyl-hydroxybenzamides confirm that moving the -OH from C2 to C4 results in a complete loss of antimicrobial activity (MIC > 500


M) despite identical molecular weight and functional groups. The 2-OH is essential for "masking" the polar amide, allowing membrane entry.
Substituent Effects on the Phenolic Ring (Head)

Modifying the salicylic ring modulates acidity (


).
  • Halogens (Cl, Br, I) at C5: Significantly increase potency . A halogen at C5 lowers the

    
     of the phenolic hydroxyl, facilitating proton release.
    
  • Nitro (

    
    ) groups:  Strongest potency enhancers due to resonance stabilization of the anion, but often introduce toxicity/mutagenicity risks.
    
  • Electron Donating Groups (Methyl, Methoxy): Generally decrease activity by destabilizing the anionic form and raising

    
    .
    
N-Phenyl Substitutions (Tail)

The "Tail" dictates the lipophilic anchor.

  • Hydrophobic Substituents (CF3, Cl): Essential. A 3,4-dichloro or 4-trifluoromethyl substitution on the N-phenyl ring maximizes activity against MRSA and cancer lines (e.g., HCT116).

  • Steric Bulk: Large groups are tolerated, suggesting the target is a non-specific membrane interface or a large hydrophobic pocket (e.g., bacterial Signal Peptidase).

Quantitative Data Summary

The following table synthesizes data from multiple studies comparing 2-hydroxybenzamide derivatives against standard controls.

Table 1: Comparative Potency (


 / MIC) of Hydroxybenzamides 
Compound ClassStructure CodeTarget: MRSA (MIC

g/mL)
Target: HCT116 Cancer (


M)
Mechanism Note
2-Hydroxybenzamide Lead (Salicylanilide) 0.25 – 2.0 4.5 Active Protonophore
4-HydroxybenzamideIsomer Control> 64 (Inactive)> 100 (Inactive)Cannot permeate membrane
5-Chloro-2-hydroxy...Halogenated Analog0.122.1Enhanced acidity/lipophilicity
Niclosamide Standard Drug 0.5 – 1.0 0.8 Benchmark Uncoupler
Acetylsalicylic AcidNegative Control> 500> 500Lack of lipophilic tail

Data Source Interpretation: The 2-hydroxy isomer is consistently >100x more potent than the 4-hydroxy isomer, validating the "Ortho Effect".

Visualizations

Pharmacophore & Mechanism of Action

This diagram illustrates the critical "Pseudo-Ring" formation and the proton shuttle cycle.

G cluster_0 Chemical Structure Features cluster_1 Biological Mechanism (Membrane) OH_Group 2-OH Group (H-Bond Donor) Amide Amide Carbonyl (H-Bond Acceptor) OH_Group->Amide Intramolecular H-Bond Proton_Grad Proton Gradient (Collapse) OH_Group->Proton_Grad H+ Release (Uncoupling) Tail Hydrophobic Tail (Lipophilic Anchor) Amide->Tail Linker Membrane Lipid Bilayer Tail->Membrane Insertion

Caption: The intramolecular hydrogen bond (Red-Yellow dotted) locks the conformation, allowing the lipophilic tail (Blue) to penetrate the membrane and collapse the proton gradient.

Experimental Workflow: Synthesis & Screening

A self-validating protocol flow for generating and testing these derivatives.

Workflow Start Start: Salicylic Acid + Aniline Step1 1. Activation (MW Irradiation) PCl3 or SOCl2, 15 min Start->Step1 Step2 2. Amidation (Coupling) Solvent-free or Toluene Step1->Step2 Step3 3. Purification Recrystallization (EtOH) Step2->Step3 Assay1 4. MIC Assay (Broth Microdilution) Target: S. aureus / MRSA Step3->Assay1 Yield > 70% Assay2 5. Cytotoxicity (MTT Assay) Target: HCT116 / Fibroblast Assay1->Assay2 If MIC < 10 µg/mL Decision Selectivity Index (SI) (CC50 / MIC) Assay2->Decision End Publish / Patent Decision->End SI > 10: Lead Candidate

Caption: Integrated workflow from microwave-assisted synthesis to biological validation using Selectivity Index (SI) as the go/no-go gate.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Salicylanilides

Why this method? Conventional reflux takes hours. Microwave irradiation (MWI) reduces reaction time to minutes and improves yield, essential for generating SAR libraries efficiently.

  • Reagents: Mix substituted salicylic acid (1.0 eq) and substituted aniline (1.0 eq) in a microwave-safe vessel.

  • Activation: Add

    
     (0.5 eq) dropwise. Caution: Exothermic.
    
  • Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power 150W, Temp 100°C, Time 15 min .

  • Work-up: Pour the hot reaction mixture into ice-cold water (50 mL). Stir vigorously to precipitate the crude amide.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic amide singlet (
    
    
    
    10.0–12.0 ppm) and phenolic -OH (
    
    
    11.0–13.0 ppm, often broad due to H-bonding).
Protocol B: Urease Inhibition Assay (Berthelot Method)

Applicability: For derivatives targeting H. pylori.[2]

  • Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.0).

  • Incubation: Mix 10

    
    L of test compound (dissolved in DMSO) with 25 
    
    
    
    L of enzyme solution. Incubate at 37°C for 15 min.
  • Substrate: Add 50

    
    L of Urea (100 mM). Incubate for 30 min.
    
  • Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents). A blue color develops (Indophenol).

  • Quantification: Measure Absorbance at 630 nm. Calculate % Inhibition relative to DMSO control.

    • Self-Validation: Run Acetohydroxamic Acid (AHA) or Thiourea as a positive control. If AHA

      
       is not within 10–20 
      
      
      
      M, the assay is invalid.

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide.

  • Kratky, M., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry.

  • Nguyen, Q. T., et al. (2024). 2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone deacetylase 6 inhibitors. Journal of Pharmacy Research.

  • Pauk, K., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Molecules (MDPI).

  • Goel, A., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS ONE.

  • Tam, C. L., et al. (2015). Structure-based discovery of inhibitors of Helicobacter pylori urease. Hong Kong Medical Journal.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-hydroxy-N-(4-methylphenyl)benzamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-hydroxy-N-(4-methylphenyl)benzamide.

Hazard Characterization and Risk Assessment

Understanding a compound's potential hazards is the first step in managing its disposal. Based on the known toxicological profiles of similar aromatic amides and phenolic compounds, we can construct a reliable hazard profile for 3-hydroxy-N-(4-methylphenyl)benzamide.[2][3]

  • Physical State : The compound is expected to be a white to off-white crystalline solid at room temperature, similar to other benzamides.[4]

  • Likely Health Hazards :

    • Eye Irritation : Benzamide derivatives are frequently classified as serious eye irritants.[2][3]

    • Skin Irritation : May cause skin irritation upon contact.[2][3]

    • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[2]

  • Environmental Hazards : While specific ecotoxicity data is unavailable, it is prudent to assume the compound may be harmful to aquatic life. Therefore, it must be prevented from entering drains or waterways.[2][5]

  • Chemical Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.

Hazard Profile and Handling Summary
Property/HazardDescription & RationaleSource(s)
Physical State Expected to be a crystalline solid.
Acute Toxicity Assumed to be harmful if swallowed, based on data from similar benzamides.
Primary Hazards Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as dust.[2][3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Hazardous Decomposition Combustion is expected to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Personal Protective Equipment See Section 2 for a detailed protocol.[6][7]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling any chemical waste. The following equipment must be worn to create a barrier between the researcher and the potential hazards of 3-hydroxy-N-(4-methylphenyl)benzamide.[6][8]

Step-by-Step PPE Application:

  • Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards.[9][7] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[7]

  • Hand Protection : Use disposable nitrile gloves.[10] Ensure gloves are inspected for tears or holes before use. If working with large quantities or for extended periods, consider double-gloving.

  • Body Protection : A standard laboratory coat is mandatory to protect skin and clothing.[10]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup), work must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required.[6]

Spill Management and Decontamination

Accidents happen, but a clear and immediate response plan can mitigate their impact.

Protocol for Minor Spills (Solid Material):

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill : Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[5] Avoid dry sweeping.

  • Collect the Material : Carefully sweep up the absorbed material and place it into a designated, sealable container for hazardous waste.

  • Decontaminate the Area :

    • Wipe the spill area with a cloth dampened with a soap and water solution.[11]

    • Follow with a clean water rinse.

    • All cleaning materials (cloths, wipes) are now considered hazardous waste and must be disposed of in the same container as the spilled chemical.[11]

  • Label the Waste : The container must be immediately labeled as "Hazardous Waste" with the full chemical name.[12]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective disposal by licensed vendors.[13]

  • Designate as Waste : A chemical becomes waste once it is no longer intended for use.[14]

  • Select a Compatible Container :

    • Use a container that is in good condition, free of leaks, and has a secure, tightly-fitting lid.[15]

    • The container must be chemically compatible with 3-hydroxy-N-(4-methylphenyl)benzamide. A high-density polyethylene (HDPE) or glass container is typically suitable.[16]

  • Do Not Mix Waste : Never mix 3-hydroxy-N-(4-methylphenyl)benzamide with other waste streams, especially incompatible chemicals like acids or oxidizers.[1][17]

  • Label the Container : The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[15][18]

    • The full chemical name: "3-hydroxy-N-(4-methylphenyl)benzamide". Do not use abbreviations or chemical formulas.[14][15]

    • An indication of the hazards (e.g., "Irritant").[18]

  • Keep the Container Closed : The waste container must remain closed at all times, except when actively adding waste.[15][19] This prevents the release of vapors and protects against spills.

Final Disposal Pathway: The Role of EHS

The final disposal of hazardous chemical waste is a regulated process that must be managed by trained professionals.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 3-hydroxy-N-(4-methylphenyl)benzamide from the point of generation to its final hand-off.

G start Material Identified for Disposal is_spill Is this a spill? start->is_spill spill_protocol Follow Spill Management Protocol (Section 3) is_spill->spill_protocol Yes waste_container Select Compatible, Labeled Hazardous Waste Container is_spill->waste_container No spill_protocol->waste_container segregate Segregate from Incompatible Waste Streams waste_container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store ehs_contact Contact Environmental Health & Safety (EHS) for Pickup store->ehs_contact end Waste Transferred to Licensed Disposal Vendor ehs_contact->end

Caption: Disposal workflow for 3-hydroxy-N-(4-methylphenyl)benzamide.

Step-by-Step Final Disposal:

  • Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[19][20] This area must be at or near the point of waste generation and under the control of laboratory personnel.[15][19] The total amount of hazardous waste in an SAA is limited by regulation, typically to 55 gallons.[18]

  • Request Pickup : Once the container is nearly full (around 90%), or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[15] Do not allow waste to accumulate for extended periods.[13][20]

  • Documentation : Your EHS office will manage the final documentation and transfer the waste to a licensed hazardous waste disposal company, ensuring compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[12][16]

By adhering to this comprehensive guide, you ensure that your critical research and development activities are matched by an unwavering commitment to safety and environmental stewardship.

References

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety, University of Rochester. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno, Environmental Health & Safety. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of California, Riverside, Campus Safety Division. [Link]

  • Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety. [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University Research. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

  • Decontamination and Sterilization. National Institutes of Health, Office of Research Services. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (2019). University of Toronto, Department of Chemistry. [Link]

  • Disinfection & Decontamination. University of Kentucky, Research Safety. [Link]

  • Decontamination methods. EBSCO Research Starters. [Link]

  • Material Safety Data Sheet for Benzamide. (2010). ScienceLab.com. [Link]

Sources

Handling

Personal protective equipment for handling 3-hydroxy-N-(4-methylphenyl)benzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorously engineered system. When handling specialized pharmacological intermediates like 3-hydroxy-N-(4-met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorously engineered system. When handling specialized pharmacological intermediates like 3-hydroxy-N-(4-methylphenyl)benzamide , standardizing your operational and disposal protocols is critical to ensuring both personnel safety and experimental integrity.

Because novel or highly specific benzamide derivatives often lack exhaustive, compound-specific occupational exposure limits (OELs), we must apply the precautionary principle . By analyzing the toxicological profile of the parent scaffold (benzamide)—which is known to be harmful if swallowed and suspected of causing genetic defects[1]—we can engineer a self-validating safety framework.

Below is the comprehensive, step-by-step guide to the personal protective equipment (PPE), handling workflows, and disposal plans for 3-hydroxy-N-(4-methylphenyl)benzamide.

Chemical Identity & Hazard Assessment

Before selecting PPE, we must understand the physical and chemical nature of the substance. 3-hydroxy-N-(4-methylphenyl)benzamide is a solid organic compound characterized by a phenolic hydroxyl group and a secondary amide.

Table 1: Chemical and Physical Properties

Property Value Operational Implication
CAS Number 197141-59-6[2] Unique identifier for inventory and tracking.
Molecular Formula C14H13NO2[2] Aromaticity suggests solubility in organic solvents (DMSO, DMF).
Molecular Weight 227.26 g/mol Used for precise molarity calculations in assays.

| Physical State | Solid / Powder | High risk of aerosolization and static cling during transfer[1]. |

Causality of Hazard: Benzamide derivatives can be absorbed through the skin, increasing systemic exposure[3]. The amphiphilic nature of this molecule (polar amide/hydroxyl groups paired with non-polar aromatic rings) allows it to potentially permeate compromised skin barriers or degrade inappropriate glove materials over time. Furthermore, inhalation of benzamide dust can irritate the respiratory tract and cause systemic toxicity[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific barrier engineered to mitigate a defined exposure route. Do not deviate from these specifications.

Table 2: PPE Specifications and Causal Justifications

PPE Category Specification Causal Justification & Self-Validation
Eye/Face ANSI Z87.1 Chemical Splash Goggles Causality: Protects ocular mucosa from airborne particulates and accidental solvent splashes[4].Validation: Goggles must form a complete seal around the eyes; standard safety glasses are insufficient for powders.
Hands Nitrile Gloves (≥0.11 mm thick), Double-gloved Causality: Prevents dermal absorption[3].Validation: Double-gloving creates a breach-detection system. If the outer glove tears or is contaminated, the inner glove remains pristine while you replace the outer layer.
Body Flame-Retardant (FR) Lab Coat & Closed-toe shoes Causality: Prevents particulate accumulation on personal clothing[3]. FR material is required because this compound is often solubilized in flammable organic solvents.

| Respiratory | N95/P100 Particulate Respirator | Causality: Mandatory if engineering controls (fume hood) fail or during spill cleanup to prevent inhalation of potentially mutagenic dust[5]. |

Operational Workflow: Safe Handling & Weighing

To maintain scientific integrity, your handling protocol must prevent both personnel exposure and compound contamination. All handling of 3-hydroxy-N-(4-methylphenyl)benzamide must occur within a certified chemical fume hood[5].

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation (Causality): Powdered benzamides are highly susceptible to static charge, which causes the powder to repel from the spatula and aerosolize. Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before opening the chemical container.

  • Closed-System Transfer: Use a micro-spatula to transfer the solid into a pre-tared anti-static weigh boat.

  • Weighing Validation (Self-Validating System): Observe the analytical balance reading. A fluctuating reading indicates draft interference from the fume hood or residual static charge. If stable, record the mass.

  • Solubilization: Add the target solvent (e.g., DMSO) directly to the vial containing the powder while still inside the hood.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a solvent-dampened lint-free wipe before removing items from the hood.

HandlingWorkflow Start Pre-Operation: PPE & Hood Verification Static Apply Anti-Static Treatment to Tools Start->Static Weigh Transfer & Weigh (Monitor Balance Stability) Static->Weigh Solvent In-Hood Solubilization (DMSO/DMF) Weigh->Solvent Seal Seal Vial & Decontaminate Exterior Solvent->Seal

Figure 1: Step-by-step operational workflow for the safe handling and weighing of 3-hydroxy-N-(4-methylphenyl)benzamide.

Spill Management & Disposal Plan

A spill compromises both the laboratory environment and personnel safety. Immediate, calculated action is required. Do not use standard sweeping techniques for solid spills, as this will generate a massive inhalation hazard[1].

Step-by-Step Spill Response:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and alert the laboratory manager[4].

  • PPE Upgrade: Don a P100 particulate respirator and a fresh pair of outer nitrile gloves.

  • Containment (Solid Spill): Carefully place damp paper towels (moistened with water or a 70% ethanol solution) directly over the powder. Causality: Dampening the solid collapses the dust profile, preventing the generation of respirable aerosols[5].

  • Containment (Liquid Spill): If the compound was already solubilized, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[4].

  • Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a compatible, sealable hazardous waste container[1].

  • Decontamination & Validation (Self-Validating System): Wash the spill surface with a detergent solution, followed by an ethanol wipe. Validation: To guarantee the area is safe, perform a secondary wipe with a dry swab and analyze it via UV-Vis spectrophotometry or LC-MS. A signal at the compound's

    
     confirms residual contamination, invalidating the cleanup and requiring a repeat wash.
    

SpillResponse Spill Spill Detected (Isolate Area) Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solubilized Spill Assess->Liquid Dampen Cover with Damp Towels Solid->Dampen Absorb Apply Inert Absorbent Liquid->Absorb Collect Collect in Sealed Hazardous Waste Bin Dampen->Collect Absorb->Collect Dispose Decontaminate & Validate Surface Collect->Dispose

Figure 2: Decision tree and procedural logic for managing 3-hydroxy-N-(4-methylphenyl)benzamide spills.

Waste Disposal Protocol: Never dispose of 3-hydroxy-N-(4-methylphenyl)benzamide or its empty containers in standard municipal waste or down the drain[1]. All contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) must be consolidated into a designated, properly labeled hazardous waste container. Disposal must be executed by an approved hazardous waste management facility in accordance with local and federal EPA regulations[6].

References

Sources

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